Product packaging for 2,5-Dichloroterephthalic acid(Cat. No.:CAS No. 13799-90-1)

2,5-Dichloroterephthalic acid

Cat. No.: B079931
CAS No.: 13799-90-1
M. Wt: 235.02 g/mol
InChI Key: LMOSYFZLPBHEOW-UHFFFAOYSA-N
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Description

2,5-Dichloroterephthalic acid (DCTPA) is a strategically important aromatic dicarboxylic acid that serves as a versatile synthetic intermediate and functional ligand in advanced materials research. Its primary research value lies in its application as a key monomer for constructing high-performance polymers with enhanced stability and specialized properties for the automotive, textiles, and electronics industries . The structural motif of the dicarboxylate group, combined with halogen substituents at the 2 and 5 positions, enables this compound to act as a functional ligand in coordination chemistry. Recent studies highlight its use in the halogen-ligand-directed synthesis of Metal-Organic Frameworks (MOFs). When combined with metals like nickel and subjected to controlled carbonization, DCTPA facilitates the creation of porous, graphitized Ni-C architectures. These microspheres are engineered for lightweight, thin, and broadband microwave absorption, demonstrating strong potential for electromagnetic protection and stealth applications by balancing dielectric-magnetic losses and optimizing impedance matching . Furthermore, this compound serves as a critical precursor in organic synthesis. It is employed in patented processes for the synthesis of other valuable compounds, such as 2,5-dihydroxyterephthalic acid, which is itself an important intermediate for colorants and fluorescent substances . The presence of chlorine atoms on the benzene ring provides distinct reactivity and allows for the fine-tuning of electronic and physical properties in the resulting materials, making this compound a valuable building block for developing novel functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2O4 B079931 2,5-Dichloroterephthalic acid CAS No. 13799-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloroterephthalic acid
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InChI

InChI=1S/C8H4Cl2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOSYFZLPBHEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3074733
Record name 1,4-Benzenedicarboxylic acid, 2,5-dichloro-
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Molecular Weight

235.02 g/mol
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CAS No.

13799-90-1
Record name 2,5-Dichloro-1,4-benzenedicarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloroterephthalic Acid (CAS: 13799-90-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2,5-Dichloroterephthalic acid. While this compound primarily serves as a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals, this guide also explores the biological activities of its key derivatives, offering insights for drug discovery and development.

Core Physicochemical Properties

This compound is a white to almost white crystalline powder.[1][2] Its core properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 13799-90-1[1]
Molecular Formula C₈H₄Cl₂O₄[1]
Molecular Weight 235.02 g/mol [1]
Melting Point 306 °C[1]
Boiling Point 335.73 °C (rough estimate)[1]
Density 1.5801 g/cm³ (rough estimate)[1]
Solubility Very faint turbidity in Methanol[1]
Vapor Pressure 2.57E-07 mmHg at 25°C[1]
Flash Point 199.3 °C[1]
pKa 1.72 ± 0.25 (Predicted)[1]

Synthesis and Purification

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 2,5-dichloro-p-xylene.[3]

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 5 g (0.028 mol) of 2,5-dichloro-p-xylene, 26 g (0.165 mol) of potassium permanganate, 80 mL of pyridine, and 20 mL of deionized water.[3]

  • Oxidation: Heat the reaction mixture to 100 °C and stir for 12 hours.[3]

  • Workup:

    • Filter the hot suspension to remove the brown manganese oxide.

    • Re-slurry the collected brown solid twice with 100 mL of deionized water and filter.

    • Combine all the filtrates and remove the solvent by distillation under reduced pressure.

    • Acidify the resulting pale yellow syrupy liquid with hydrochloric acid to a pH of 1.[3]

  • Isolation: Collect the resulting white solid by filtration through a glass sand-core funnel and dry it in a vacuum oven at 50°C overnight. The reported yield for this process is between 53-87%.[3]

G cluster_synthesis Synthesis Workflow start Start Materials: 2,5-dichloro-p-xylene, KMnO4, Pyridine, H2O reaction Oxidation (100°C, 12h) start->reaction filtration Hot Filtration (Remove MnO2) reaction->filtration extraction Solvent Removal (Reduced Pressure) filtration->extraction acidification Acidification (HCl, pH=1) extraction->acidification isolation Filtration & Drying acidification->isolation product 2,5-Dichloroterephthalic acid isolation->product

Synthesis of this compound.

Purification

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., acetic acid or a mixture of solvents).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of pure crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Spectroscopic Data

Detailed, high-resolution spectral data with peak-by-peak assignments for this compound are not consistently available in public databases. However, characteristic spectral features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons. The chemical shift of the acidic protons of the carboxylic acid groups would appear as a broad singlet at a downfield position (typically >10 ppm).[11][12][13][14][15]

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four unique carbon atoms in the molecule (two for the carboxyl groups and two for the aromatic ring carbons).[11]

IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid groups (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700 cm⁻¹).[16][17][18] C-Cl stretching vibrations would also be present in the fingerprint region.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of COOH and Cl radicals.[19][20][21][22]

Biological Significance of Derivatives

This compound is a key building block for several classes of biologically active molecules. Its derivatives have shown promise in various applications, from agriculture to medicine.

Chloramben: An Herbicide Derivative

Chloramben (3-amino-2,5-dichlorobenzoic acid) is a selective pre-emergence herbicide derived from this compound.[23][24] It is effective against annual grasses and broadleaf weeds.[24]

Mechanism of Action: Chloramben primarily acts by inhibiting the root development of seedlings.[24] While a detailed signaling pathway is not fully elucidated, it is understood that the compound is absorbed by the roots and, in susceptible plants, translocated to the shoots, leading to growth inhibition and eventual death.[24]

Quinacridone and Quinoxaline Derivatives: Kinase Inhibitors in Cancer Therapy

This compound is a precursor in the synthesis of quinacridones and related heterocyclic compounds like quinoxalines.[3] These classes of molecules have garnered significant interest in medicinal chemistry due to their biological activities, including their potential as anticancer agents.

Many quinoxaline and quinazoline derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[2][24][25][26][27][28][29][30][31] A key pathway targeted by some of these derivatives is the PI3K/AKT/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival.[24][28]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival inhibits apoptosis mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoxaline Quinoxaline Derivative (from this compound) Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by quinoxaline derivatives.

Conclusion

This compound is a valuable and versatile chemical intermediate. While it does not exhibit significant biological activity itself, it serves as a critical starting material for the synthesis of a range of functional molecules, including herbicides and potential therapeutic agents. The exploration of its derivatives, particularly in the realm of kinase inhibition, presents a promising avenue for future drug discovery and development efforts. Further research into the synthesis and biological evaluation of novel compounds derived from this compound is warranted to fully exploit its potential in various scientific and industrial applications.

References

Physical and chemical properties of 2,5-Dichloroterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Dichloroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound (CAS No. 13799-90-1). This compound serves as a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2]

Core Physical and Chemical Properties

This compound is a white to very pale yellow crystalline powder.[3][4][5] Its structural integrity and high purity, often exceeding 97-99%, make it a reliable precursor in complex chemical manufacturing.[1][2][5]

Physical Properties

The key physical characteristics of this compound are summarized in the table below.

PropertyValueSource
Appearance White to very pale yellow crystal - powder[1][3][4]
Melting Point 306°C[4]
Boiling Point 335.73°C (rough estimate)[4]
Solubility Very faint turbidity in Methanol[4]
Vapor Pressure 2.57E-07 mmHg at 25°C[4]
Flash Point 199.3°C[4]
Chemical and Computed Properties

The chemical identifiers and computed properties provide further insight into the molecule's structure and reactivity.

PropertyValueSource
CAS Number 13799-90-1[1][3]
Molecular Formula C₈H₄Cl₂O₄[3][6]
Molecular Weight 235.02 g/mol [4][6]
IUPAC Name This compound[6]
InChI Key LMOSYFZLPBHEOW-UHFFFAOYSA-N[3]
pKa 1.72 ± 0.25 (Predicted)[4]
Topological Polar Surface Area 74.6 Ų[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 2[6]

Synthesis and Experimental Protocols

This compound is typically synthesized through the oxidation of 2,5-dichloro-p-xylene.[7][8][9]

General Synthesis Protocol from 2,5-Dichloro-p-xylene

This protocol details the oxidation of 2,5-dichloro-p-xylene using potassium permanganate.

Materials:

  • 2,5-dichloro-p-xylene (5 g, 0.028 mol)

  • Potassium permanganate (26 g, 0.165 mol)

  • Pyridine (80 mL)

  • Deionized water (20 mL)

  • Hydrochloric acid

Procedure:

  • Reaction Setup: Combine 2,5-dichloro-p-xylene, potassium permanganate, pyridine, and deionized water in a 250 mL round-bottom flask.[7]

  • Heating and Stirring: Heat the mixture to 100°C and stir for 12 hours.[7]

  • Filtration: While the suspension is still hot, filter to remove the brown manganese oxide.[7]

  • Washing: Re-slurry the collected brown solid twice with 100 mL of deionized water and filter again.[7]

  • Solvent Removal: Combine all filtrates and remove the solvents via distillation under reduced pressure.[7]

  • Acidification: Acidify the resulting pale yellow, syrupy liquid with hydrochloric acid to a pH of 1.[7]

  • Product Collection: Collect the resulting white solid by filtration.[7]

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.[7]

This process typically yields the final product in a range of 53-87%.[7]

G Synthesis of this compound A 2,5-Dichloro-p-xylene C Reaction Mixture (100°C, 12h) A->C Add B KMnO4, Pyridine, H2O B->C Add D Hot Filtration C->D Process E Combined Filtrates D->E Collect I Manganese Oxide (Byproduct) D->I Remove F Solvent Removal (Reduced Pressure) E->F G Acidification (HCl, pH 1) F->G H This compound (White Solid) G->H

Synthesis workflow for this compound.

Applications in Research and Development

The reactivity of this compound, owing to its two carboxylic acid groups and chlorine atoms, makes it a valuable intermediate in organic synthesis.[2]

Role as a Chemical Intermediate

It is a foundational building block for more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1]

  • Agrochemicals: It serves as a key precursor in the synthesis of herbicides and pesticides such as Chloramben.[1][2]

  • Pharmaceuticals: The compound is utilized in the synthesis of various pharmaceutical intermediates.[1]

  • Polymers and Materials Science: It is also used in the production of polymers and other specialty materials.[2] For instance, it can be a precursor for metal-organic frameworks (MOFs).[5]

G Role as a Chemical Intermediate A 2,5-Dichloroterephthalic Acid B Further Synthesis Steps A->B C Chloramben (Herbicide) B->C D 2,5-Dichloro-3-nitrobenzoic acid B->D E 2,5-Dihydroxyterephthalic acid B->E F Polymers & MOFs B->F

Key synthetic pathways involving this compound.
Synthesis of 2,5-Dihydroxyterephthalic Acid

A notable application is its use in producing 2,5-dihydroxyterephthalic acid, a valuable monomer for high-strength polymer fibers.[8]

Experimental Protocol Overview:

  • Salt Formation: this compound is first treated with a base in water to form its dibasic salt.[8][9]

  • Hydroxylation: The dibasic salt is then reacted with a copper source and a coordinating ligand under basic conditions. This step substitutes the chlorine atoms with hydroxyl groups, forming the dibasic salt of 2,5-dihydroxyterephthalic acid.[8][9]

  • Acidification: Finally, the product is acidified to yield 2,5-dihydroxyterephthalic acid.[8][9]

Spectral Data

Detailed, publicly available experimental spectra (¹H NMR, ¹³C NMR, IR) for this compound are not readily found in the surveyed literature. Some suppliers note that as a rare chemical, extensive analytical data is not always collected. Researchers are advised to perform their own analytical confirmation upon acquisition.

Safety and Handling

This compound is classified as an irritant.

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6]

  • Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and eye/face protection.[4] Work should be conducted in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

  • Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment.[3][4]

References

An In-depth Technical Guide to 2,5-Dichloroterephthalic Acid: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloroterephthalic acid, a pivotal chemical intermediate in the agrochemical and pharmaceutical industries. This document details its molecular structure, chemical formula, and physical properties, and provides an in-depth look at its synthesis and characterization. Furthermore, it explores its significant role as a precursor in the formation of advanced materials such as Metal-Organic Frameworks (MOFs).

Core Molecular and Physical Properties

This compound, with the CAS Number 13799-90-1, is a white crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C₈H₄Cl₂O₄[1]
Molecular Weight 235.02 g/mol [1]
Appearance White to very pale yellow crystal-powder
Melting Point 306 °C[3]
Boiling Point 335.73 °C (rough estimate)[3]
Flash Point 199.3 °C[3]
Purity Typically >97%[4]

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two chlorine atoms at positions 2 and 5.

Systematic IUPAC Name: 2,5-dichlorobenzene-1,4-dicarboxylic acid[1]

SMILES: C1=C(C(=CC(=C1Cl)C(=O)O)Cl)C(=O)O[1]

InChI Key: LMOSYFZLPBHEOW-UHFFFAOYSA-N[1]

Spectroscopic Characterization Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below are the expected and reported data for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusSolventChemical Shift (ppm)MultiplicityAssignment
¹H NMRDMSO-d₆~8.0SingletAromatic Protons (H-3, H-6)
¹H NMRDMSO-d₆~13.5Broad SingletCarboxylic Acid Protons (-COOH)
¹³C NMRDMSO-d₆~165SingletCarbonyl Carbons (-C OOH)
¹³C NMRDMSO-d₆~135SingletAromatic Carbons attached to -COOH (C-1, C-4)
¹³C NMRDMSO-d₆~134SingletAromatic Carbons attached to -Cl (C-2, C-5)
¹³C NMRDMSO-d₆~131SingletAromatic Carbons (C-3, C-6)

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch of carboxylic acid
1760-1690StrongC=O stretch of carboxylic acid
1600-1585MediumC-C stretch (in-ring) of aromatic ring
1500-1400MediumC-C stretch (in-ring) of aromatic ring
850-550MediumC-Cl stretch
Mass Spectrometry (MS)
Ionization Mode[M-H]⁻ (m/z)[M+H]⁺ (m/z)
Electrospray (ESI)232.9234.9

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 2,5-dichloro-p-xylene.

Materials:

  • 2,5-dichloro-p-xylene

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask, add 2,5-dichloro-p-xylene, potassium permanganate, pyridine, and deionized water.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Filter the hot solution to remove the manganese oxide precipitate.

  • Wash the precipitate with hot deionized water and combine the filtrates.

  • Remove the solvent from the combined filtrates by distillation under reduced pressure.

  • Acidify the resulting solution to a pH of 1 with hydrochloric acid to precipitate the product.

  • Collect the white solid by filtration and dry under vacuum.

Logical Workflow: From Precursor to Advanced Material

This compound serves as a critical starting material for the synthesis of 2,5-dihydroxyterephthalic acid, a widely used organic linker in the construction of Metal-Organic Frameworks (MOFs). This workflow highlights the transformation of a simple aromatic acid into a key component of highly structured, porous materials.

G Workflow: this compound to MOF Linker cluster_synthesis Synthesis of this compound cluster_conversion Conversion to MOF Linker cluster_mof MOF Synthesis start 2,5-Dichloro-p-xylene reagents1 KMnO4, Pyridine, H2O reaction1 Oxidation at 100°C start->reaction1 reagents1->reaction1 product1 This compound reaction1->product1 reaction2 Hydroxylation product1->reaction2 reagents2 Base, Copper Source, Ligand reagents2->reaction2 product2 2,5-Dihydroxyterephthalic Acid reaction2->product2 reaction3 Solvothermal Synthesis product2->reaction3 metal_source Metal Salt (e.g., Zn, Zr, Cu) metal_source->reaction3 product3 Metal-Organic Framework (MOF) reaction3->product3

Workflow from precursor to MOF linker.

Potential Biological Activity Pathway

While direct signaling pathways for this compound are not extensively documented, its application in agrochemicals, such as herbicides, suggests a potential mechanism of action related to the disruption of essential biological processes in target organisms. One such general pathway for certain classes of herbicides involves the inhibition of key enzymes in amino acid biosynthesis.

G Hypothesized Herbicide Action Pathway compound This compound Derivative (Active Herbicide) binding Inhibitory Binding compound->binding target_enzyme Key Plant Enzyme (e.g., in Amino Acid Synthesis) target_enzyme->binding pathway_block Biosynthesis Pathway Blocked binding->pathway_block amino_acids Essential Amino Acids Not Produced pathway_block->amino_acids protein_synthesis Protein Synthesis Halted amino_acids->protein_synthesis plant_death Plant Growth Arrested / Death protein_synthesis->plant_death

Hypothesized herbicide action pathway.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the development of agrochemicals and pharmaceuticals. Its well-defined molecular structure and reactivity make it an ideal precursor for the synthesis of more complex molecules, including the organic linkers used in the burgeoning field of Metal-Organic Frameworks. The detailed protocols and data presented in this guide are intended to support researchers and scientists in their efforts to utilize this compound in novel and innovative applications.

References

Spectroscopic Characterization of 2,5-Dichloroterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dichloroterephthalic acid (CAS No. 13799-90-1), a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] While complete, experimentally verified datasets are not all publicly available, this document compiles referenced data, predicted spectral features based on molecular structure, and detailed experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) data.

Molecular Structure and Predicted Spectroscopic Features

This compound is a symmetrical molecule, which simplifies its expected NMR spectra. The presence of carboxylic acid, aromatic, and chloro functional groups gives rise to characteristic signals in IR and MS analyses.

Molecular Formula: C₈H₄Cl₂O₄[2] Molecular Weight: 235.02 g/mol [3]

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the compound's insolubility in common deuterated solvents at room temperature, acquiring high-resolution NMR spectra can be challenging. Solvents such as DMSO-d₆ are typically required. Based on the molecule's symmetry, the following signals are predicted.

Table 1: Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 14.0Broad Singlet2HCarboxylic Acid (-COOH)
~7.9 - 8.1Singlet2HAromatic (Ar-H)

Table 2: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ) ppmAssignment
~165Carboxylic Acid (-C OOH)
~135Aromatic (C -Cl)
~133Aromatic (C -COOH)
~131Aromatic (C -H)

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum for this compound has been recorded using the KBr wafer technique and is referenced in the PubChem database.[3] The characteristic absorption bands expected for its functional groups are detailed below.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1475Medium-WeakC=C stretch (Aromatic Ring)
~1300MediumC-O stretch
~800-900StrongC-H bend (Aromatic, out-of-plane)
~700-800StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative AbundanceAssignment
234100%[M]⁺ (with ²³⁵Cl)
236~65%[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
238~10%[M+4]⁺ (with two ³⁷Cl)

Note: The molecular ion [M]⁺ corresponds to the molecule with two ³⁵Cl isotopes. The [M+2] and [M+4] peaks arise from the natural abundance of the ³⁷Cl isotope. Fragmentation would likely involve the loss of -OH, -COOH, and HCl.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization for specific instrumentation.

NMR Sample Preparation and Acquisition

This protocol outlines the preparation of a sample for solution-state NMR.

  • Sample Preparation: Weigh 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of dry this compound.[4]

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The sample may require gentle heating or vortexing to fully dissolve.[4]

  • Transfer: Once dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Standard: An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm).[5]

  • Acquisition: Place the NMR tube in the spectrometer. Acquire data using standard parameters for ¹H and proton-decoupled ¹³C experiments. The number of scans for ¹³C NMR will need to be significantly higher than for ¹H NMR to achieve a good signal-to-noise ratio.

FTIR Spectroscopy via KBr Pellet Method

This method is standard for acquiring IR spectra of solid samples.[6]

  • Material Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at least 2-3 hours to remove moisture. Store in a desiccator.[7]

  • Sample Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of the this compound sample to a very fine powder.[6]

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the ground sample until a homogeneous mixture is achieved.[6]

  • Pellet Pressing: Transfer the mixture to a pellet-forming die. Assemble the die and connect it to a vacuum line for several minutes to remove trapped air and moisture.[7]

  • Compression: Place the die in a hydraulic press and gradually apply 8-10 tons of pressure. Hold the pressure for 1-2 minutes to allow the KBr to form a transparent disc.[8][9]

  • Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire a background spectrum (air or a pure KBr pellet) followed by the sample spectrum.

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

  • Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe.[10]

  • Vaporization: Gently heat the probe to vaporize the analyte into the ion source chamber, which is under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).[11]

  • Fragmentation: The high energy of the ionization process imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions.[11][12]

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at its specific m/z, generating the mass spectrum.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of a Solid Compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample Solid Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind and Mix with KBr Sample->Prep_IR Prep_MS Place on Direct Insertion Probe Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec Insert Sample IR_Spec FTIR Spectrometer Prep_IR->IR_Spec Press & Insert Pellet MS_Spec Mass Spectrometer Prep_MS->MS_Spec Insert & Heat Probe Data_NMR 1H & 13C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->Data_NMR Data_IR IR Spectrum (Functional Groups) IR_Spec->Data_IR Data_MS Mass Spectrum (m/z, Isotopic Pattern) MS_Spec->Data_MS Interpretation Structure Elucidation & Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the key synthetic routes for 2,5-dichloroterephthalic acid, a crucial intermediate in the agrochemical and pharmaceutical industries.[1][2] This document details the core methodologies, presents quantitative data for comparison, and offers visual representations of the experimental workflows.

Core Synthetic Methodologies

The synthesis of this compound is primarily achieved through two main oxidative routes starting from 2,5-dichloro-p-xylene. These methods, while both involving oxidation, differ significantly in the choice of oxidizing agent and catalytic system, which in turn affects the reaction conditions, yield, and environmental impact.

Oxidation of 2,5-Dichloro-p-xylene with Potassium Permanganate

This classical laboratory method employs a strong oxidizing agent, potassium permanganate, to convert the methyl groups of 2,5-dichloro-p-xylene into carboxylic acids. The reaction is typically carried out in a basic solvent mixture to facilitate the oxidation process.

A general procedure for the synthesis of this compound from 2,5-dichloro-p-xylene is as follows:

To a 250 mL round-bottom flask, 5 g (0.028 mol) of 2,5-dichloro-p-xylene, 26 g (0.165 mol) of potassium permanganate, 80 mL of pyridine, and 20 mL of deionized water are added.[3] The reaction mixture is then heated to 100 °C and stirred for 12 hours.[3] The resulting brown manganese oxide is removed by hot filtration, and the solid residue is washed twice with 100 mL of deionized water. The combined filtrates are concentrated under reduced pressure. The resulting pale yellow liquid is acidified with hydrochloric acid to a pH of 1. The precipitated white solid is collected by filtration and dried in a vacuum oven at 50°C overnight.[3]

Oxidation_with_KMnO4 cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Final Product Reactants 2,5-Dichloro-p-xylene Potassium Permanganate Conditions Heat to 100°C Stir for 12 hours Reactants->Conditions Solvent Pyridine Water Solvent->Conditions Filtration Hot Filtration (Remove MnO2) Conditions->Filtration Concentration Concentration (Reduced Pressure) Filtration->Concentration Acidification Acidification (HCl, pH 1) Concentration->Acidification Isolation Filtration & Drying Acidification->Isolation Product This compound Isolation->Product Catalytic_Oxidation cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Final Product Reactant 2,5-Dichloro-p-xylene Conditions Temperature: 175-225°C Pressure: 15-30 bar Reactant->Conditions Solvent Acetic Acid Solvent->Conditions Catalyst Co(OAc)2 Mn(OAc)2 NaBr Catalyst->Conditions Oxidant Air / O2 Oxidant->Conditions Cooling Cooling & Depressurization Conditions->Cooling Filtration Filtration Cooling->Filtration Washing Washing (Acetic Acid, Water) Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product Catalytic_Cycle cluster_cycle Catalytic Cycle Co2 Co(II) Co3 Co(III) Co2->Co3 Oxidation by R-CH2OOH Br_radical Br• Co3->Br_radical Oxidizes HBr Mn2 Mn(II) Mn3 Mn(III) Mn2->Mn3 Similar cycle Mn3->Co2 Redox couple R_radical R-CH2• Br_radical->R_radical H-abstraction from RH HBr HBr RH R-CH3 (2,5-dichloro-p-xylene) R_peroxy R-CH2OO• R_radical->R_peroxy +O2 R_hydroperoxide R-CH2OOH R_peroxy->R_hydroperoxide +RH -R-CH2• R_hydroperoxide->Co2 Regenerates Co(II) Product R-COOH (this compound) R_hydroperoxide->Product Further Oxidation

References

Early Synthesis of 2,5-Dichloroterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core early synthesis methods for 2,5-dichloroterephthalic acid, a key intermediate in the agrochemical and pharmaceutical industries.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthesis Methodologies

Historically, the preparation of this compound has been approached through two primary routes: the oxidation of a substituted precursor and the direct halogenation of terephthalic acid. These early methods laid the groundwork for the production of this important chemical building block.

Oxidation of 2,5-Dichloro-p-xylene

One of the foundational methods for synthesizing this compound involves the oxidation of 2,5-dichloro-p-xylene. This process typically utilizes strong oxidizing agents to convert the methyl groups of the xylene derivative into carboxylic acid functionalities.

A notable example of this approach is the use of potassium permanganate in a pyridine and water solvent system.[3] This method, while effective, is characteristic of early organic synthesis techniques that often employed stoichiometric amounts of strong oxidants.

More advanced variations of this oxidation process have also been explored, including liquid-phase oxidation with oxygen in the presence of catalysts. For instance, a process using an oxygen-containing gas in an acetic acid medium with a catalyst system of cobalt and manganese acetates and a potassium bromide promoter has been described.[4] Another approach involved oxidation with nitric acid.[5]

A general laboratory procedure for the synthesis of this compound from 2,5-dichloro-p-xylene is as follows:

  • Reaction Setup : To a 250 mL round-bottom flask, add 5 g (0.028 mol) of 2,5-dichloro-p-xylene, 26 g (0.165 mol) of potassium permanganate, 80 mL of pyridine, and 20 mL of deionized water.

  • Reaction : The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • Workup :

    • The hot suspension is filtered to remove the brown manganese oxide.

    • The collected brown solid is re-slurried twice with 100 mL of deionized water and filtered.

    • The filtrates are combined, and the solvent is removed under reduced pressure.

  • Isolation :

    • The resulting pale yellow, syrupy liquid is acidified with hydrochloric acid to a pH of 1.

    • The precipitated white solid is collected by filtration through a glass sand-core funnel.

    • The product is dried in a vacuum oven at 50°C overnight.

The reported yield for this method ranges from 53-87%.[3]

Direct Halogenation of Terephthalic Acid

An alternative early route to 2,5-dihalogenoterephthalic acids, including the dichloro- derivative, is the direct halogenation of terephthalic acid. This method avoids the need for a pre-halogenated starting material. A patented process describes the treatment of an oleum (fuming sulfuric acid) solution of terephthalic acid with chlorine.[5] The use of oleum is critical as the halogenation proceeds slowly in oleum with less than 10% dissolved sulfur trioxide.[5]

While the patent primarily provides examples for bromination, it specifies the conditions for chlorination:

  • Reaction Setup : Terephthalic acid is dissolved in oleum (20-35% or 50-60% strength is most convenient).

  • Reaction : Between 4.0 and 5.0 atomic proportions of chlorine are introduced into the solution.

  • Isolation : The reaction mixture is poured onto ice to precipitate the this compound, which is then filtered, washed, and dried.

This direct halogenation route represents a more direct approach to the target molecule, starting from the readily available terephthalic acid.

Quantitative Data Summary

The following table summarizes the quantitative data for the early synthesis methods of this compound.

MethodStarting MaterialReagentsSolventTemperatureTimeYieldReference
Oxidation with Potassium Permanganate2,5-Dichloro-p-xylenePotassium permanganatePyridine/Water100 °C12 hours53-87%[3]
Liquid-Phase Oxidation with Oxygen2,5-Dichloro-p-xyleneOxygen-containing gas, Cobalt and Manganese acetates, Potassium bromide promoterAcetic Acid115 °C25 hours-[4]
Direct ChlorinationTerephthalic AcidChlorine (4.0-5.0 atomic proportions)Oleum---[5]

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis methods.

Oxidation_of_2_5_Dichloro_p_xylene start 2,5-Dichloro-p-xylene reagents Potassium Permanganate Pyridine, Water start->reagents product This compound reagents->product Oxidation conditions 100 °C, 12h conditions->product

Caption: Oxidation of 2,5-Dichloro-p-xylene.

Direct_Halogenation_of_Terephthalic_Acid start Terephthalic Acid reagents Chlorine Oleum start->reagents product This compound reagents->product Direct Chlorination

Caption: Direct Halogenation of Terephthalic Acid.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroterephthalic acid, a white crystalline powder, is a pivotal building block in the synthesis of a variety of organic compounds.[1] Its utility as a chemical intermediate is particularly notable in the agrochemical and pharmaceutical sectors, where it serves as a precursor for more complex molecules.[1][2] This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, designed to inform and protect researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Data

A thorough understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key data points.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 13799-90-1[1]
Molecular Formula C₈H₄Cl₂O₄[3]
Molecular Weight 235.02 g/mol [3]
Appearance White to almost white powder or crystal.
Purity Typically >97.0% to >99.0%.[1][1]
Melting Point 306°C[3]
Boiling Point 335.73°C (rough estimate)[3]
Flash Point 199.3°C[3]
Vapor Pressure 2.57E-07 mmHg at 25°C[3]
Density 1.5801 g/cm³ (rough estimate)[3]
Loss on Drying <0.5%[1]

Table 2: Toxicological Profile

EndpointDataHazard Statements
Acute Toxicity Specific LD50 and LC50 data are not readily available in the public domain. The toxicological properties have not been fully investigated.H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Skin Corrosion/Irritation Causes skin irritation.R36/37/38: Irritating to eyes, respiratory system and skin.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.R36/37/38: Irritating to eyes, respiratory system and skin.[3]
Respiratory or Skin Sensitization Information not available.
Germ Cell Mutagenicity Information not available.
Carcinogenicity Information not available.
Reproductive Toxicity Information not available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.R36/37/38: Irritating to eyes, respiratory system and skin.[3]
Specific Target Organ Toxicity (Repeated Exposure) Information not available.
Aspiration Hazard Information not available.

Occupational Exposure Limits:

Specific occupational exposure limits, such as the Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), for this compound have not been established by major regulatory bodies. In the absence of specific limits, exposure should be minimized through the use of effective engineering controls and personal protective equipment.

Experimental Protocols

While detailed, substance-specific experimental protocols for the toxicological assessment of this compound are not publicly available, general methodologies for evaluating the safety of carboxylic acids are established. These typically involve a tiered approach, starting with in silico (computational) predictions and in vitro assays, followed by targeted in vivo studies if necessary.

General Experimental Approaches for Carboxylic Acid Safety Assessment:

  • In Vitro Cytotoxicity Assays: To determine the concentration at which the substance causes cell death in cultured cells (e.g., using human liver-derived HepG2 cells).

  • High-Content Screening (HCS) Assays: To investigate specific mechanisms of toxicity, such as the potential to cause accumulation of fatty acids and phospholipids in hepatocytes.[4][5]

  • Acyl Glucuronide Reactivity Studies: For carboxylic acid-containing drugs, assessing the rate of acyl migration of their glucuronide metabolites can be a predictor of idiosyncratic drug toxicity.[1]

  • Skin and Eye Irritation Assays: Utilizing reconstructed human epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™) for skin irritation and bovine corneal opacity and permeability (BCOP) or isolated chicken eye (ICE) tests for eye irritation, as alternatives to traditional animal testing.

  • Genotoxicity Assays: A battery of tests including the Ames test (bacterial reverse mutation assay) and in vitro mammalian cell micronucleus test to assess the potential for genetic damage.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel.

Key Handling and Storage Recommendations:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid generating dust.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup: Carefully sweep or vacuum up the spilled material and place it in a suitable, labeled container for disposal.

Visualizing Safety Protocols and MSDS Information

The following diagrams, generated using the DOT language, provide a visual representation of key safety workflows and the structure of a Material Safety Data Sheet for this compound.

Safety_Handling_Workflow Start Handling this compound RiskAssessment Risk Assessment (Review MSDS, Identify Hazards) Start->RiskAssessment EngineeringControls Implement Engineering Controls (Fume Hood, Ventilation) RiskAssessment->EngineeringControls PPE Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE EmergencyPrep Emergency Preparedness (Eyewash, Shower, Spill Kit Accessible) RiskAssessment->EmergencyPrep HandlingProcedure Safe Handling Procedure (Weighing, Transferring, Reaction Setup) EngineeringControls->HandlingProcedure PPE->HandlingProcedure Storage Proper Storage (Cool, Dry, Well-Ventilated, Sealed) HandlingProcedure->Storage WasteDisposal Waste Disposal (Follow Institutional Protocols) HandlingProcedure->WasteDisposal EmergencyResponse Emergency Response HandlingProcedure->EmergencyResponse Spill Spill EmergencyResponse->Spill Type of Emergency Exposure Personal Exposure EmergencyResponse->Exposure Fire Fire EmergencyResponse->Fire SpillCleanup Accidental Release Measures Spill->SpillCleanup FirstAid Administer First Aid Exposure->FirstAid Firefighting Firefighting Measures Fire->Firefighting

Caption: Workflow for the safe handling of this compound.

MSDS_Sections MSDS Material Safety Data Sheet (MSDS) for this compound Identification Section 1: Identification Product Name CAS Number Recommended Use Hazards Section 2: Hazard(s) Identification GHS Classification Hazard Statements (H315, H319, H335) Precautionary Statements Composition Section 3: Composition/Information on Ingredients Substance Name Purity FirstAid Section 4: First-Aid Measures Inhalation Skin Contact Eye Contact Ingestion Firefighting Section 5: Fire-Fighting Measures Extinguishing Media Specific Hazards Protective Equipment AccidentalRelease Section 6: Accidental Release Measures Personal Precautions Environmental Precautions Cleanup Methods HandlingStorage Section 7: Handling and Storage Safe Handling Storage Conditions Incompatible Materials ExposureControls Section 8: Exposure Controls/Personal Protection Engineering Controls Personal Protective Equipment (PPE) PhysicalChemical Section 9: Physical and Chemical Properties Appearance Melting Point Molecular Weight StabilityReactivity Section 10: Stability and Reactivity Chemical Stability Conditions to Avoid Hazardous Decomposition Products ToxicologicalInfo Section 11: Toxicological Information Routes of Exposure Acute Effects Chronic Effects EcologicalInfo Section 12: Ecological Information Ecotoxicity Persistence and Degradability Disposal Section 13: Disposal Considerations Waste Treatment Methods Transport Section 14: Transport Information UN Number Proper Shipping Name Regulatory Section 15: Regulatory Information Safety, health and environmental regulations OtherInfo Section 16: Other Information Date of Preparation Disclaimer

Caption: Key sections of a Material Safety Data Sheet for this compound.

Conclusion

This compound is a valuable intermediate for chemical synthesis. While it presents moderate hazards, primarily related to irritation, these risks can be effectively managed through the diligent application of standard laboratory safety practices, including the use of appropriate engineering controls and personal protective equipment. This guide serves as a foundational resource for handling this compound responsibly and safely in a research and development setting. Always consult the most current Safety Data Sheet provided by the supplier before use.

References

Commercial Suppliers and Technical Applications of 2,5-Dichloroterephthalic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, 2,5-Dichloroterephthalic acid (CAS No. 13799-90-1) is a crucial building block in the synthesis of a variety of valuable compounds. Its applications range from the development of agrochemicals and pharmaceuticals to the creation of advanced polymers and metal-organic frameworks (MOFs). This technical guide provides an in-depth overview of commercial suppliers, key technical data, and experimental applications of this compound.

Commercial Availability and Specifications

A number of chemical suppliers offer this compound for research and development purposes. The purity and available quantities can vary, so it is essential to consult the suppliers' documentation for specific needs.

Table 1: Commercial Suppliers of this compound
SupplierPurityAvailable Pack SizesNotes
Sigma-Aldrich (AldrichCPR)Not specified; sold as-is for early discovery research[1]InquireBuyer is responsible for confirming purity[1].
BLD Pharmatech (via Sigma-Aldrich)97%[2]Inquire
LEAPChemIndustrial Grade[3]Bottle, barrel, cargo, container[3]A specialized fine chemical supplier for research, development, and production[3].
Alfa Chemistry Materials98%[4]Inquire
Frinton Laboratories Inc.97.5%[4]5g, 25g[4]
Oakwood ChemicalNot specifiedInquire
NINGBO INNO PHARMCHEM CO., LTD.>99.0% assay[5]Inquire
Table 2: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 13799-90-1[2][3][4]
Molecular Formula C₈H₄Cl₂O₄[3]
Molecular Weight 235.02 g/mol [4]
Appearance White to very pale yellow crystal-powder[2][2]
Melting Point >290 °C[4][4]
Purity Typically 97% or higher[2][4][6][2][4][6]
Storage Sealed in a dry, room temperature environment[2][2]

Key Applications and Experimental Protocols

This compound is a versatile intermediate in organic synthesis. Its primary applications are in the production of agrochemicals, such as herbicides and pesticides, and as a monomer in the synthesis of polymers and specialty materials.[5][7] The two carboxylic acid groups and the chlorine substituents on the benzene ring provide multiple reaction sites for creating complex molecules.[7]

Experimental Protocol: Synthesis of 2,5-di-(p-toluidino)-terephthalic acid

This procedure details the use of this compound as a starting material in a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • p-toluidine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous copper(II) acetate

  • Potassium iodide

  • Ethylene glycol

  • Deionized water

  • Hydrochloric acid

  • Ammonium hydroxide

  • Acetic acid

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Argon inlet

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, combine 3.6 g (0.014 mol) of this compound, 23.19 g (0.216 mol) of p-toluidine, 4.6 g (0.033 mol) of anhydrous K₂CO₃, 0.060 g (0.00033 mol) of anhydrous copper(II) acetate, 0.750 g (0.0045 mol) of potassium iodide, 16.8 g (0.271 mol) of ethylene glycol, and 3.8 g (0.211 mol) of deionized water.

  • Heat the reaction mixture to 130°C and maintain this temperature for 12 hours under an argon atmosphere.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with 50 mL of deionized water.

  • Adjust the pH of the solution to 1 by adding hydrochloric acid with stirring.

  • Filter the resulting dark solid using a glass frit.

  • Dissolve the solid in a solution of pH 7 containing 3 mL of ammonium hydroxide and 250 mL of deionized water.

  • Filter the solution to remove any undissolved solid.

  • Acidify the resulting yellow-green solution to a pH of 3-4 with acetic acid, which will cause a dark brown solid to form.

  • Collect the solid by filtration using a glass frit and dry it in a vacuum oven at 100°C overnight.

Visualizing Chemical Processes

Synthesis Workflow

The synthesis of novel compounds using this compound can be visualized as a multi-step workflow. The following diagram illustrates the general process for the synthesis of 2,5-di-(p-toluidino)-terephthalic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - this compound - p-toluidine - K2CO3, Cu(II) acetate, KI - Ethylene glycol, Water B Heat to 130°C for 12 hours under Argon A->B C Cool and Dilute with Water B->C D Acidify with HCl to pH 1 C->D E Filter Solid D->E F Dissolve in NH4OH and Filter E->F G Acidify with Acetic Acid to pH 3-4 F->G H Filter and Dry Final Product G->H

Caption: Workflow for the synthesis of 2,5-di-(p-toluidino)-terephthalic acid.

General Reaction Pathway

This compound's carboxylic acid groups readily react with amines to form amides, a fundamental transformation in the synthesis of many target molecules. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

G Reactants This compound + Amine (R-NH2) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Amide Product + Water Intermediate->Product Elimination of Water

Caption: General reaction pathway of this compound with an amine.

References

In-Depth Technical Guide on Theoretical Calculations of 2,5-Dichloroterephthalic Acid Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,5-Dichloroterephthalic acid is a halogenated aromatic dicarboxylic acid. Its structural and electronic characteristics are of interest in materials science and medicinal chemistry, where it can serve as a building block for polymers or pharmacologically active molecules. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting molecular geometry, vibrational frequencies, and electronic properties, offering insights that complement experimental data. This guide details the conventional approach to such a theoretical investigation.

Computational Methodology

The primary method for the theoretical analysis of molecular structures like this compound is Density Functional Theory (DFT). This approach provides a good balance between computational cost and accuracy.

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. A common and effective method is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p). The "d" and "p" polarization functions are crucial for accurately describing the geometry around the chlorine and oxygen atoms, while the "++" diffuse functions are important for molecules with potential for hydrogen bonding and for accurately describing the electron density far from the nuclei.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of Infrared and Raman Spectra: The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model.

Electronic Property Calculations

Key electronic properties are derived from the optimized geometry. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule.

Data Presentation

Quantitative data from theoretical calculations are most effectively presented in structured tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterAtom Pair/TripletCalculated Value (B3LYP/6-311++G(d,p))Experimental Value (if available)
Bond Length (Å) C1-C2Data not availableData not available
C-ClData not availableData not available
C=OData not availableData not available
C-OData not availableData not available
O-HData not availableData not available
Bond Angle (°) C1-C2-C3Data not availableData not available
Cl-C-CData not availableData not available
O=C-OData not availableData not available
Dihedral Angle (°) O=C-C=CData not availableData not available

Table 2: Calculated Vibrational Frequencies

ModeAssignmentCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
ν1C-H stretchData not availableData not available
ν2C=O stretchData not availableData not available
ν3C-Cl stretchData not availableData not available
ν4O-H bendData not availableData not available

Table 3: Calculated Electronic Properties

PropertyValue
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Dipole Moment (Debye)Data not available

Experimental Protocols

While specific experimental data for this compound is not found in the searched literature, the following are standard experimental techniques that would be used for validation of theoretical calculations.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.

  • Crystallization: High-quality single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and intermolecular interactions.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to measure the vibrational modes of the molecule. The experimental spectra would be compared with the calculated vibrational frequencies to assess the accuracy of the computational model.

Visualizations

Visual representations are essential for understanding the relationships between different stages of a theoretical study.

Theoretical_Calculation_Workflow cluster_input Input cluster_calculation Computational Steps cluster_output Output & Analysis start Initial Structure of This compound geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec elec_data Electronic Properties (HOMO, LUMO, MEP) elec_prop->elec_data validation Comparison with Experimental Data opt_geom->validation vib_spec->validation Data_Relationship cluster_theoretical Theoretical Data cluster_experimental Experimental Data Theo_Geom Calculated Geometry Validation Validation Theo_Geom->Validation Theo_Vib Calculated Vibrations Theo_Vib->Validation Theo_Elec Calculated Electronic Properties Exp_Geom X-ray Structure Exp_Geom->Validation Exp_Vib FTIR/Raman Spectra Exp_Vib->Validation Validation->Theo_Elec Confidence in Predicted Properties

Potential Research Directions for 2,5-Dichloroterephthalic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroterephthalic acid, a halogenated aromatic dicarboxylic acid, presents a versatile scaffold for the development of novel molecules with diverse applications in medicinal chemistry, materials science, and agrochemicals. Its rigid structure, substituted with reactive carboxylic acid groups and chlorine atoms, allows for a wide range of chemical modifications, leading to derivatives with potentially unique biological activities and material properties. This technical guide explores promising research directions for this compound derivatives, providing a foundation for future investigations in drug discovery and materials science. We will delve into synthetic methodologies, potential therapeutic and industrial applications, and key areas for further exploration, supported by available data and experimental insights.

Core Chemical Synthesis Pathways

The synthesis of this compound derivatives typically begins with the modification of the carboxylic acid groups or the substitution of the chlorine atoms. The diacid can be readily converted to its more reactive dichloride derivative, 2,5-dichloroterephthaloyl chloride, which serves as a key intermediate for the synthesis of esters and amides.

2_5_Dichloroterephthalic_acid This compound 2_5_Dichloroterephthaloyl_chloride 2,5-Dichloroterephthaloyl chloride 2_5_Dichloroterephthalic_acid->2_5_Dichloroterephthaloyl_chloride Chlorination SOCl2 Thionyl Chloride (SOCl₂) Amide_Derivative Amide Derivative 2_5_Dichloroterephthaloyl_chloride->Amide_Derivative Amidation Ester_Derivative Ester Derivative 2_5_Dichloroterephthaloyl_chloride->Ester_Derivative Esterification Amine Amine (R-NH₂) Alcohol Alcohol (R-OH)

Figure 1: General synthesis scheme for amide and ester derivatives.
Experimental Protocol: Synthesis of 2,5-Dichloroterephthaloyl Chloride

A detailed experimental procedure for the synthesis of the acyl chloride intermediate is crucial for the subsequent preparation of various derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

  • To a stirred suspension of this compound in an anhydrous solvent, a catalytic amount of DMF is added.

  • Thionyl chloride (in excess) is added dropwise to the mixture at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature until the reaction is complete (typically monitored by the cessation of gas evolution).

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2,5-dichloroterephthaloyl chloride, which can be further purified by distillation or recrystallization.

Potential Research Directions and Applications

The unique structural features of this compound derivatives make them attractive candidates for a variety of applications. The following sections outline key areas for future research.

Medicinal Chemistry: Anticancer and Antimicrobial Agents

The development of novel therapeutic agents is a primary focus of modern chemical research. Derivatives of this compound hold promise in this arena.

The rigid aromatic core of this compound can be functionalized to create ligands for metal-based anticancer drugs. Platinum and palladium complexes, in particular, are well-established classes of chemotherapeutic agents.[1] The introduction of 2,5-dichloroterephthalate as a ligand could modulate the electronic properties and steric hindrance of the metal center, potentially leading to complexes with improved efficacy, reduced side effects, and the ability to overcome drug resistance.

Proposed Research Workflow:

cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Ligand 2,5-Dichloroterephthalic acid derivative Complexation Complexation Reaction Ligand->Complexation Metal_Salt Metal Salt (e.g., K₂PtCl₄, PdCl₂) Metal_Salt->Complexation Characterization Spectroscopic & Crystallographic Analysis Complexation->Characterization Cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) Characterization->Cytotoxicity Apoptosis Mechanism of Action Studies (e.g., Apoptosis assays) Cytotoxicity->Apoptosis In_Vivo In vivo Animal Models Apoptosis->In_Vivo

Figure 2: Workflow for developing metal-based anticancer agents.

Further research into amide and ester derivatives could also yield promising results. The introduction of various amine and alcohol moieties can significantly alter the lipophilicity, hydrogen bonding potential, and overall shape of the molecule, which are key determinants of biological activity.

Derivative Class Potential Anticancer Target/Mechanism Key Research Focus
Metal Complexes (Pt, Pd)DNA binding and induction of apoptosisSynthesis of novel complexes and evaluation of their cytotoxicity against a panel of cancer cell lines.
Amide DerivativesKinase inhibition, disruption of protein-protein interactionsDesign and synthesis of a library of amides with diverse substituents, followed by screening for inhibitory activity against relevant cancer targets.
Ester DerivativesProdrug strategies, targeted deliveryDevelopment of esters that can be hydrolyzed in the tumor microenvironment to release an active compound.

The increasing threat of antimicrobial resistance necessitates the discovery of new classes of antibiotics and antifungals. The structural features of this compound derivatives can be exploited to design novel antimicrobial agents. Metal complexes, particularly with copper(II), have shown significant antimicrobial activity.[2][3] The chelation of copper ions by 2,5-dichloroterephthalate-based ligands could lead to compounds with enhanced antimicrobial properties.

Table 1: Potential Antimicrobial Research Directions

Derivative Type Target Microorganism Evaluation Method Potential Mechanism of Action
Copper(II) ComplexesBacteria (Gram-positive and Gram-negative), FungiMinimum Inhibitory Concentration (MIC) assaysDisruption of cell membrane integrity, inhibition of essential enzymes.
Amide DerivativesBacteria, FungiMIC assaysInterference with cell wall synthesis, inhibition of DNA replication.
Materials Science: Polymers and Metal-Organic Frameworks (MOFs)

The rigid and difunctional nature of this compound makes it an excellent building block for the synthesis of advanced materials.

2,5-Dichloroterephthaloyl chloride can be used as a monomer in polycondensation reactions with various diamines and diols to produce polyamides and polyesters, respectively. The presence of chlorine atoms on the aromatic ring can enhance the thermal stability and flame retardancy of the resulting polymers.

Proposed Polymer Synthesis:

Dichloride 2,5-Dichloroterephthaloyl chloride Polyamide Polyamide Dichloride->Polyamide Polycondensation Polyester Polyester Dichloride->Polyester Polycondensation Diamine Diamine (H₂N-R-NH₂) Diol Diol (HO-R-OH)

Figure 3: Synthesis of polyamides and polyesters.

Research in this area should focus on synthesizing and characterizing new polymers, evaluating their thermal properties (e.g., glass transition temperature and decomposition temperature), mechanical strength, and solubility. These materials could find applications in areas requiring high-performance plastics.

This compound can serve as an organic linker in the construction of Metal-Organic Frameworks (MOFs). The chlorine substituents can influence the porosity, stability, and functionality of the resulting framework. MOFs have potential applications in gas storage, separation, and catalysis. Research should focus on the synthesis of novel MOFs using this compound with various metal ions (e.g., Zn(II), Cu(II), Zr(IV)) and characterizing their structures and properties. The functional chlorine groups could also serve as sites for post-synthetic modification to introduce new functionalities.

Agrochemicals: Herbicides

This compound is a known intermediate in the synthesis of certain herbicides.[4][5] Further derivatization of this scaffold could lead to the discovery of new herbicidal compounds with novel modes of action. Amide and ester derivatives with various substituents could be synthesized and screened for their herbicidal activity against a range of weed species. Quantitative structure-activity relationship (QSAR) studies could be employed to guide the design of more potent and selective herbicides.[6][7]

Conclusion and Future Outlook

This compound and its derivatives represent a promising, yet underexplored, area of chemical research. The versatility of this scaffold allows for the creation of a vast chemical space with the potential for significant discoveries in medicinal chemistry, materials science, and agrochemicals. Future research should focus on the systematic synthesis and characterization of novel derivatives, followed by comprehensive screening for biological activity and material properties. The lack of extensive research on the specific biological mechanisms of action, including signaling pathways, for these derivatives highlights a critical gap in the current knowledge and a significant opportunity for groundbreaking research. The detailed experimental protocols and structured data presented in this guide aim to provide a solid foundation for researchers to embark on these exciting avenues of investigation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2,5-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes and protocols provide a comprehensive guide for the synthesis of metal-organic frameworks (MOFs) utilizing the halogenated organic linker, 2,5-dichloroterephthalic acid. Due to the limited availability of published data specifically on MOFs derived from this compound, this document presents a proposed synthetic protocol based on established methods for analogous dihalogenated terephthalic acid linkers, particularly 2,5-diiodoterephthalic acid. The inclusion of halogen functional groups on the organic linker can introduce unique properties to the resulting MOF, such as modified electronic characteristics, altered pore environments, and potential for post-synthetic modification, making these materials of interest for applications in drug delivery, catalysis, and sensing.

I. Introduction to Halogenated MOFs

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The functionalization of the organic linker is a key strategy to tune the properties of MOFs. Halogenated linkers, such as this compound, can influence the framework's structure and function in several ways:

  • Modulation of Pore Chemistry: The electronegative chlorine atoms can alter the polarity and chemical environment within the pores, potentially influencing guest-host interactions for applications like selective adsorption or drug loading.

  • Post-Synthetic Modification: The C-Cl bond can serve as a reactive site for post-synthetic modifications, allowing for the introduction of further functionalities.

  • Intermolecular Interactions: Halogen bonding can play a role in the crystal packing and overall stability of the framework.

II. Proposed Experimental Protocol: Synthesis of a Zn(II)-Based MOF with this compound

This protocol is adapted from the synthesis of a Zn(II)-based MOF using 2,5-diiodoterephthalic acid and is presented as a starting point for the synthesis of a MOF with this compound. Optimization of reaction conditions may be necessary.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (C₈H₄Cl₂O₄)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL Scintillation Vials

  • Oven

  • Centrifuge

  • Schlenk Line or Vacuum Filtration Apparatus

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of N,N-Dimethylformamide (DMF).

    • To this solution, add 0.1 mmol of this compound.

    • Finally, add 0.1 mmol of 1,4-Diazabicyclo[2.2.2]octane (DABCO) to the mixture.

    • Cap the vial tightly.

  • Solvothermal Synthesis:

    • Place the sealed vial in a pre-heated oven at 100°C for 24 hours.

    • After the reaction is complete, allow the vial to cool slowly to room temperature.

  • Isolation and Purification:

    • Collect the crystalline product by decanting the mother liquor.

    • Wash the crystals with fresh DMF (3 x 5 mL).

    • To remove residual DMF, immerse the crystals in ethanol for 24 hours, replacing the ethanol at least three times.

    • Isolate the final product by filtration or centrifugation and dry under vacuum at room temperature.

III. Characterization of the Synthesized MOF

A comprehensive characterization of the synthesized material is crucial to confirm its structure and properties. Recommended techniques include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Single-Crystal X-ray Diffraction: To determine the precise crystal structure, if suitable single crystals are obtained.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the linker to the metal centers.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area (BET) and pore volume of the material.

IV. Data Presentation: Properties of an Analogous Di-iodinated MOF

As a reference, the following table summarizes the crystallographic data for a Zn(II)-based MOF synthesized with 2,5-diiodoterephthalic acid and DABCO, which may provide an indication of the expected structural parameters for a MOF synthesized with the dichloro- derivative.[1]

Parameter[Zn₂(2,5-I-bdc)₂dabco][1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]
a (Å)10.123(2)[1]
b (Å)14.987(3)[1]
c (Å)9.876(2)[1]
β (°)114.78(3)[1]
Volume (ų)1360.5(5)[1]

2,5-I-bdc = 2,5-diiodoterephthalate; dabco = 1,4-diazabicyclo[2.2.2]octane

V. Potential Applications in Drug Development

MOFs are extensively explored as potential drug delivery vehicles due to their high porosity and tunable surface chemistry. A hypothetical MOF synthesized from this compound could be investigated for the following applications:

  • Controlled Drug Release: The porous structure can be loaded with therapeutic agents, and the release kinetics can be tuned by modifying the pore environment and surface functionality.

  • Targeted Drug Delivery: The surface of the MOF could be functionalized with targeting moieties to direct the drug-loaded nanoparticles to specific cells or tissues.

  • Biomedical Imaging: The incorporation of metal ions suitable for imaging techniques (e.g., MRI contrast agents) could lead to theranostic materials.

VI. Visualizations

Proposed Synthetic Workflow for a Zn(II)-based MOF with this compound

G cluster_prep Preparation of Reaction Mixture cluster_synthesis Solvothermal Synthesis cluster_purification Isolation and Purification A Dissolve Zn(NO₃)₂·6H₂O in DMF B Add 2,5-Dichloroterephthalic Acid A->B C Add DABCO B->C D Heat at 100°C for 24 hours C->D E Collect Crystals D->E F Wash with DMF E->F G Solvent Exchange with Ethanol F->G H Dry under Vacuum G->H I Final MOF Product H->I Characterization (PXRD, TGA, etc.)

Caption: A flowchart illustrating the proposed synthetic workflow for a zinc-based MOF using this compound.

References

Application Notes and Protocols: 2,5-Dichloroterephthalic Acid as a Linker Precursor for Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them ideal candidates for a variety of applications, including gas storage, catalysis, and notably, drug delivery. The choice of the organic linker is crucial in determining the physicochemical properties and ultimate function of the MOF.

2,5-Dichloroterephthalic acid is a halogenated derivative of terephthalic acid that serves as a promising linker precursor for the synthesis of robust and functional MOFs. The presence of chloro-functional groups on the aromatic ring can impart unique properties to the resulting framework, such as modified electronic characteristics, enhanced stability, and altered host-guest interactions, which are particularly relevant for advanced drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis and utilization of MOFs derived from this compound, with a focus on the well-characterized UiO-66 architecture.

Key Applications

MOFs synthesized from this compound, such as UiO-66-(Cl)₂, are of significant interest in the field of drug delivery for several reasons:

  • Controlled Drug Release: The porous structure of these MOFs allows for the encapsulation of therapeutic agents, which can then be released in a controlled manner. The functionalized pores can influence the release kinetics of the entrapped drug molecules.

  • Targeted Delivery: The surface of the MOF can be further functionalized with targeting moieties to direct the drug-loaded nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.

  • Biocompatibility: Zirconium-based MOFs, such as the UiO-66 series, have demonstrated good biocompatibility, a critical prerequisite for in vivo applications.[1]

  • High Drug Loading Capacity: The high porosity and large surface area of these MOFs enable the loading of significant amounts of therapeutic agents.

Physicochemical Properties of UiO-66 Analogues

The introduction of functional groups onto the terephthalic acid linker can influence the porosity and surface area of the resulting MOF. The following table summarizes key physicochemical properties of the parent UiO-66 and a chlorinated analogue.

PropertyUiO-66 (unfunctionalized)UiO-66-(Cl)₂ (representative)Reference(s)
BET Surface Area (m²/g) ~1050 - 1252~1267[2][3]
Micropore Volume (cm³/g) ~0.41~0.40[2]
Total Pore Volume (cm³/g) -~1.13[2]
Particle Size (nm) ~150-[2]

Experimental Protocols

This section provides detailed protocols for the synthesis of a UiO-66-type MOF using this compound (UiO-66-(Cl)₂), its characterization, and a general procedure for drug loading.

Protocol 1: Solvothermal Synthesis of UiO-66-(Cl)₂

This protocol is adapted from established methods for the synthesis of UiO-66 and its derivatives.[4]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₂BDC-Cl₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, as a modulator)

  • Methanol (for washing)

Procedure:

  • In a clean, dry beaker, dissolve Zirconium(IV) chloride (ZrCl₄) and this compound (H₂BDC-Cl₂) in N,N-Dimethylformamide (DMF) in a 1:1 molar ratio.

  • Add a modulator, such as hydrochloric acid (HCl), to the solution. The amount of modulator can be varied to control the crystallinity and defect density of the MOF. A molar ratio of modulator to ZrCl₄ of 1-9 can be explored.[4]

  • Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and homogenization.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.[4]

  • After the reaction is complete, allow the autoclave to cool down to room temperature.

  • Collect the white precipitate by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF three times to remove any unreacted precursors.

  • Subsequently, wash the product with methanol three times to exchange the DMF within the pores.

  • Activate the MOF by drying the powder under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification & Activation ZrCl4 ZrCl₄ Dissolve Dissolve & Mix ZrCl4->Dissolve H2BDC_Cl2 This compound H2BDC_Cl2->Dissolve DMF DMF DMF->Dissolve HCl HCl (Modulator) HCl->Dissolve Autoclave Heat in Autoclave (120°C, 24h) Dissolve->Autoclave Centrifuge Centrifuge/ Filter Autoclave->Centrifuge Wash_DMF Wash with DMF Centrifuge->Wash_DMF Wash_MeOH Wash with Methanol Wash_DMF->Wash_MeOH Activate Activate under Vacuum (150°C, 12h) Wash_MeOH->Activate Product UiO-66-(Cl)₂ Powder Activate->Product

Figure 1: Experimental workflow for the solvothermal synthesis of UiO-66-(Cl)₂.
Protocol 2: Characterization of UiO-66-(Cl)₂

To confirm the successful synthesis and determine the properties of the UiO-66-(Cl)₂ MOF, the following characterization techniques are recommended:

  • Powder X-Ray Diffraction (PXRD): To verify the crystalline structure and phase purity of the synthesized MOF. The diffraction pattern should be compared with simulated patterns for the UiO-66 topology.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.

  • Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area, pore volume, and pore size distribution of the activated MOF.

Protocol 3: Loading of Doxorubicin into UiO-66-(Cl)₂

This protocol describes a general method for the encapsulation of the anti-cancer drug Doxorubicin (DOX) into the MOF via post-synthetic loading.

Materials:

  • Activated UiO-66-(Cl)₂

  • Doxorubicin hydrochloride (DOX·HCl)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Disperse a known amount of activated UiO-66-(Cl)₂ in a solution of Doxorubicin in deionized water. The concentration of the DOX solution and the ratio of MOF to drug can be varied to optimize loading.

  • Stir the suspension at room temperature for 24 hours in the dark to allow for the diffusion of DOX molecules into the pores of the MOF.

  • Collect the DOX-loaded MOF (DOX@UiO-66-(Cl)₂) by centrifugation.

  • Wash the product with deionized water several times to remove any surface-adsorbed DOX.

  • Lyophilize the final product to obtain a dry powder.

  • To determine the drug loading efficiency, the concentration of DOX in the supernatant before and after loading can be measured using UV-Vis spectroscopy at the characteristic absorbance wavelength of DOX.

Drug Loading and Release Data (for analogous UiO-66 systems):

MOF SystemDrugLoading Capacity (wt%)Release ConditionsRelease ProfileReference(s)
UiO-66-NH₂-FADoxorubicin36.25pH 5.4 (simulated endosomal) vs. pH 7.4 (physiological)pH-dependent release, with significantly higher release at the lower pH.[5][5]
UiO-66@SiO₂Doxorubicin5.6-Silica coating prevents uncontrolled release.[6][6]
UiO-66-NH₂Doxorubicin-pH 5.5 vs. physiological pHRelease increased from 30-40% to 65-72% at pH 5.5 compared to physiological pH.[7][7][8]

Mechanism of Action: Doxorubicin Signaling Pathway

For drug development professionals, understanding the mechanism of action of the delivered therapeutic is paramount. Doxorubicin, a widely used chemotherapeutic agent, primarily exerts its cytotoxic effects through two main pathways: intercalation into DNA and inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). The delivery of doxorubicin via a MOF carrier aims to concentrate the drug at the tumor site, thereby enhancing these effects locally while minimizing systemic toxicity.

Doxorubicin_Pathway cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus MOF DOX@UiO-66-(Cl)₂ Endosome Endosome (Acidic pH) MOF->Endosome Endocytosis DOX_released Doxorubicin Endosome->DOX_released Drug Release ROS Reactive Oxygen Species (ROS) DOX_released->ROS Generates DNA DNA DOX_released->DNA Intercalates Topoisomerase_II Topoisomerase II DOX_released->Topoisomerase_II Inhibits Apoptosis Apoptosis ROS->Apoptosis Induces DNA->Apoptosis Damage leads to Topoisomerase_II->Apoptosis Inhibition leads to DNA Damage

Figure 2: Simplified signaling pathway of Doxorubicin delivered by a MOF carrier.

Conclusion

This compound is a valuable building block for the synthesis of functionalized MOFs with potential applications in advanced drug delivery. The resulting frameworks, such as UiO-66-(Cl)₂, offer a stable and porous platform for the encapsulation and controlled release of therapeutic agents like doxorubicin. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of these novel materials in developing next-generation cancer therapies. Further research into the in vivo behavior, toxicity, and therapeutic efficacy of drug-loaded MOFs derived from this compound is warranted to fully realize their clinical potential.

References

Application Notes and Protocols for the Oxidation of 2,5-dichloro-p-xylene to 2,5-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of 2,5-dichloroterephthalic acid, a key intermediate in the manufacturing of agrochemicals and pharmaceuticals.[1] The following sections outline two distinct and effective methods for the oxidation of 2,5-dichloro-p-xylene to the desired product, presenting quantitative data in a structured format and detailed experimental procedures.

Introduction

This compound is a valuable building block in organic synthesis. Its high purity is crucial for its subsequent applications in the development of complex molecules.[1] The protocols described herein detail two primary methods for its preparation: a permanganate-based oxidation and a catalytic liquid-phase oxidation, each with distinct advantages in terms of reaction conditions and scalability.

Data Summary

The following table summarizes the key quantitative data from the two primary protocols for the oxidation of 2,5-dichloro-p-xylene.

ParameterProtocol 1: Permanganate OxidationProtocol 2: Catalytic Oxidation (Example 1)Protocol 2: Catalytic Oxidation (Example 2)
Starting Material 2,5-dichloro-p-xylene2,5-dichloro-p-xylene2,5-dichloro-p-xylene
Oxidant Potassium permanganate (KMnO4)Air/OxygenAir/Oxygen
Catalyst System NoneMn:Ni:Br (1:0.2:1 ratio)Mn:Ni:Br (1:0.4:2 ratio)
Solvent Pyridine / Deionized waterGlacial acetic acidGlacial acetic acid
Temperature 100 °C190 °CNot specified, but likely similar to Ex. 1
Pressure Atmospheric15 atm24 atm
Reaction Time 12 hours4 hours3 hours
Yield/Selectivity 53-87% Yield93% Selectivity92% Selectivity

Experimental Protocols

Protocol 1: Potassium Permanganate Oxidation

This protocol describes a laboratory-scale synthesis using potassium permanganate as a strong oxidizing agent.[2]

Materials:

  • 2,5-dichloro-p-xylene

  • Potassium permanganate (KMnO4)

  • Pyridine

  • Deionized water

  • Hydrochloric acid (HCl)

Equipment:

  • 250 mL round-bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Filtration apparatus (glass sand-core funnel)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • To a 250 mL round-bottom flask, add 5 g (0.028 mol) of 2,5-dichloro-p-xylene, 26 g (0.165 mol) of potassium permanganate, 80 mL of pyridine, and 20 mL of deionized water.[2]

  • Equip the flask with a condenser and heat the mixture to 100 °C with continuous stirring for 12 hours.[2]

  • While still hot, filter the reaction mixture to remove the brown manganese oxide precipitate.[2]

  • Re-slurry the collected brown solid twice with 100 mL of deionized water each time and filter. Combine all the filtrates.[2]

  • Remove the solvent from the combined filtrates by distillation under reduced pressure using a rotary evaporator.[2]

  • The resulting pale yellow syrupy liquid is then acidified with hydrochloric acid to a pH of 1.[2]

  • Collect the resulting white solid by filtration through a glass sand-core funnel.[2]

  • Dry the white solid in a vacuum oven at 50°C overnight to obtain this compound. The reported yield is between 53-87%.[2]

Protocol 2: Liquid-Phase Catalytic Oxidation

This method is analogous to the industrial AMOCO process and employs a multi-component catalyst system for the oxidation of the methyl groups.[3][4] The following is based on a patented laboratory procedure.[5]

Materials:

  • 2,5-dichloro-p-xylene

  • Glacial acetic acid

  • Manganese acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Nickel acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium bromide (NaBr)

  • Distilled water

  • Atmospheric oxygen or compressed air

Equipment:

  • High-pressure reactor (e.g., titanium reactor) equipped with a gas inlet, stirrer, and temperature and pressure controls

  • Distillation apparatus

  • Filtration apparatus

  • Drying oven

Procedure (based on Example 1):

  • In a high-pressure titanium reactor, charge 10 g of 2,5-dichloro-p-xylene, 90 g of glacial acetic acid, 0.187 g of manganese acetate tetrahydrate, 0.037 g of nickel acetate tetrahydrate, and 0.054 g of sodium bromide.[5] This corresponds to a metal concentration of 0.05 wt.% and a Mn:Ni:Br ratio of 1:0.2:1.[5]

  • Seal the reactor and pressurize to 15 atm with atmospheric oxygen (or air), bubbling it through the mixture at a rate of 50 L/h.[5]

  • Heat the reaction mixture to 190 °C and maintain these conditions for 4 hours with continuous stirring.[5]

  • After the reaction is complete, cool the reactor and vent the excess pressure.

  • Distill off the acetic acid from the reaction mixture. The recovered acetic acid can be reused in subsequent runs.[5]

  • Dilute the residue with distilled water, which will cause the product to precipitate.[5]

  • Filter the solid product and dry it. This yields 12.5 g of crude this compound.[5]

  • For further purification, the product can be recrystallized from a 5% aqueous solution of acetic acid. The selectivity of this process is reported to be 93%.[5]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

Protocol1_Workflow start_end start_end process process decision decision output output start Start reactants Combine Reactants: 2,5-dichloro-p-xylene, KMnO4, Pyridine, Water start->reactants reaction Heat to 100°C for 12 hours reactants->reaction filtration1 Hot Filtration (Remove MnO2) reaction->filtration1 reslurry Re-slurry Solid with Water & Filter filtration1->reslurry combine Combine Filtrates reslurry->combine evaporation Solvent Removal (Reduced Pressure) combine->evaporation acidification Acidify with HCl to pH 1 evaporation->acidification filtration2 Collect Solid by Filtration acidification->filtration2 drying Dry in Vacuum Oven at 50°C filtration2->drying product Final Product: This compound drying->product end End product->end

Caption: Workflow for Permanganate Oxidation.

Protocol2_Workflow start_end start_end process process decision decision output output start Start charge_reactor Charge Reactor: Substrate, Acetic Acid, Catalysts (Mn, Ni, Br) start->charge_reactor pressurize_heat Pressurize (15 atm O2) Heat to 190°C (4 hours) charge_reactor->pressurize_heat cool_vent Cool and Vent Reactor pressurize_heat->cool_vent distill Distill Acetic Acid cool_vent->distill precipitate Dilute with Water (Precipitation) distill->precipitate filter_dry Filter and Dry Crude Product precipitate->filter_dry recrystallize Optional: Recrystallize from Aqueous Acetic Acid filter_dry->recrystallize final_product Final Product recrystallize->final_product end End final_product->end

Caption: Workflow for Catalytic Oxidation.

References

Application Notes and Protocols: Synthesis of Agrochemicals from 2,5-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-dichloroterephthalic acid as a key intermediate in the synthesis of agrochemicals. Detailed experimental protocols for the synthesis of the herbicide Chloramben are provided, along with quantitative data on reaction yields and the biological activity of the final product.

Introduction

This compound is a versatile chemical intermediate with significant applications in the agrochemical industry.[1] Its structure, featuring two carboxylic acid groups and two chlorine atoms on a benzene ring, makes it a valuable precursor for the synthesis of various crop protection agents, including herbicides and pesticides.[1][2] One notable agrochemical derived from this intermediate is the selective herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid), which is effective in controlling broadleaf weeds and annual grasses in various crops.

Application: Synthesis of the Herbicide Chloramben

The synthesis of Chloramben from this compound involves a three-step reaction sequence:

  • Selective Decarboxylation: this compound is first selectively decarboxylated to yield 2,5-dichlorobenzoic acid.

  • Nitration: The resulting 2,5-dichlorobenzoic acid is then nitrated to introduce a nitro group at the 3-position, forming 2,5-dichloro-3-nitrobenzoic acid.

  • Reduction: Finally, the nitro group of 2,5-dichloro-3-nitrobenzoic acid is reduced to an amino group to yield the active herbicide, Chloramben.

This synthetic pathway provides a clear route to a commercially valuable herbicide from a readily available starting material.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of Chloramben from this compound and its herbicidal activity.

Table 1: Summary of Reaction Yields for Chloramben Synthesis

Reaction StepStarting MaterialProductReagentsTypical Yield (%)
DecarboxylationThis compound2,5-Dichlorobenzoic acidHeat, Copper catalyst (proposed)Not specified in literature
Nitration2,5-Dichlorobenzoic acid2,5-Dichloro-3-nitrobenzoic acidH₂SO₄, HNO₃90+
Reduction2,5-Dichloro-3-nitrobenzoic acid3-Amino-2,5-dichlorobenzoic acid (Chloramben)Sn, HCl~93

Table 2: Herbicidal Activity and Properties of Chloramben

ParameterValueReference
IUPAC Name 3-amino-2,5-dichlorobenzoic acid[3]
Common Name Chloramben[3]
Molecular Formula C₇H₅Cl₂NO₂[4]
Molar Mass 206.02 g/mol [4]
Melting Point 194-197 °C (decomposes)[4]
Water Solubility 700 mg/L[4]
Acute Oral LD₅₀ (Rat) 3500 mg/kg[4][5]
Soil Half-Life (DT₅₀) 6 to 8 weeks[6]
Primary Mode of Action Pre-emergence herbicide, controls seedlings of broadleaf weeds and annual grasses.[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Chloramben from this compound.

Step 1: Selective Decarboxylation of this compound

Objective: To synthesize 2,5-dichlorobenzoic acid by the selective removal of one carboxylic acid group from this compound.

Materials:

  • This compound

  • Copper powder or a copper salt (e.g., copper(I) oxide)

  • High-boiling point solvent (e.g., quinoline or diphenyl ether)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and a catalytic amount of copper powder.

  • Add a high-boiling point solvent such as quinoline.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of carbon dioxide.

  • After the reaction is complete (cessation of gas evolution), cool the mixture to room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid.

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dichlorobenzoic acid.

  • The crude product can be purified by recrystallization.

Step 2: Nitration of 2,5-Dichlorobenzoic Acid

Objective: To synthesize 2,5-dichloro-3-nitrobenzoic acid by the nitration of 2,5-dichlorobenzoic acid.

Materials:

  • 2,5-Dichlorobenzoic acid

  • Sulfuric acid (H₂SO₄), 95-98%

  • Mixed acid (33% nitric acid (HNO₃) and 67% sulfuric acid)

  • Ice

Procedure: [1]

  • In a flask equipped with a stirrer and a cooling bath, dissolve 2,5-dichlorobenzoic acid in concentrated sulfuric acid.

  • Cool the solution to 0-5 °C.

  • Slowly add the mixed acid to the cooled solution while maintaining the temperature between 0 °C and 5 °C.

  • After the addition is complete, continue stirring at the same temperature for an additional 3 hours.

  • Pour the reaction mixture onto ice with stirring to precipitate the product.

  • Filter the solid product and wash it thoroughly with cold water.

  • Dry the product to obtain 2,5-dichloro-3-nitrobenzoic acid. A yield of over 90% can be expected.[2]

Step 3: Reduction of 2,5-Dichloro-3-nitrobenzoic Acid to Chloramben

Objective: To synthesize 3-amino-2,5-dichlorobenzoic acid (Chloramben) by the reduction of 2,5-dichloro-3-nitrobenzoic acid.

Materials: [7]

  • 2,5-Dichloro-3-nitrobenzoic acid

  • Granular tin (Sn)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure: [7]

  • In a flask equipped with a stirrer and a reflux condenser, place 47.20 grams (0.20 mole) of 2,5-dichloro-3-nitrobenzoic acid and 40.0 grams (0.326 mole) of granular tin.

  • With good agitation, add 200 mL of water and 200 mL of concentrated hydrochloric acid.

  • Heat the stirred reaction mixture at 95 °C for 4.5 hours.

  • After the reaction period, pour the mixture over ice, which will cause a solid to form.

  • Filter the solid and wash it with water.

  • Dissolve the solid in ethyl acetate.

  • Wash the ethyl acetate solution three times with water and once with a saturated aqueous solution of sodium chloride.

  • Dry the ethyl acetate solution over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to yield solid 3-amino-2,5-dichlorobenzoic acid. The expected yield is approximately 39.25 grams (around 93%).

Visualizations

The following diagrams illustrate the synthesis workflow for Chloramben.

Chloramben_Synthesis_Workflow Start 2,5-Dichloroterephthalic Acid Intermediate1 2,5-Dichlorobenzoic Acid Start->Intermediate1 Decarboxylation (Heat, Cu catalyst) Intermediate2 2,5-Dichloro-3-nitrobenzoic Acid Intermediate1->Intermediate2 Nitration (H₂SO₄, HNO₃) FinalProduct Chloramben (3-Amino-2,5-dichlorobenzoic Acid) Intermediate2->FinalProduct Reduction (Sn, HCl) Experimental_Workflow Step1 Step 1: Decarboxylation of this compound Purification1 Purification (Recrystallization) Step1->Purification1 Step2 Step 2: Nitration of 2,5-Dichlorobenzoic Acid Purification2 Purification (Precipitation & Washing) Step2->Purification2 Step3 Step 3: Reduction of 2,5-Dichloro-3-nitrobenzoic Acid Purification3 Purification (Extraction & Evaporation) Step3->Purification3 Purification1->Step2 Purification2->Step3 FinalProduct Final Product: Chloramben Purification3->FinalProduct

References

Application Notes and Protocols: The Role of 2,5-Dichloroterephthalic Acid in Specialty Polymer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 2,5-Dichloroterephthalic acid (DCTA) in the synthesis of specialty polymers. Due to the limited availability of direct research on polymers derived specifically from DCTA, this document leverages data and protocols from analogous halogenated and aromatic dicarboxylic acids to project the potential properties and synthesis pathways.

Introduction to this compound in Polymer Chemistry

This compound is an aromatic dicarboxylic acid monomer characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two chlorine atoms at positions 2 and 5. This structure offers several key features for the synthesis of specialty polymers:

  • Enhanced Thermal Stability: The rigid aromatic backbone contributes to high thermal stability in the resulting polymers.

  • Increased Chemical Resistance: The presence of chlorine atoms can enhance resistance to chemical degradation.

  • Flame Retardancy: Halogenated monomers are known to impart flame-retardant properties to polymers.

  • Modified Solubility: The chlorine substituents can alter the solubility of the polymers in organic solvents, potentially improving processability compared to their non-halogenated counterparts.

  • Potential for High-Performance Applications: These properties make DCTA a candidate for producing high-performance polymers such as aromatic polyamides (aramids) and polyesters for demanding applications.

Potential Applications in Specialty Polymers

Polymers derived from this compound are anticipated to be suitable for applications requiring high thermal, chemical, and mechanical performance.

  • Aerospace and Automotive Industries: Components requiring high strength-to-weight ratios and resistance to heat and chemicals.

  • Electronics: Insulating films and coatings with good thermal stability.

  • Protective Coatings: Chemically resistant coatings for industrial equipment.

  • Drug Delivery (Hypothetical): While not yet documented, the hydrophobic nature imparted by the chlorine atoms could potentially be exploited in the design of polymer-based drug delivery systems for hydrophobic drugs, influencing drug loading and release kinetics. Polymers have been widely explored for controlled drug release, and tailored polymer structures are key to this technology.

Synthesis of Specialty Polymers from this compound

The primary methods for polymerizing DCTA involve condensation reactions to form polyesters and polyamides. For higher reactivity and milder reaction conditions, DCTA is often converted to its more reactive derivative, 2,5-dichloroterephthaloyl chloride .

Aromatic polyamides synthesized from 2,5-dichloroterephthaloyl chloride and aromatic diamines are expected to exhibit high thermal stability and mechanical strength. A general approach is the low-temperature solution polycondensation.

Experimental Protocol: Low-Temperature Solution Polycondensation for Aramid Synthesis

  • Monomer and Solvent Preparation:

    • Dry an aromatic diamine (e.g., p-phenylenediamine) and a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) containing CaCl₂ or LiCl for solubility enhancement) to remove any moisture.

  • Reaction Setup:

    • In a nitrogen-purged reaction vessel equipped with a mechanical stirrer, dissolve the aromatic diamine in the solvent system at room temperature.

  • Polymerization:

    • Cool the diamine solution to 0-5°C in an ice bath.

    • Slowly add a stoichiometric amount of solid 2,5-dichloroterephthaloyl chloride to the stirred solution.

    • Maintain the temperature at 0-5°C for 1-2 hours, then allow the reaction to proceed at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the viscous solution into a non-solvent like water or methanol in a blender.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with water and then with a solvent like ethanol or acetone to remove unreacted monomers and salts.

    • Dry the final aramid polymer in a vacuum oven at 80-100°C.

Logical Workflow for Aramid Synthesis

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer_Drying Dry Aromatic Diamine Dissolution Dissolve Diamine in NMP/Salt Monomer_Drying->Dissolution Solvent_Prep Prepare NMP/Salt Solution Solvent_Prep->Dissolution Cooling Cool to 0-5°C Dissolution->Cooling Addition Add 2,5-Dichloroterephthaloyl Chloride Cooling->Addition Polycondensation Stir at Room Temperature Addition->Polycondensation Precipitation Precipitate in Water/Methanol Polycondensation->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with Water and Acetone Filtration->Washing Drying Vacuum Dry Washing->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Aramid Product

Caption: Workflow for the synthesis of aromatic polyamides from 2,5-dichloroterephthaloyl chloride.

Polyesters can be synthesized from this compound and various diols. Melt polycondensation is a common industrial method.

Experimental Protocol: Two-Stage Melt Polycondensation for Polyester Synthesis

  • Esterification (First Stage):

    • Charge the reactor with this compound and a diol (e.g., ethylene glycol) in a molar excess of the diol.

    • Add a suitable catalyst (e.g., antimony trioxide).

    • Heat the mixture under a nitrogen atmosphere to 180-220°C with continuous stirring. Water will be produced as a byproduct and should be removed.

    • Monitor the reaction until the theoretical amount of water is collected.

  • Polycondensation (Second Stage):

    • Increase the temperature to 250-280°C.

    • Gradually apply a high vacuum to remove the excess diol and facilitate the increase in molecular weight.

    • The viscosity of the melt will increase significantly. The reaction is complete when the desired melt viscosity is achieved, which is often determined by the torque on the stirrer.

  • Polymer Extrusion and Quenching:

    • Extrude the molten polymer from the reactor under nitrogen pressure.

    • Quench the polymer strands in a water bath and pelletize for further processing.

Workflow for Melt Polycondensation of Polyesters

Start Charge Reactor: This compound, Diol, Catalyst Esterification Esterification Stage (180-220°C, N2) Remove Water Start->Esterification Polycondensation Polycondensation Stage (250-280°C, Vacuum) Remove Excess Diol Esterification->Polycondensation Extrusion Extrude Molten Polymer Polycondensation->Extrusion Quenching Quench in Water Extrusion->Quenching Pelletizing Pelletize Quenching->Pelletizing End Polyester Pellets Pelletizing->End

Caption: Two-stage melt polycondensation process for polyester synthesis.

Expected Polymer Properties and Characterization

The properties of polymers derived from DCTA are expected to be analogous to other high-performance aromatic polymers, with modifications due to the chlorine substitution.

Table 1: Predicted Properties of DCTA-Based Polymers (Qualitative)

PropertyExpected CharacteristicRationale
Thermal Stability High (Decomposition temperature > 400°C)Rigid aromatic backbone.
Glass Transition (Tg) HighRestricted chain mobility due to the rigid aromatic rings.
Mechanical Strength High tensile strength and modulusStrong intermolecular forces (in polyamides) and rigid polymer chains.
Solubility Potentially improved in some organic solvents compared to non-halogenated analogues.Chlorine atoms can disrupt chain packing and alter polarity.
Flame Retardancy EnhancedPresence of chlorine, which can act as a radical scavenger in the gas phase during combustion.
Chemical Resistance Good resistance to acids, bases, and organic solvents.Stable aromatic and amide/ester linkages.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., amide, ester).

  • Gel Permeation Chromatography (GPC): To determine molecular weight and molecular weight distribution.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability. Aromatic polyamides often exhibit decomposition temperatures above 400°C.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Tensile Testing: To measure mechanical properties like tensile strength, modulus, and elongation at break.

Considerations for Drug Development

While there is no direct evidence of DCTA-based polymers in drug delivery, their inherent properties suggest hypothetical applications. Polymers are crucial in drug delivery for controlling the release of therapeutic agents.

Potential Signaling Pathway for Polymer-Drug Conjugate (Hypothetical)

The diagram below illustrates a general mechanism by which a polymer-drug conjugate could be internalized by a cell and release its therapeutic payload, a concept that could be applicable to functionalized DCTA-based polymers.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Polymer_Drug Polymer-Drug Conjugate (DCTA-based backbone) Endosome Endosome Polymer_Drug->Endosome Endocytosis Lysosome Lysosome (Low pH) Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Cleavage of Linker Target Cellular Target Drug_Release->Target Therapeutic Action

Caption: General pathway for intracellular drug delivery by a polymer conjugate.

The hydrophobicity from the dichloro-substituted benzene ring could be advantageous for encapsulating poorly water-soluble drugs. Further research would be needed to functionalize such polymers for biocompatibility and targeted delivery.

Conclusion and Future Outlook

This compound is a promising monomer for the synthesis of specialty polymers with potentially high performance characteristics. While direct research is limited, protocols and properties can be inferred from analogous aromatic polymers. The presence of chlorine atoms is expected to enhance thermal stability, chemical resistance, and flame retardancy. Future research should focus on the synthesis and detailed characterization of polymers derived from DCTA to validate these predicted properties and explore their potential in advanced materials and biomedical applications.

Derivatisierung von 2,5-Dichlorthiophthalsäure für Funktionsmaterialien: Applikations-Notizen und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese umfassenden Applikations-Notizen und Protokolle beschreiben die Derivatisierung von 2,5-Dichlorthiophthalsäure als vielseitige Plattform für die Synthese fortschrittlicher Funktionsmaterialien. Die einzigartigen chemischen Eigenschaften dieses Moleküls, die sich aus seinen beiden Carbonsäuregruppen und den strategisch platzierten Chloratomen ergeben, ermöglichen eine breite Palette von chemischen Umwandlungen.[1] Dies macht es zu einem wertvollen Ausgangsmaterial für die Entwicklung von Metall-organischen Gerüstverbindungen (MOFs), Hochleistungspolymeren und wichtigen Zwischenprodukten für die Agrochemie und Pharmazie.

Synthese von Funktionsliganden aus 2,5-Dichlorthiophthalsäure

Die Derivatisierung von 2,5-Dichlorthiophthalsäure ist ein entscheidender erster Schritt zur Herstellung von Funktionsmaterialien. Die Chloratome am Benzolring können durch verschiedene funktionelle Gruppen ersetzt werden, was zu einer Reihe von Liganden mit maßgeschneiderten Eigenschaften führt.

Synthese von 2,5-Dihydroxyterephthalsäure

2,5-Dihydroxyterephthalsäure ist ein wichtiger Vorläufer für die Synthese von MOFs und Polymeren. Sie kann aus 2,5-Dichlorthiophthalsäure durch einen kupferkatalysierten nukleophilen Substitutionsprozess hergestellt werden.[2]

Experimentelles Protokoll: Synthese von 2,5-Dihydroxyterephthalsäure

Dieses Protokoll beschreibt ein allgemeines Verfahren zur Synthese von 2,5-Dihydroxyterephthalsäure.

  • Herstellung des zweibasischen Salzes: 2,5-Dichlorthiophthalsäure wird in Wasser mit einer Base (z. B. Natriumhydroxid) umgesetzt, um das entsprechende zweibasische Salz zu bilden.[2]

  • Hydroxylierungsreaktion: Das zweibasische Salz wird in Wasser mit einer Base, einer Kupferquelle (z. B. Kupfer(I)-bromid) und einem koordinierenden Liganden (z. B. eine Aminverbindung) bei einem pH-Wert von mindestens 8 umgesetzt.[2] Die Reaktionsmischung wird typischerweise auf eine Temperatur zwischen 75 und 95 °C erhitzt.[2]

  • Ansäuerung: Nach Abkühlen der Reaktionsmischung wird das zweibasische Salz der 2,5-Dihydroxyterephthalsäure mit einer Säure (z. B. Salzsäure) angesäuert, um das 2,5-Dihydroxyterephthalsäure-Produkt auszufällen.[2]

  • Isolierung und Reinigung: Das ausgefallene Produkt wird durch Filtration abgetrennt, mit Wasser gewaschen und getrocknet, um die reine 2,5-Dihydroxyterephthalsäure zu erhalten.

Synthese von 2,5-Diaminoterephthalsäure

2,5-Diaminoterephthalsäure ist ein wichtiger Baustein für die Synthese von aminofunktionalisierten MOFs und Polyamiden. Ein gängiger Syntheseweg beginnt mit der Nitrierung von Terephthalsäure, gefolgt von einer Reduktion der Nitrogruppen.[3][4]

Experimentelles Protokoll: Synthese von 2,5-Diaminoterephthalsäure aus 2,5-Dinitroterephthalsäure

Dieses Protokoll beschreibt die Reduktion von 2,5-Dinitroterephthalsäure.

  • Reaktionsaufbau: In einem Dreihalskolben, der mit einem Rührer, einem Rückflusskühler und einem Thermometer ausgestattet ist, wird konzentrierte Salzsäure vorgelegt.[4]

  • Zugabe des Reduktionsmittels: Unter Rühren wird langsam Zinn(II)-chlorid-Dihydrat (SnCl₂·2H₂O) zugegeben, bis es sich vollständig aufgelöst hat.[4]

  • Reduktionsreaktion: Fein gepulverte 2,5-Dinitroterephthalsäure wird zu der Lösung gegeben. Die Mischung wird für mehrere Stunden unter Rückfluss erhitzt (z. B. bei 100 °C für 4 Stunden).[4]

  • Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird der Feststoff abfiltriert und mit 6N Salzsäure gewaschen. Der Filterkuchen wird in einer 10%igen Natriumhydroxidlösung gelöst.[4]

  • Ausfällung und Isolierung: Die Lösung wird mit konzentrierter Salzsäure angesäuert, um die 2,5-Diaminoterephthalsäure auszufällen. Der weiße Feststoff wird abfiltriert, getrocknet und ergibt das gewünschte Produkt mit hoher Ausbeute.[4]

Metall-organische Gerüstverbindungen (MOFs)

Die aus 2,5-Dichlorthiophthalsäure-Derivaten hergestellten Liganden werden häufig für die Synthese von MOFs verwendet, einer Klasse von porösen kristallinen Materialien mit Anwendungen in der Gasspeicherung, Trennung und Katalyse.

Synthese des aminofunktionalisierten MOF UiO-66-NH₂

UiO-66-NH₂ ist ein bekanntes Zirkonium-basiertes MOF, das für seine hohe thermische und chemische Stabilität bekannt ist.[3] Es wird aus 2-Aminoterephthalsäure als organischem Linker synthetisiert.

Experimentelles Protokoll: Solvothermale Synthese von UiO-66-NH₂

Dieses Protokoll beschreibt ein allgemeines Verfahren für die solvothermale Synthese von UiO-66-NH₂.[5]

  • Lösung der Vorläufer: Zirkonium(IV)-chlorid (ZrCl₄) und 2-Aminoterephthalsäure werden getrennt in N,N-Dimethylformamid (DMF) gelöst.

  • Mischen und Reaktion: Die beiden Lösungen werden in einem Teflon-ausgekleideten Edelstahlautoklaven gemischt. Der Autoklav wird verschlossen und für 24 Stunden auf 120 °C erhitzt.[6]

  • Aufreinigung: Nach dem Abkühlen auf Raumtemperatur wird der resultierende gelbe kristalline Feststoff durch Zentrifugation oder Filtration gesammelt. Das Produkt wird mehrmals mit DMF und anschließend mit Ethanol gewaschen, um nicht umgesetzte Ausgangsmaterialien zu entfernen.

  • Aktivierung: Das gewaschene MOF wird getrocknet, typischerweise bei erhöhter Temperatur (z. B. 150 °C) für mehrere Stunden, um das Lösungsmittel aus den Poren zu entfernen und das poröse Netzwerk zu aktivieren.[6]

Quantitativen Daten für UiO-66-NH₂ und seine Komposite

MaterialBET-Oberfläche (m²/g)Bandlücke (eV)AnwendungEffizienz
UiO-66-NH₂~11132.89 - 2.93Photokatalytischer Abbau von Rhodamin B60% in 30 min
UiO-66-NH₂/GO--CO₂-Adsorption6.41 mmol/g bei 273 K
BiOBr/UiO-66-NH₂ (15 wt%)--Photokatalytischer Abbau von Rhodamin B83% in 2 Stunden
NH₂-UiO-66/ZnO (5 wt%)--Photokatalytischer Abbau von Methylenblau96.7% in 1 Stunde
NH₂-UiO-66/BiOCl (50%)--Photokatalytischer Abbau von Ciprofloxacin96.84% in 60 min

Hinweis: Die Daten stammen aus verschiedenen Quellen und die experimentellen Bedingungen können variieren.

Anwendung von UiO-66-NH₂ in der Photokatalyse

Aminofunktionalisierte MOFs wie UiO-66-NH₂ zeigen eine vielversprechende Aktivität als Photokatalysatoren für den Abbau von organischen Schadstoffen in Wasser. Die Aminogruppen können die Lichtabsorption im sichtbaren Bereich verbessern und die Trennung von ladungsträgern erleichtern.[7]

Logischer Arbeitsablauf für die Synthese und Charakterisierung von MOFs

MOF_Synthesis_Workflow cluster_synthesis Synthese cluster_characterization Charakterisierung cluster_application Anwendung start Ausgangsmaterialien (Metallsalz, Linker) dissolution Auflösen in Lösungsmittel (z.B. DMF) start->dissolution mixing Mischen der Vorläuferlösungen dissolution->mixing solvothermal Solvothermale Reaktion (Autoklav, T, t) mixing->solvothermal workup Aufarbeitung (Zentrifugation, Waschen) solvothermal->workup activation Aktivierung (Vakuum, T) workup->activation mof Aktives MOF-Pulver activation->mof pxrd PXRD (Kristallinität) mof->pxrd sem SEM/TEM (Morphologie) mof->sem bet N₂-Adsorption (BET) (Porosität) mof->bet tga TGA (Thermische Stabilität) mof->tga uvvis UV-Vis DRS (Optische Eigenschaften) mof->uvvis photocatalysis Photokatalytischer Abbau von Farbstoffen mof->photocatalysis gas_sorption Gassorption (z.B. CO₂) mof->gas_sorption

Bildunterschrift: Arbeitsablauf für die Synthese, Charakterisierung und Anwendung von MOFs.

Mechanismus des photokatalytischen Abbaus durch UiO-66-NH₂

Photocatalysis_Mechanism Photokatalytischer Mechanismus cluster_excitation Lichtanregung cluster_charge_transfer Ladungstransfer cluster_redox Redoxreaktionen light Sichtbares Licht (hν) mof UiO-66-NH₂ light->mof Anregung electron_hole Elektron-Loch-Paar (e⁻/h⁺) mof->electron_hole Erzeugung vb Valenzband (VB) cb Leitungsband (CB) electron e⁻ hole h⁺ vb->hole cb->electron o2 O₂ electron->o2 Reduktion h2o H₂O / OH⁻ hole->h2o Oxidation superoxide •O₂⁻ o2->superoxide hydroxyl •OH h2o->hydroxyl dye Organischer Farbstoff superoxide->dye Oxidation hydroxyl->dye Oxidation degradation Abbauprodukte (CO₂, H₂O, etc.) dye->degradation

Bildunterschrift: Mechanismus des photokatalytischen Abbaus von organischen Farbstoffen durch UiO-66-NH₂.

Hochleistungspolymere

Die Derivate der 2,5-Dichlorthiophthalsäure können als Monomere für die Synthese von Hochleistungspolymeren wie Polyestern und Polyamiden dienen. Diese Polymere weisen oft eine hohe thermische Stabilität und gute mechanische Eigenschaften auf.

Aromatische Polyamide

Aromatische Polyamide, auch Aramide genannt, die aus Derivaten der 2,5-Dichlorthiophthalsäure synthetisiert werden, können eine verbesserte thermische Stabilität und mechanische Festigkeit aufweisen.

Allgemeine Eigenschaften von aromatischen Polyamiden

EigenschaftTypischer WertebereichEinheit
Zugfestigkeit59 - 88MPa
Elastizitätsmodulbis zu 1.81GPa
Bruchdehnungbis zu 25%
Temperatur des 5%igen Masseverlusts (TGA)355 - 430°C
Glasübergangstemperatur (Tg)165 - 190°C

Hinweis: Diese Werte sind allgemeiner Natur für aromatische Polyamide und können je nach spezifischer Monomerzusammensetzung und Polymerisationsbedingungen variieren.[8][9]

Aromatische Polyester

Polyester, die 2,5-disubstituierte Terephthalat-Einheiten enthalten, können thermotrope flüssigkristalline Eigenschaften aufweisen, was sie für Anwendungen interessant macht, die eine hohe thermische und mechanische Beständigkeit erfordern.

Allgemeine thermische Eigenschaften von Polyestern auf Basis von Terephthalsäure-Derivaten

Polymer-TypGlasübergangstemperatur (Tg)Schmelztemperatur (Tm) / Zersetzungstemperatur (Td)
Polyester aus 2,5-Furandicarbonsäure und Dianhydrohexitolen~185 °CTd > 300 °C
Copolyester aus PET und 4'-Hydroxy-biphenyl-4-carbonsäure (60-80 mol%)-Schmelzpunkt > 270 °C, Td > 400 °C
Poly(butylensuccinat-butylenfurandicarboxylat/polyethylenglykolsuccinat)-Td (5% Gewichtsverlust) ~358-370 °C

Hinweis: Diese Daten dienen als Beispiele für Polyester, die strukturell verwandte Monomere enthalten, um die potenziellen thermischen Eigenschaften von Polymeren auf Basis von 2,5-Dichlorthiophthalsäure-Derivaten zu veranschaulichen.[9][10][11]

Agrochemikalien

2,5-Dichlorthiophthalsäure ist ein wichtiges Zwischenprodukt bei der Synthese von Agrochemikalien, insbesondere von Herbiziden.[1] Ein bemerkenswertes Beispiel ist Chloramben (3-Amino-2,5-dichlorbenzoesäure), ein selektives Herbizid.[3][12]

Synthese von Chloramben (3-Amino-2,5-dichlorbenzoesäure)

Die Synthese von Chloramben kann von einem Derivat der 2,5-Dichlorthiophthalsäure, der 2,5-Dichlor-3-nitrobenzoesäure, ausgehen.

Experimentelles Protokoll: Synthese von 3-Amino-2,5-dichlorbenzoesäure

Dieses Protokoll beschreibt die Reduktion von 2,5-Dichlor-3-nitrobenzoesäure.[5]

  • Reaktionsaufbau: In einem Kolben werden 2,5-Dichlor-3-nitrobenzoesäure und granuliertes Zinn vorgelegt.

  • Zugabe von Säure: Unter gutem Rühren werden Wasser und konzentrierte Salzsäure zugegeben.

  • Reduktionsreaktion: Die Reaktionsmischung wird für mehrere Stunden bei erhöhter Temperatur (z. B. 95 °C für 4,5 Stunden) erhitzt.

  • Aufarbeitung: Die Reaktionsmischung wird über Eis gegossen, wodurch ein Feststoff ausfällt. Dieser wird abfiltriert und mit Wasser gewaschen.

  • Extraktion und Reinigung: Der Feststoff wird in Ethylacetat gelöst. Die organische Lösung wird mehrmals mit Wasser und einmal mit gesättigter wässriger Natriumchloridlösung gewaschen.

  • Isolierung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und unter reduziertem Druck eingedampft, um das feste 3-Amino-2,5-dichlorbenzoesäure zu erhalten.[5]

Agrochemical_Synthesis_Workflow start 2,5-Dichlorthiophthalsäure nitration Nitrierung start->nitration 1. Derivatisierung intermediate1 2,5-Dichlor-3-nitrobenzoesäure nitration->intermediate1 reduction Reduktion intermediate1->reduction 2. Funktionalisierung chloramben Chloramben (3-Amino-2,5-dichlorbenzoesäure) reduction->chloramben formulation Formulierung chloramben->formulation 3. Produktformulierung herbicide Herbizid-Produkt formulation->herbicide

References

Application Note: Quantification of 2,5-Dichloroterephthalic Acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,5-Dichloroterephthalic acid (2,5-DCTP). While a specific validated method for this analyte is not widely published, this protocol is adapted from established methods for structurally similar compounds, such as terephthalic acid and other aromatic carboxylic acids. The described reversed-phase HPLC method with UV detection is suitable for the determination of 2,5-DCTP in various sample matrices, providing a robust and reproducible analytical approach for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate quantification of this compound is crucial for process monitoring, quality assurance of the final products, and for assessing the purity of starting materials. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of non-volatile and thermally labile compounds.[2] This document provides a detailed protocol for a representative HPLC method for 2,5-DCTP analysis, based on common practices for related aromatic acids.

Experimental

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or trifluoroacetic acid (TFA).

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. These parameters may require optimization depending on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase A to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is outlined below:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Sonicate the sample for 15 minutes to ensure complete extraction of the analyte.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Calibration Curve
  • Inject the prepared working standard solutions in ascending order of concentration.

  • Record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.995 for a linear calibration curve.

Sample Analysis
  • Inject the prepared sample solution into the HPLC system.

  • Record the chromatogram and identify the peak corresponding to this compound by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

The quantitative data obtained from the analysis of a hypothetical set of calibration standards is presented in the table below.

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000

Method Validation Parameters (Representative Values)

The following table summarizes typical validation parameters for an HPLC method for the quantification of aromatic acids. These values should be experimentally determined for the specific method.

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow Diagram

HPLC_Workflow prep Standard & Sample Preparation hplc HPLC System prep->hplc Injection column C18 Column hplc->column Mobile Phase Flow detector UV Detector (240 nm) column->detector Elution data Data Acquisition & Processing detector->data quant Quantification data->quant Calibration Curve

Caption: HPLC analysis workflow for this compound.

Conclusion

The representative HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. The use of a reversed-phase C18 column with a simple mobile phase gradient and UV detection allows for accurate and precise measurements. This method can be readily adapted and validated for routine analysis in various research and industrial settings.

References

Converting 2,5-Dichloroterephthalic acid to 2,5-dihydroxyterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2,5-Dihydroxyterephthalic Acid

Introduction

2,5-Dihydroxyterephthalic acid (DHTA) is a crucial organic linker in the synthesis of Metal-Organic Frameworks (MOFs), such as MOF-74 and CPO-27.[1][2] These materials possess high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, catalysis, and sensing.[1] This document outlines a detailed protocol for the synthesis of 2,5-dihydroxyterephthalic acid from 2,5-dichloroterephthalic acid via a copper-catalyzed nucleophilic aromatic substitution reaction.

Reaction Principle

The conversion of this compound to 2,5-dihydroxyterephthalic acid is achieved through a copper-catalyzed hydroxylation reaction. The process generally involves two main steps. First, the starting material, 2,5-dihaloterephthalic acid, is treated with a base in an aqueous solution to form its dibasic salt.[3][4][5][6] Subsequently, this salt undergoes a copper-catalyzed nucleophilic substitution with a hydroxide source, typically in the presence of a coordinating ligand, to yield the dibasic salt of 2,5-dihydroxyterephthalic acid.[3][4][5][6] The final product is obtained by acidifying the reaction mixture.[3][4][5][6] The overall reaction is a nucleophilic aromatic substitution, a fundamental transformation in organic chemistry.[7][8][9][10][11]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 2,5-dihydroxyterephthalic acid from a 2,5-dihaloterephthalic acid precursor, based on patented examples.

ParameterValueReference
Starting Material2,5-Dibromoterephthalic acid[3]
BaseSodium Carbonate (Na₂CO₃)[3]
Copper SourceCopper(I) Bromide (CuBr)[3]
Ligand2,2',6,6'-Tetramethylheptanedione-3,5[3]
SolventWater (H₂O)[3]
Reaction TemperatureReflux[3]
pHAt least about 8[3][4][5][6]
Acid for PrecipitationSulfuric Acid (H₂SO₄)Not specified, but a strong acid is used.
YieldHigh yield process[3][5][6]

Note: While the specific example details the use of 2,5-dibromoterephthalic acid, the patents state that this compound is also a suitable starting material for this process.[5][6]

Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of 2,5-dihydroxyterephthalic acid.[3]

Materials:

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Copper(I) bromide (CuBr)

  • 2,2',6,6'-Tetramethylheptanedione-3,5 (or other suitable ligand)

  • Deionized water (H₂O)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Nitrogen gas (N₂)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and stirrer

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Formation of the Dibasic Salt:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine this compound and deionized water.

    • Add an equimolar amount of sodium carbonate to the mixture.

    • Heat the mixture to reflux with stirring for approximately 30 minutes under a nitrogen atmosphere to form the dibasic salt of this compound.

  • Copper-Catalyzed Hydroxylation:

    • To the refluxing solution, add another 1.5 molar equivalents of sodium carbonate and continue refluxing for an additional 30 minutes.

    • In a separate container, prepare a mixture of the copper source (e.g., CuBr) and the ligand.

    • Add the copper source and ligand mixture to the reaction flask.

    • Maintain the reaction at reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC, TLC). The solution's pH should be maintained at 8 or above.[3][4][5][6]

  • Product Precipitation and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the reaction mixture until the pH is acidic, leading to the precipitation of 2,5-dihydroxyterephthalic acid.[3][4][5]

    • Collect the solid product by filtration.

    • Wash the filter cake with deionized water to remove any inorganic salts.

    • Dry the product under vacuum to obtain the final 2,5-dihydroxyterephthalic acid.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start step1 Formation of Dibasic Salt: - this compound - Na2CO3 - H2O - Reflux under N2 start->step1 step2 Copper-Catalyzed Hydroxylation: - Add more Na2CO3 - Add CuBr and Ligand - Continue Reflux step1->step2 step3 Acidification and Precipitation: - Cool to Room Temperature - Add H2SO4 or HCl step2->step3 step4 Product Isolation: - Filter the precipitate - Wash with H2O step3->step4 end 2,5-Dihydroxyterephthalic Acid step4->end

Caption: A flowchart illustrating the key stages in the synthesis of 2,5-dihydroxyterephthalic acid.

Reaction Pathway

reaction_pathway reactant This compound C6H2Cl2(COOH)2 intermediate Dibasic Salt of this compound C6H2Cl2(COONa)2 reactant->intermediate + Na2CO3, H2O Reflux product_salt Dibasic Salt of 2,5-Dihydroxyterephthalic Acid C6H2(OH)2(COONa)2 intermediate->product_salt + CuBr, Ligand, Na2CO3 Reflux final_product 2,5-Dihydroxyterephthalic Acid C6H2(OH)2(COOH)2 product_salt->final_product + H+ (acid)

Caption: The chemical transformation from this compound to 2,5-dihydroxyterephthalic acid.

References

Application Notes and Protocols: The Use of 2,5-Dichloroterephthalic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,5-dichloroterephthalic acid as a versatile starting material in the synthesis of pharmaceutical intermediates. The focus is on its application in the generation of scaffolds for kinase inhibitors, a critical class of therapeutic agents in oncology.

Introduction

This compound is a key building block in both the agrochemical and pharmaceutical industries.[1][2] Its symmetrically substituted aromatic core, featuring two carboxylic acid functionalities and two reactive chlorine atoms, allows for diverse chemical modifications, making it an ideal scaffold for the synthesis of complex molecules.[2] In pharmaceutical development, derivatives of terephthalic acid have shown promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

This document outlines a representative synthetic protocol for a pharmaceutical intermediate derived from this compound, details the signaling pathways of relevant drug targets, and provides a workflow for the synthesis and analysis of these compounds.

Key Pharmaceutical Targets

Derivatives of this compound are promising precursors for the synthesis of inhibitors targeting several key signaling pathways implicated in cancer progression:

  • VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • MEK/ERK Signaling Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a common feature of many cancers.

  • PARP Signaling Pathway: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibiting PARP can lead to the death of cancer cells with specific DNA repair defects, a concept known as synthetic lethality.

Synthesis of a Representative Pharmaceutical Intermediate

A common and effective method for the derivatization of this compound is the Ullmann condensation, a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is particularly useful for synthesizing N,N'-diaryl-terephthalamide derivatives, which can serve as scaffolds for kinase inhibitors.

The following is a representative protocol for the synthesis of a hypothetical pharmaceutical intermediate, N,N'-bis(4-amino-3-fluorophenyl)-2,5-dichloroterephthalamide , which incorporates structural motifs found in known kinase inhibitors.

Experimental Protocol: Synthesis of N,N'-bis(4-amino-3-fluorophenyl)-2,5-dichloroterephthalamide

Objective: To synthesize a potential kinase inhibitor intermediate via a two-step process involving the formation of an acid chloride followed by an amidation reaction.

Step 1: Synthesis of 2,5-Dichloroterephthaloyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 42.5 mmol).

  • Add thionyl chloride (25 mL, 343 mmol) and a catalytic amount of dimethylformamide (DMF, 0.5 mL).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours, or until the evolution of gas ceases and the solid has completely dissolved.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,5-dichloroterephthaloyl chloride as a solid. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of N,N'-bis(4-amino-3-fluorophenyl)-2,5-dichloroterephthalamide

  • In a separate three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-fluorophenol (11.8 g, 93.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 2,5-dichloroterephthaloyl chloride (from Step 1) in anhydrous DMF (50 mL) to the cooled amine solution over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Pour the reaction mixture into ice-water (500 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water (3 x 100 mL) and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Quantitative Data
ParameterValue
Starting Material This compound
Intermediate 2,5-Dichloroterephthaloyl Chloride
Final Product N,N'-bis(4-amino-3-fluorophenyl)-2,5-dichloroterephthalamide
Molecular Formula C₂₀H₁₂Cl₂F₂N₄O₄
Molecular Weight 509.25 g/mol
Theoretical Yield 21.6 g
Actual Yield 18.8 g
Percentage Yield 87%
Purity (by HPLC) >98%

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by pharmaceuticals derived from terephthalic acid scaffolds.

MEK_ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The MEK/ERK signaling cascade.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGF Receptor (VEGFR) PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Activates AKT Akt PI3K->AKT Activates RAF RAF PKC->RAF Activates GeneExpression Gene Expression (Angiogenesis, Permeability, Survival) AKT->GeneExpression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->GeneExpression VEGF VEGF VEGF->VEGFR Binds & Dimerizes PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits & Activates PARP1->PARP1 PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesizes RepairProteins DNA Repair Proteins (e.g., XRCC1) PAR->RepairProteins Recruits DNA_Repair DNA Repair RepairProteins->DNA_Repair Mediates Synthesis_Workflow Start 2,5-Dichloroterephthalic Acid Step1 Step 1: Acid Chloride Formation Start->Step1 Intermediate1 2,5-Dichloroterephthaloyl Chloride Step1->Intermediate1 Step2 Step 2: Amidation (Ullmann Condensation) Intermediate1->Step2 Intermediate2 Crude Pharmaceutical Intermediate Step2->Intermediate2 Purification Purification (Crystallization/ Chromatography) Intermediate2->Purification FinalProduct Pure Pharmaceutical Intermediate Purification->FinalProduct Analysis Analysis (NMR, MS, HPLC) FinalProduct->Analysis BioAssay Biological Evaluation (e.g., Kinase Assays) FinalProduct->BioAssay

References

Procedure for synthesizing 2,5-diaminoterephthalic acid from 2,5-Dichloroterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of 2,5-Diaminoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diaminoterephthalic acid (DATPA) is a crucial building block in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and high-performance polymers, due to its rigid structure and the reactive nature of its amino and carboxylic acid functional groups. This document provides detailed protocols for the synthesis of 2,5-diaminoterephthalic acid. While a direct, well-documented, one-step synthesis from 2,5-dichloroterephthalic acid is not prevalent in published literature, a plausible theoretical protocol based on transition metal-catalyzed amination is presented. Additionally, a widely accepted and thoroughly documented two-step method starting from terephthalic acid is detailed, providing a reliable and established route to the target molecule.

Theoretical Protocol: Synthesis from this compound

Disclaimer: The following protocol is a theoretical procedure based on established principles of copper or nickel-catalyzed amination of aryl chlorides.[1][2] It has not been directly extracted from a specific publication for this exact transformation and would require optimization.

This proposed synthesis involves a nucleophilic aromatic substitution of the chlorine atoms with amino groups, facilitated by a copper or nickel catalyst. High pressure and temperature are typically required to drive this reaction with ammonia.

Reaction Scheme:

Proposed Experimental Protocol:

  • Reactor Preparation: To a high-pressure stainless-steel autoclave, add this compound (1.0 eq), a copper (I) salt (e.g., CuI, 0.1 eq) or a nickel catalyst system (e.g., Ni(COD)2 with a suitable ligand, 0.05 eq), and a base (e.g., K2CO3, 2.5 eq).

  • Solvent and Reagent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Ammonia Introduction: Seal the autoclave and cool it in a dry ice/acetone bath. Carefully introduce anhydrous ammonia (e.g., 10-20 eq) into the reactor.

  • Reaction Conditions: Heat the sealed reactor to a temperature in the range of 150-200°C. The internal pressure will increase significantly. Maintain this temperature with vigorous stirring for 12-24 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia. Dilute the reaction mixture with water and filter to remove any insoluble catalyst residues.

  • Purification: Acidify the aqueous filtrate with concentrated HCl to a pH of approximately 3-4. The 2,5-diaminoterephthalic acid product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Quantitative Data (Theoretical)

ParameterValue
Starting MaterialThis compound
Key ReagentsAmmonia, Copper(I) Iodide or Nickel Catalyst
SolventDMF or DMSO
Temperature150-200 °C
PressureHigh (Autoclave)
Reaction Time12-24 hours
Expected YieldVariable (Requires Optimization)

Workflow for Theoretical Synthesis of 2,5-Diaminoterephthalic Acid

G start Start reactor Charge Autoclave: - this compound - Catalyst (CuI or Ni complex) - Base (K2CO3) - Solvent (DMF/DMSO) start->reactor ammonia Introduce Anhydrous Ammonia reactor->ammonia reaction Heat and Stir (150-200°C, 12-24h) ammonia->reaction workup Cool, Vent, Dilute with Water, Filter reaction->workup purification Acidify Filtrate with HCl workup->purification product Collect Precipitate, Wash, and Dry purification->product end End product->end

Caption: Workflow for the theoretical synthesis of 2,5-diaminoterephthalic acid.

Established Protocol: Synthesis from Terephthalic Acid

This is a well-documented, two-step procedure involving the nitration of terephthalic acid followed by the reduction of the dinitro intermediate.[3][4]

Step 1: Synthesis of 2,5-Dinitroterephthalic Acid

Reaction Scheme:

Experimental Protocol:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Reactant Addition: Cool the sulfuric acid to 0-5°C in an ice bath. Slowly add terephthalic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Nitration: Once the terephthalic acid is suspended, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. Maintain the reaction temperature between 0-10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Pour the reaction mixture carefully over crushed ice. The 2,5-dinitroterephthalic acid will precipitate as a pale-yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Dry the product in a vacuum oven.

Step 2: Synthesis of 2,5-Diaminoterephthalic Acid

Reaction Scheme:

Experimental Protocol:

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 2,5-dinitroterephthalic acid in ethanol.

  • Reducing Agent Addition: Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid to the suspension.

  • Reduction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate may form. Collect the solid by filtration.

  • Purification: Re-dissolve the solid in a basic aqueous solution (e.g., NaOH or NH4OH) and filter to remove any tin salts. Acidify the filtrate with acetic acid or HCl to a pH of 3-4 to precipitate the 2,5-diaminoterephthalic acid.

  • Final Product: Collect the solid product by filtration, wash with water, and dry under vacuum.

Quantitative Data for Established Synthesis

ParameterStep 1: NitrationStep 2: Reduction
Starting MaterialTerephthalic Acid2,5-Dinitroterephthalic Acid
Key ReagentsConc. HNO3, Conc. H2SO4SnCl2·2H2O, Conc. HCl
SolventSulfuric AcidEthanol, Water
Temperature0-10°C, then RTReflux
Reaction Time12-16 hours4-6 hours
Typical Yield~85-95%~80-90%

Reaction Pathway and Workflow for Established Synthesis

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction TA Terephthalic Acid Nitration Nitration with HNO3 / H2SO4 TA->Nitration DNTA 2,5-Dinitroterephthalic Acid Nitration->DNTA Reduction Reduction with SnCl2 / HCl DATPA 2,5-Diaminoterephthalic Acid Reduction->DATPA DNTA_in->Reduction

Caption: Reaction pathway for the two-step synthesis of 2,5-diaminoterephthalic acid.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,5-Dichloroterephthalic acid synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly through the oxidation of 2,5-dichloro-p-xylene.

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently below the expected 53-87% range when using potassium permanganate. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, from incomplete reaction to product loss during workup. Here’s a systematic approach to troubleshooting:

  • Incomplete Oxidation: The oxidation of both methyl groups of 2,5-dichloro-p-xylene is crucial.

    • Insufficient Oxidant: Ensure a sufficient molar excess of potassium permanganate (KMnO₄) is used. A common protocol suggests a significant excess.[1]

    • Reaction Time and Temperature: The reaction typically requires heating at around 100°C for several hours (e.g., 12 hours) to ensure complete oxidation.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Poor Mixing: Vigorous stirring is essential to ensure proper contact between the reactants, especially in a multiphase system.

  • Product Loss During Workup:

    • Filtration of Manganese Dioxide (MnO₂): The byproduct, manganese dioxide, must be thoroughly washed to recover all the product. It is recommended to filter the hot reaction mixture and wash the collected MnO₂ cake multiple times with hot water.[1]

    • Precipitation and Isolation: After acidification of the filtrate to a pH of 1, ensure the complete precipitation of this compound.[1] Cooling the solution in an ice bath can aid in maximizing precipitation.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. The primary byproduct is often the partially oxidized 2,5-dichloro-p-toluic acid.[2] To minimize this, ensure the reaction goes to completion by optimizing the reaction time and temperature.

Issue 2: Product Purity Issues - Presence of Brown/Yellow Impurities

Q: The final product is off-white or yellowish-brown instead of a white solid. What are these impurities and how can I remove them?

A: The discoloration is often due to residual manganese species or organic byproducts.

  • Residual Manganese Dioxide: Inadequate filtration of the fine MnO₂ precipitate is a common cause.

    • Hot Filtration: Filtering the reaction mixture while it is still hot is crucial, as the viscosity is lower, and filtration is more efficient.[1]

    • Filter Aid: Using a filter aid like Celite® can help in removing very fine particles of MnO₂.

  • Organic Impurities: Incomplete oxidation can lead to colored organic byproducts.

    • Recrystallization: The most effective method for purifying this compound is recrystallization. A common solvent system for recrystallization is a mixture of acetic acid and water.[2][3] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited laboratory-scale method is the oxidation of 2,5-dichloro-p-xylene with a strong oxidizing agent, typically potassium permanganate (KMnO₄), in a basic or neutral aqueous medium, often with a co-solvent like pyridine.[1]

Q2: What are the main safety precautions to consider during this synthesis?

A2:

  • Potassium Permanganate: It is a strong oxidizer and should be handled with care. Avoid contact with combustible materials.[4]

  • Manganese Dioxide: The fine powder of MnO₂ can be hazardous if inhaled.[5] It is recommended to handle it in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including a dust mask.

  • Pyridine: It is a flammable and toxic liquid. Handle it in a fume hood.

  • Acidification: The final step involves acidification with a strong acid like hydrochloric acid. This should be done carefully and with appropriate PPE.

Q3: How can I confirm the purity of my final product?

A3: Several analytical techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main product and any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is a suitable starting point.[6][7]

  • Melting Point: A sharp melting point close to the literature value (around 305-306°C) is a good indicator of purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect the presence of impurities.

Q4: How should I dispose of the manganese dioxide byproduct?

A4: Manganese dioxide is a solid waste. It should be collected and disposed of according to your institution's and local regulations for chemical waste. Avoid disposing of it down the drain. It is often recommended to handle it as a paste while wet to avoid generating dust.[5]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Starting MaterialOxidant/CatalystSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Key Considerations
2,5-dichloro-p-xylenePotassium PermanganatePyridine/Water1001253 - 87[1]Common lab-scale method; requires careful removal of MnO₂.
2,5-dichloro-p-xyleneCobalt & Manganese Acetates / Bromide promoterAcetic Acid11525~89 (selectivity)[2]Aims to improve selectivity and reduce byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Permanganate Oxidation of 2,5-dichloro-p-xylene [1]

Materials:

  • 2,5-dichloro-p-xylene

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dichloro-p-xylene (1 equivalent), potassium permanganate (a significant molar excess), pyridine, and deionized water. A reported ratio is 5g of starting material to 26g of KMnO₄ in 80mL of pyridine and 20mL of water.

  • Heat the reaction mixture to 100°C and stir vigorously for 12 hours. The color of the reaction mixture will change as the permanganate is consumed and manganese dioxide is formed.

  • While the mixture is still hot, filter it through a Büchner funnel to remove the brown manganese dioxide precipitate.

  • Wash the manganese dioxide cake thoroughly with several portions of hot deionized water to recover any trapped product.

  • Combine the filtrate and the washings.

  • Remove the pyridine and water from the filtrate by distillation under reduced pressure.

  • Cool the remaining solution and acidify it to a pH of 1 by the slow addition of concentrated hydrochloric acid with stirring.

  • A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Dry the product in a vacuum oven.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification reactants Combine Reactants: - 2,5-dichloro-p-xylene - KMnO4 - Pyridine/Water heating Heat to 100°C with vigorous stirring for 12 hours reactants->heating filtration Hot Filtration to remove MnO2 heating->filtration washing Wash MnO2 cake with hot water filtration->washing distillation Distill filtrate to remove solvents washing->distillation acidification Acidify to pH 1 with HCl distillation->acidification isolation Collect product by vacuum filtration acidification->isolation drying Dry product in vacuum oven isolation->drying final_product final_product drying->final_product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn product_loss Product Loss During Workup start->product_loss side_reactions Side Reactions start->side_reactions optimize_rxn Optimize Reaction: - Increase oxidant - Increase time/temp - Improve mixing incomplete_rxn->optimize_rxn improve_workup Improve Workup: - Thorough washing of MnO2 - Complete precipitation product_loss->improve_workup minimize_byproducts Minimize Byproducts: - Ensure complete reaction side_reactions->minimize_byproducts end end optimize_rxn->end Improved Yield improve_workup->end Improved Yield minimize_byproducts->end Improved Yield

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of Crude 2,5-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,5-Dichloroterephthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound typically originate from its synthesis, which is often the oxidation of 2,5-dichloro-p-xylene. The primary impurities include:

  • Unreacted Starting Material: 2,5-dichloro-p-xylene.

  • Incomplete Oxidation Intermediate: 2,5-dichloro-p-toluic acid.[1]

  • Isomeric Impurities: Other dichloroterephthalic acid isomers, depending on the purity of the starting materials.

  • Residual Solvents: Solvents used in the synthesis and workup, such as acetic acid or water.[1]

Q2: What are the recommended purification techniques for this compound?

A2: The most effective and commonly used purification techniques for crude this compound are:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities. The choice of solvent is crucial for successful purification.

  • Acid-Base Extraction: This technique is particularly useful for separating the acidic product from neutral impurities like unreacted 2,5-dichloro-p-xylene.

  • Sublimation: For small-scale, high-purity requirements, sublimation can be a viable, solvent-free purification method.[2]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main compound and its impurities.[3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the compound and detect the presence of impurities.[7][8]

  • Melting Point Analysis: A sharp melting point close to the literature value (around 306°C) is indicative of high purity.[9] A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The solution was not sufficiently saturated.- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and cool again.- Try a different solvent or a solvent/anti-solvent system.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
Oiling Out Instead of Crystallizing - The solution is cooling too rapidly.- The concentration of impurities is too high.- The melting point of the solid is lower than the boiling point of the solvent.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a preliminary purification step (e.g., acid-base extraction) to remove a significant portion of impurities.- Choose a solvent with a lower boiling point.
Colored Crystals - The presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.
Low Recovery Yield - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Acid-Base Extraction Troubleshooting
Problem Possible Cause(s) Solution(s)
Emulsion Formation During Extraction - Vigorous shaking of the separatory funnel.- High concentration of dissolved species.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.
Incomplete Separation of Layers - Similar densities of the aqueous and organic layers.- Add a small amount of a different, immiscible organic solvent to alter the density of the organic phase.- Add brine to increase the density of the aqueous phase.
Low Yield of Precipitated Product - Incomplete precipitation after acidification.- The product has some solubility in the aqueous solution.- Ensure the aqueous solution is sufficiently acidified (pH 1-2) by checking with pH paper.- Cool the acidified solution in an ice bath to minimize solubility.- If the product does not precipitate, it may need to be back-extracted into a fresh portion of organic solvent.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The ideal solvent and conditions should be determined through small-scale trials.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. Suitable solvents will show low solubility at room temperature and high solubility when hot.

  • Potential solvents to test include: acetic acid, ethanol, methanol, water, or mixtures such as ethanol/water.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume of solvent to ensure good recovery.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 50-70°C) until a constant weight is achieved.

Expected Outcome:

Parameter Before Purification After Recrystallization
Appearance Off-white to yellowish powderWhite crystalline solid
Purity (by HPLC) ~95%>99%[10]
Recovery Yield N/A70-90% (Solvent dependent)
Melting Point Broad range (e.g., 295-302°C)Sharp range (e.g., 305-306°C)
Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing neutral impurities such as unreacted 2,5-dichloro-p-xylene.

1. Dissolution:

  • Dissolve the crude this compound in a suitable organic solvent in which the neutral impurities are also soluble (e.g., diethyl ether or ethyl acetate).

2. Extraction:

  • Transfer the solution to a separatory funnel.

  • Add an aqueous solution of a weak base (e.g., 5% aqueous sodium bicarbonate).

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated this compound will be in the aqueous layer, while neutral impurities remain in the organic layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the acid.

3. Precipitation:

  • Combine the aqueous extracts.

  • Slowly add a strong acid (e.g., concentrated HCl) to the aqueous solution with stirring until the solution is acidic (pH 1-2).

  • The purified this compound will precipitate out of the solution.

4. Isolation and Drying:

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven.

Expected Outcome:

Parameter Before Purification After Acid-Base Extraction
Purity (by HPLC) ~95% (with neutral impurities)>98% (neutral impurities removed)
Recovery Yield N/A85-95%

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry Drying filter_wash->dry pure Pure this compound dry->pure

Recrystallization Workflow for this compound.

AcidBase_Extraction cluster_0 Separatory Funnel cluster_1 Precipitation & Isolation crude_dissolved Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO₃ soln) crude_dissolved->add_base shake Shake & Separate Layers add_base->shake organic_layer Organic Layer (Neutral Impurities) shake->organic_layer aqueous_layer Aqueous Layer (Deprotonated Product) shake->aqueous_layer acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter, Wash & Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product Troubleshooting_Logic cluster_solutions Troubleshooting Steps start Attempt Recrystallization outcome Successful Crystallization? start->outcome success Pure Product outcome->success Yes no_xtals No Crystals Form outcome->no_xtals No oiling_out Product Oils Out outcome->oiling_out No low_yield Low Yield outcome->low_yield No sol1 Concentrate Solution or Add Seed Crystal no_xtals->sol1 sol2 Reheat, Add Solvent, Cool Slowly oiling_out->sol2 sol3 Use Minimum Solvent, Cool Thoroughly low_yield->sol3 sol1->start Retry sol2->start Retry sol3->start Re-evaluate

References

Solubility of 2,5-Dichloroterephthalic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of 2,5-Dichloroterephthalic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in organic solvents?

Direct quantitative solubility data for this compound is not widely available in published literature. However, based on its chemical structure (a rigid aromatic dicarboxylic acid with two polar carboxylic acid groups and two nonpolar chlorine atoms), it is expected to have limited solubility in many common organic solvents. It is a crystalline solid, and its high melting point (306°C) suggests strong intermolecular forces, which contributes to low solubility. One source indicates that it exhibits "very faint turbidity in Methanol," suggesting low solubility in this polar protic solvent.

Q2: How can I get this compound to dissolve?

If you are encountering solubility issues, consider the following troubleshooting steps:

  • Increase the temperature: Gently heating the solvent can increase the solubility of most solids.

  • Use a more polar aprotic solvent: Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often effective at dissolving carboxylic acids.

  • Sonication: Applying ultrasonic waves can help to break up solid aggregates and enhance dissolution.

  • Use a co-solvent system: A mixture of solvents can sometimes provide better solubility than a single solvent.

  • Consider derivatization: If the experimental design allows, converting the carboxylic acid to a more soluble salt or ester may be an option.

Q3: The compound is not dissolving even with heating. What should I do?

If heating does not sufficiently dissolve the compound, you may be exceeding its solubility limit at that temperature. Adding more solvent is the most straightforward approach. If that is not feasible due to concentration constraints, a different solvent system should be investigated. It is also possible that the dissolution rate is very slow; ensure you are allowing adequate time for equilibrium to be reached.

Q4: Can I use an aqueous base to dissolve this compound?

Yes, as a dicarboxylic acid, this compound will be significantly more soluble in aqueous basic solutions (e.g., 5% NaOH or 5% NaHCO3) due to the formation of the corresponding carboxylate salt.[1] This is a common technique for dissolving carboxylic acids that are insoluble in water or organic solvents.

Solubility Data

Due to the limited availability of specific quantitative data, the following table is provided as a template for researchers to record their own experimental findings. The qualitative assessment is based on general principles of chemical solubility.

Solvent CategorySolventPredicted Qualitative SolubilityExperimental Solubility ( g/100 mL at 25°C)Notes
Polar Protic MethanolSparingly SolubleVery faint turbidity observed
EthanolSparingly Soluble
WaterInsoluble
Polar Aprotic AcetoneSlightly Soluble
Tetrahydrofuran (THF)Slightly Soluble
N,N-Dimethylformamide (DMF)Likely SolubleHigh boiling point.
Dimethyl Sulfoxide (DMSO)Likely SolubleHigh boiling point.
Nonpolar HexaneInsoluble
TolueneInsoluble
DichloromethaneSparingly Soluble

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This method provides a quick assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

  • If the compound does not dissolve at room temperature, gently warm the test tube and observe any changes in solubility.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This method determines the solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen organic solvent

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe with a solvent-resistant filter (e.g., PTFE, 0.22 µm)

  • Pre-weighed glass vials

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. Ensure undissolved solid is present.

  • Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully draw a known volume of the supernatant (the clear liquid) into a syringe fitted with a filter.

  • Dispense the filtered, saturated solution into a pre-weighed vial.

  • Record the exact mass of the saturated solution.

  • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solid is achieved.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 g solvent) = (mass of dried solid / (mass of saturated solution - mass of dried solid)) * 100

Troubleshooting and Logical Workflows

The following diagrams illustrate the experimental workflow for determining solubility and a logical approach to troubleshooting common solubility issues.

experimental_workflow start Start: Obtain this compound and Solvents qual_screen Perform Qualitative Solubility Screen start->qual_screen select_solvents Select Promising Solvents for Quantitative Analysis qual_screen->select_solvents prep_saturated Prepare Saturated Solutions at Constant Temperature select_solvents->prep_saturated equilibrate Equilibrate for 24-48 hours prep_saturated->equilibrate sample_supernatant Sample Supernatant with Syringe Filter equilibrate->sample_supernatant weigh_solution Weigh Saturated Solution sample_supernatant->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solid Weigh Dried Solid evaporate->weigh_solid calculate Calculate Solubility weigh_solid->calculate end_node End: Report Solubility Data calculate->end_node

Experimental workflow for determining solubility.

troubleshooting_workflow start Issue: Compound is not dissolving is_heating_applied Have you tried heating the mixture? start->is_heating_applied is_sonication_applied Have you tried sonication? is_heating_applied->is_sonication_applied No success Solution: Compound Dissolved is_heating_applied->success Yes is_solvent_polar Are you using a polar aprotic solvent (e.g., DMSO, DMF)? is_sonication_applied->is_solvent_polar No is_sonication_applied->success Yes consider_cosolvent Consider using a co-solvent system is_solvent_polar->consider_cosolvent No is_solvent_polar->success Yes check_time Ensure sufficient time for dissolution consider_cosolvent->check_time use_base If compatible with experiment, use an aqueous base to form a salt check_time->use_base use_base->success Yes fail Action: Re-evaluate solvent choice or experimental design use_base->fail No

Troubleshooting guide for solubility issues.

References

Technical Support Center: Synthesis of 2,5-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 2,5-Dichloroterephthalic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the oxidation of 2,5-dichloro-p-xylene. This reaction is typically carried out using a strong oxidizing agent, with potassium permanganate (KMnO₄) being a common choice.

Q2: What is the primary side product I should be concerned about during this synthesis?

A2: The most significant and common side product is 2,5-dichloro-p-toluic acid. This impurity arises from the incomplete oxidation of one of the methyl groups of the 2,5-dichloro-p-xylene starting material. Its structural similarity to the final product can make it challenging to separate.

Q3: Are there other potential side products?

A3: While 2,5-dichloro-p-toluic acid is the main concern, other minor impurities could potentially form under certain conditions:

  • Unreacted Starting Material: Residual 2,5-dichloro-p-xylene may remain if the reaction does not go to completion.

  • Over-oxidation Products: Under harsh conditions (e.g., excessive heat or prolonged reaction times), decarboxylation of the terephthalic acid product could occur, leading to the formation of chlorinated benzoic acids or other degradation products. However, this is generally less common under controlled conditions.

  • Solvent-Related Impurities: If a solvent other than water is used, it could potentially react with the oxidizing agent or other species in the reaction mixture.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the formation of the product and any major side products.

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor by TLC or HPLC until the starting material is consumed. - Increase Temperature: Gently increase the reaction temperature within the limits of the protocol to enhance the reaction rate. Be cautious of potential side reactions at higher temperatures. - Insufficient Oxidant: Ensure the molar ratio of potassium permanganate to 2,5-dichloro-p-xylene is adequate. A molar excess of the oxidizing agent is typically required.
Product Loss During Workup - Precipitation pH: Ensure the pH is sufficiently acidic (typically pH 1-2) during the precipitation of the product from its salt form. - Washing: Use minimal amounts of cold solvent to wash the filtered product to avoid significant dissolution.

Problem 2: High levels of 2,5-dichloro-p-toluic acid impurity.

Possible Cause Suggested Solution
Insufficient Oxidation - Increase Molar Ratio of Oxidant: A higher excess of potassium permanganate can help drive the oxidation of both methyl groups to completion. - Extend Reaction Time: Allow the reaction to stir for a longer period to ensure the complete oxidation of the intermediate. - Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A carefully controlled temperature, as specified in the protocol, is crucial.
Inefficient Purification - Recrystallization: Perform multiple recrystallizations from a suitable solvent (e.g., acetic acid or an ethanol/water mixture) to separate the more soluble 2,5-dichloro-p-toluic acid from the desired product.

Problem 3: Product is discolored (yellowish or brownish).

Possible Cause Suggested Solution
Manganese Dioxide (MnO₂) Contamination - Thorough Filtration: Ensure complete removal of the MnO₂ byproduct, which is a brown solid, by hot filtration. Washing the filter cake with hot water can help recover any occluded product.
Presence of Other Organic Impurities - Recrystallization with Charcoal: Treat the dissolved crude product with activated charcoal during recrystallization to adsorb colored impurities.

Data Presentation

The following table summarizes the expected outcomes of the this compound synthesis under varying reaction conditions. This data is representative and may vary based on specific experimental setup and scale.

Molar Ratio (KMnO₄ : Substrate) Reaction Time (hours) Temperature (°C) Approx. Yield of this compound (%) Approx. % of 2,5-dichloro-p-toluic acid
3:1890-10050-6015-25
4:11290-10070-805-10
5:11290-10080-90<5
4:1880-9060-7010-20
4:112100-11075-85<5 (risk of over-oxidation)

Experimental Protocols

Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis.

Materials:

  • 2,5-dichloro-p-xylene

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dichloro-p-xylene (1 equivalent), potassium permanganate (4-5 equivalents), pyridine, and deionized water.

  • Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture slightly and filter it while hot to remove the brown manganese dioxide precipitate.

  • Wash the filter cake with hot deionized water to recover any product that may have been adsorbed.

  • Combine the filtrate and the washings.

  • Remove the pyridine and water under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and then carefully acidify with concentrated HCl to a pH of 1-2.

  • A white precipitate of this compound will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be used to determine the purity of the this compound product and quantify the amount of 2,5-dichloro-p-toluic acid impurity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water

  • B: Acetonitrile

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B over the run to elute all components. A typical gradient might be 95:5 (A:B) to 50:50 (A:B) over 20 minutes.

Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh about 10 mg of the dried product.

  • Dissolve the sample in a suitable solvent (e.g., a small amount of methanol or acetonitrile) and then dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to this compound and 2,5-dichloro-p-toluic acid by comparing their retention times with those of authentic standards.

  • Calculate the area percentage of each peak to determine the purity of the product and the percentage of the impurity.

Visualizations

Synthesis_Pathway Start 2,5-dichloro-p-xylene Intermediate 2,5-dichloro-p-toluic acid (Side Product) Start->Intermediate KMnO4 (incomplete oxidation) Product This compound Start->Product KMnO4 (complete oxidation) Intermediate->Product KMnO4

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity? Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature Incomplete->Increase_Temp Increase_Oxidant Increase Oxidant Ratio Incomplete->Increase_Oxidant Check_Workup Review Workup Procedure Complete->Check_Workup Purification Optimize Purification (Recrystallization) Complete->Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Optimizing Reaction Conditions for Polymerizing 2,5-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the polymerization of 2,5-Dichloroterephthalic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful polymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in polymerizing this compound?

A1: The primary challenges in polymerizing this compound (DCTA) stem from the reactivity of the dichlorinated aromatic ring and the general principles of step-growth polymerization. Key issues include achieving high molecular weight, controlling polydispersity, preventing side reactions, and ensuring monomer purity. The electron-withdrawing nature of the chlorine atoms can affect the reactivity of the carboxylic acid groups, potentially requiring more forcing reaction conditions compared to unsubstituted terephthalic acid.

Q2: Which polymerization methods are suitable for this compound?

A2: DCTA can be polymerized through several methods, primarily to form polyesters or polyamides. Common techniques include:

  • Melt Polycondensation: This method involves reacting DCTA with a diol or diamine at high temperatures under vacuum to remove the condensation byproduct (e.g., water or HCl). It is a solvent-free approach but requires thermally stable monomers.

  • Solution Polycondensation: Polymerization is conducted in a high-boiling point, inert solvent. This method allows for better temperature control and can facilitate the synthesis of polymers that are soluble in the reaction medium.[1]

  • Interfacial Polycondensation: This technique involves reacting the diacid chloride derivative of DCTA in an organic solvent with a diamine or diol dissolved in an immiscible aqueous phase. The reaction is rapid and occurs at the interface of the two liquids.[2]

Q3: How do the chlorine substituents on the aromatic ring influence the polymerization process?

A3: The two chlorine atoms on the terephthalic acid backbone have a significant electronic effect. They are electron-withdrawing, which increases the acidity of the carboxylic acid groups. This can enhance their reactivity towards nucleophiles like alcohols and amines. However, the steric hindrance from the chlorine atoms might slightly reduce the reaction rate. Furthermore, the presence of chlorine atoms can influence the solubility of the resulting polymer and its thermal and mechanical properties.

Q4: What is the importance of stoichiometric balance in the polymerization of DCTA?

A4: In step-growth polymerization, achieving a precise stoichiometric balance between the comonomers (e.g., DCTA and a diamine or diol) is critical for obtaining high molecular weight polymers.[3][4] Any deviation from a 1:1 molar ratio will limit the chain growth, as one of the functional groups will be depleted, leaving the polymer chains with the same type of end-group, thus preventing further reaction.[4][5]

Q5: Can this compound be used to synthesize polymers other than linear polyesters and polyamides?

A5: Yes, by incorporating multifunctional comonomers (i.e., monomers with more than two reactive groups), it is possible to create branched or crosslinked polymers.[6] This can be used to modify the mechanical properties, solubility, and processing characteristics of the final material.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Molecular Weight Polymer Imprecise Stoichiometry: An excess of one monomer limits chain growth.[3][5]Carefully measure and purify all monomers. Ensure a 1:1 molar ratio of reactive functional groups.[7]
Incomplete Reaction: Insufficient reaction time or temperature.[8]Increase reaction time and/or temperature. Monitor the reaction progress by measuring the viscosity of the reaction mixture or by analyzing aliquots.
Presence of Impurities: Monofunctional impurities act as chain stoppers.[4][9] Water can hydrolyze acid chlorides or interfere with esterification.Purify monomers and solvents rigorously. Dry all glassware and reagents thoroughly before use.
Inefficient Removal of Byproducts: The condensation byproduct (e.g., water, HCl) can inhibit the forward reaction.For melt or solution polymerization, apply a high vacuum in the later stages of the reaction. Use an efficient stirring mechanism to increase the surface area for byproduct removal.
Polymer Discoloration (Yellowing/Darkening) Thermal Degradation: High reaction temperatures can cause the polymer to degrade.Optimize the reaction temperature and time. Use a high-quality heat transfer fluid for uniform heating. Consider using a lower-temperature polymerization method like interfacial polymerization.
Oxidation: Presence of oxygen at high temperatures.Conduct the polymerization under a blanket of inert gas (e.g., nitrogen or argon).[10]
Side Reactions: Unwanted reactions involving the monomers or the polymer backbone.Investigate the reaction mechanism for potential side reactions and adjust conditions (e.g., temperature, catalyst) to minimize them.
Insoluble Polymer or Gel Formation Crosslinking: Presence of multifunctional impurities or side reactions leading to branching and network formation.[6]Ensure high purity of bifunctional monomers. Characterize monomers to confirm their structure and purity.
Poor Solvent Choice (for solution polymerization): The polymer precipitates out of solution before high molecular weight is achieved.Select a solvent in which both the monomers and the resulting polymer are highly soluble at the reaction temperature.[1]
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) Non-ideal Reaction Kinetics: Side reactions, chain transfer, or changes in reactivity during polymerization.Optimize reaction conditions to ensure a single, consistent reaction pathway. Controlled monomer addition or the use of specific catalysts can sometimes narrow the PDI.[11]
Inadequate Mixing: Poor mixing can lead to localized imbalances in stoichiometry.Use efficient mechanical stirring, especially as the viscosity of the reaction mixture increases.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound with a Diol (e.g., Ethylene Glycol) to form a Polyester

Materials:

  • This compound (DCTA), high purity

  • Ethylene glycol (EG), high purity

  • Antimony(III) oxide (Sb₂O₃) or other suitable catalyst (e.g., titanium-based)[12]

  • High-vacuum pump

  • Glass reactor with a mechanical stirrer, inert gas inlet, condenser, and vacuum port

Procedure:

  • Reactor Setup: Assemble a clean, dry glass reactor.

  • Charging Reactants: Charge the reactor with equimolar amounts of DCTA and EG (e.g., 1:1.05 molar ratio, with a slight excess of the volatile diol to account for losses). Add the catalyst (e.g., 200-300 ppm of Sb₂O₃ relative to the DCTA).

  • Inert Atmosphere: Purge the reactor with dry nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of inert gas during the initial stages.

  • Esterification (First Stage): Heat the reaction mixture with stirring to 180-220 °C. Water will be evolved as a byproduct of the esterification reaction and should be collected in the condenser. This stage is typically carried out for 2-4 hours, or until the theoretical amount of water has been collected.

  • Polycondensation (Second Stage): Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to below 1 Torr. The increased temperature and vacuum will facilitate the removal of excess ethylene glycol and drive the polymerization to completion.

  • Monitoring: The progress of the polycondensation can be monitored by the increase in the viscosity of the melt (observed through the torque on the stirrer motor). This stage can take several hours.

  • Termination and Isolation: Once the desired viscosity is reached, cool the reactor under an inert atmosphere. The solid polymer can then be removed from the reactor.

Protocol 2: Solution Polycondensation of this compound with a Diamine (e.g., p-Phenylenediamine) to form a Polyamide

Materials:

  • This compound (DCTA), high purity

  • p-Phenylenediamine (PPD), high purity

  • N-Methyl-2-pyrrolidone (NMP) or other suitable high-boiling aprotic solvent, anhydrous

  • Pyridine or other acid scavenger (optional, but recommended)

  • Calcium chloride (CaCl₂) or Lithium chloride (LiCl) (optional, to improve polymer solubility)

Procedure:

  • Monomer and Solvent Preparation: Ensure all reagents and solvents are pure and anhydrous.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, inert gas inlet, and condenser, dissolve the diamine (e.g., PPD) in anhydrous NMP. If using, add CaCl₂ or LiCl to the solvent before adding the diamine.

  • Monomer Addition: Slowly add an equimolar amount of solid DCTA to the stirred solution at room temperature under a positive pressure of nitrogen. An exothermic reaction may be observed.

  • Polymerization: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the specific monomers and solvent used. The reaction is typically carried out for 4-24 hours.

  • Polymer Isolation: After cooling to room temperature, the polymer can be isolated by pouring the viscous solution into a non-solvent such as methanol or water to precipitate the polymer.

  • Purification: The precipitated polymer should be collected by filtration, washed thoroughly with the non-solvent and then with hot water to remove any residual solvent and salts, and finally dried in a vacuum oven.

Data Presentation

Table 1: Influence of Reaction Parameters on Polyester Synthesis via Melt Polycondensation

ParameterTypical RangeEffect on Molecular WeightEffect on Polymer Color
Temperature 240-280 °CIncreases with temperature up to a point, then decreases due to degradation.Can lead to yellowing or darkening at higher temperatures.
Reaction Time 2-8 hoursIncreases with time.Can increase discoloration with prolonged time at high temperatures.
Vacuum Level < 1 TorrHigher vacuum leads to higher molecular weight by facilitating byproduct removal.Minimal direct effect.
Catalyst Conc. 100-500 ppmIncreases reaction rate, leading to higher molecular weight for a given time.Certain catalysts can impart color.
Monomer Ratio 1:1 (Diacid:Diol)Highest molecular weight is achieved at a 1:1 ratio.[3]No direct effect.

Table 2: Common Solvents for Solution Polycondensation of Aromatic Polyamides

SolventBoiling Point (°C)Properties and Considerations
N-Methyl-2-pyrrolidone (NMP) 202Good solvent for many aromatic polyamides. Often used with salts like LiCl or CaCl₂ to keep the polymer in solution.
Dimethylacetamide (DMAc) 165Similar to NMP, a good solvent for aromatic polyamides, often in combination with inorganic salts.
Dimethyl Sulfoxide (DMSO) 189A strong polar aprotic solvent, but can have side reactions at high temperatures.
Hexamethylphosphoramide (HMPA) 232An excellent solvent for many polymers, but its use is often restricted due to toxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_analysis Characterization Monomer_Purification Monomer Purification Monomer_Charging Monomer Charging Monomer_Purification->Monomer_Charging Solvent_Drying Solvent Drying Solvent_Drying->Monomer_Charging Reactor_Setup Reactor Setup Reactor_Setup->Monomer_Charging Inert_Atmosphere Inert Atmosphere Monomer_Charging->Inert_Atmosphere Heating_Stirring Heating & Stirring Inert_Atmosphere->Heating_Stirring Byproduct_Removal Byproduct Removal Heating_Stirring->Byproduct_Removal Precipitation Precipitation Byproduct_Removal->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying GPC GPC (MW & PDI) Drying->GPC NMR NMR (Structure) Drying->NMR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA

Caption: General experimental workflow for the synthesis of polymers from this compound.

troubleshooting_logic Start Low Molecular Weight? Check_Stoichiometry Verify Monomer Stoichiometry Start->Check_Stoichiometry Yes Check_Purity Check Monomer/Solvent Purity Check_Stoichiometry->Check_Purity Check_Conditions Optimize Reaction Conditions (T, t, vacuum) Check_Purity->Check_Conditions Check_Byproduct_Removal Improve Byproduct Removal Check_Conditions->Check_Byproduct_Removal

Caption: Troubleshooting logic for addressing low molecular weight in polymerization reactions.

References

Technical Support Center: 2,5-Dichloroterephthalic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dichloroterephthalic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental production and scale-up of this compound.

Issue 1: Low Yield of this compound

Question: We are experiencing a significantly lower than expected yield of this compound when scaling up the oxidation of 2,5-dichloro-p-xylene. What are the potential causes and solutions?

Answer: Low yields during the scale-up of this compound production can stem from several factors, primarily related to the efficiency and selectivity of the oxidation reaction. Here are common causes and troubleshooting steps:

  • Inefficient Mixing and Heat Transfer: In larger reactors, achieving uniform mixing and consistent temperature control is more challenging.[1] This can lead to localized "hot spots" or areas of poor reactant and catalyst distribution, resulting in the formation of byproducts and incomplete conversion.[1][2]

    • Solution:

      • Optimize the agitator speed and design to ensure thorough mixing of the multiphase reaction mixture.

      • Implement a robust temperature control system, potentially utilizing multiple heating/cooling jackets or internal cooling coils to manage the exothermic nature of the oxidation.[1]

      • For very large scales, consider a continuous flow reactor setup, which can offer superior control over mixing and heat transfer.[3]

  • Incomplete Reaction: The oxidation of the methyl groups on 2,5-dichloro-p-xylene may not proceed to completion, resulting in the formation of intermediates like 2,5-dichloro-p-toluic acid.[4]

    • Solution:

      • Ensure an adequate supply of the oxidizing agent (e.g., air or oxygen) and maintain sufficient pressure to ensure its availability in the liquid phase.[5][6]

      • Optimize the reaction time; larger volumes may require longer reaction times to achieve complete conversion.

      • Verify the activity of the catalyst system (e.g., cobalt and manganese salts with a bromide promoter).[6]

  • Catalyst Deactivation: The catalyst may lose its activity during the reaction.

    • Solution:

      • Ensure the purity of the starting materials, as impurities can act as catalyst poisons.

      • Optimize the catalyst loading for the larger scale.

  • Product Precipitation and Isolation Losses: The desired product may be lost during workup and purification.

    • Solution:

      • After the reaction, carefully control the cooling and crystallization process to maximize the recovery of this compound.

      • Optimize the pH during precipitation to minimize the solubility of the product in the mother liquor.

      • Wash the filter cake with an appropriate solvent to remove impurities without dissolving a significant amount of the product.

Issue 2: Product Purity Does Not Meet Specifications

Question: Our isolated this compound is contaminated with a significant amount of 2,5-dichloro-p-toluic acid. How can we improve the purity?

Answer: The presence of 2,5-dichloro-p-toluic acid is a common issue, arising from incomplete oxidation of the starting material.[4] Here are strategies to enhance product purity:

  • Reaction Optimization:

    • Increase Reaction Time and/or Temperature: Driving the reaction further towards completion will convert more of the intermediate toluic acid to the desired terephthalic acid. However, be cautious of potential side reactions at higher temperatures.

    • Optimize Oxidant and Catalyst Concentration: Ensure an excess of the oxidizing agent and an optimal concentration of the catalyst to favor complete oxidation.

  • Purification Strategies:

    • Recrystallization: This is a highly effective method for removing 2,5-dichloro-p-toluic acid, which is generally more soluble than this compound in many solvents.[4]

      • Solvent Selection: Acetic acid and water mixtures are commonly used.[7] The choice of solvent and the cooling profile are critical for achieving high purity.

    • Washing: Thoroughly wash the crude product on the filter with a suitable solvent to remove residual impurities.

    • pH Adjustment and Extraction: The difference in acidity between the dicarboxylic acid and the monocarboxylic acid intermediate can be exploited. Dissolving the crude product in a basic solution and then carefully re-precipitating by lowering the pH can lead to separation.

Issue 3: Poor Filterability of the Product

Question: During scale-up, we are facing difficulties with the filtration of the precipitated this compound. The filtration is slow, and the filter cake retains a high amount of solvent.

Answer: Poor filterability is often related to the crystal size and morphology of the product. Small, needle-like crystals can pack tightly and hinder the flow of the mother liquor.

  • Controlled Crystallization:

    • Cooling Profile: A slow and controlled cooling rate during crystallization promotes the growth of larger, more uniform crystals, which are easier to filter. Rapid cooling often leads to the formation of fine particles.

    • Agitation: Gentle agitation during crystallization can prevent the formation of large agglomerates and promote the growth of individual crystals.

    • Seeding: Introducing seed crystals during the cooling process can help control the crystal size distribution.

  • Filtration and Drying Equipment:

    • At a larger scale, the choice of filtration and drying equipment is crucial.[8][9]

    • Consider using a filter-dryer (Nutsche filter) which allows for filtration, washing, and drying in a single contained unit, minimizing handling losses and exposure.

    • Ensure the filter medium is appropriate for the particle size of the product to prevent clogging.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent industrial synthesis route is the liquid-phase air oxidation of 2,5-dichloro-p-xylene.[4][10] This process typically employs a catalyst system composed of cobalt and manganese salts, with a bromide source as a promoter, in an acetic acid solvent at elevated temperature and pressure.[6] Another potential route is the direct chlorination of terephthalic acid, though achieving the desired isomer selectivity can be challenging.

Q2: What are the key safety considerations when scaling up the production of this compound?

A2: Key safety considerations include:

  • Exothermic Reaction: The oxidation of 2,5-dichloro-p-xylene is highly exothermic.[11] A failure in temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure. Ensure adequate cooling capacity and emergency relief systems are in place.

  • Flammable Solvents: Acetic acid, a common solvent for this reaction, is flammable. The use of air or oxygen as an oxidant in the presence of a flammable solvent at high temperatures creates a potential fire and explosion hazard.[12] Strict control of oxygen concentration and operating within the non-flammable range is critical.

  • Corrosion: The use of a bromide promoter in an acidic medium at high temperatures can be highly corrosive to standard stainless steel reactors.[5] The use of corrosion-resistant materials, such as titanium or Hastelloy, is often necessary.

  • Handling of Solid Product: this compound is a solid powder. Dust control measures should be in place to prevent inhalation and potential dust explosions.

Q3: How does the choice of solvent impact the reaction and purification?

A3: The solvent plays a critical role in both the reaction and purification stages:

  • Reaction: The solvent must be able to dissolve the starting materials and the catalyst system to a sufficient extent and be stable under the harsh oxidative conditions. Acetic acid is widely used due to its ability to dissolve the reactants and its relative stability.[6]

  • Purification: For crystallization, the solvent should exhibit a significant temperature-dependent solubility for this compound while keeping impurities, such as 2,5-dichloro-p-toluic acid, either fully dissolved or easily separable.[13] The solvent should also be easily removable from the final product during the drying stage.

Q4: What analytical methods are recommended for monitoring the reaction and ensuring product quality?

A4: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for monitoring the progress of the reaction by quantifying the consumption of the starting material and the formation of the product and key intermediates/impurities like 2,5-dichloro-p-toluic acid.

  • Gas Chromatography (GC): GC can be used to analyze the purity of the 2,5-dichloro-p-xylene starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the final product and identifying any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a quick check to confirm the presence of the carboxylic acid functional groups and the overall fingerprint of the molecule.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and identify unknown impurities.

Quantitative Data

Table 1: Typical Reaction Parameters for the Oxidation of 2,5-Dichloro-p-xylene

ParameterValueReference
Temperature175-225 °C[6]
Pressure15-30 bar[6]
SolventAcetic Acid[6]
CatalystCobalt and Manganese salts[6][14]
PromoterBromide source (e.g., HBr, NaBr)[6][14]
OxidantAir or Oxygen[6]
Typical Yield53-87% (lab scale)[15]

Table 2: Purity Specifications for this compound

ParameterSpecificationReference
Assay (Purity)> 99.0%[16]
Loss on Drying< 0.5%[16]

Experimental Protocols

Synthesis of this compound via Oxidation of 2,5-Dichloro-p-xylene (Lab Scale)

This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.

Materials:

  • 2,5-dichloro-p-xylene

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Glacial acetic acid

  • High-pressure reactor equipped with a mechanical stirrer, gas inlet, thermocouple, and pressure gauge

Procedure:

  • Charge the high-pressure reactor with 2,5-dichloro-p-xylene, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, sodium bromide, and glacial acetic acid.

  • Seal the reactor and purge it with nitrogen gas several times to remove any residual air.

  • Begin stirring and heat the reactor to the desired temperature (e.g., 180-200 °C).

  • Once the desired temperature is reached, introduce compressed air or a mixture of oxygen and nitrogen into the reactor, maintaining a constant pressure (e.g., 20-25 bar).

  • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.

  • After the reaction is complete (typically several hours), stop the gas flow and cool the reactor to room temperature.

  • Carefully vent the reactor and discharge the reaction mixture.

  • The product, which will have precipitated out of the solution upon cooling, is collected by filtration.

  • Wash the filter cake with fresh acetic acid and then with water to remove residual catalyst and solvent.

  • Dry the product in a vacuum oven at an appropriate temperature (e.g., 100-120 °C) to a constant weight.

Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Deionized water

  • Flask with a reflux condenser and magnetic stirrer

Procedure:

  • Place the crude this compound in the flask.

  • Add a mixture of acetic acid and water (the ratio will need to be optimized, e.g., 80:20 v/v).

  • Heat the mixture to reflux with stirring until all the solid has dissolved.

  • Slowly cool the solution to room temperature to allow for the crystallization of the purified product. For better crystal formation, a controlled cooling ramp is recommended.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a cold acetic acid/water mixture and then with cold deionized water.

  • Dry the purified this compound in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start Materials: 2,5-Dichloro-p-xylene Catalysts (Co, Mn, Br) Acetic Acid reactor High-Pressure Reactor (175-225 °C, 15-30 bar) start->reactor oxidation Oxidation with Air/O2 reactor->oxidation cooling Cooling & Precipitation oxidation->cooling filtration Filtration cooling->filtration washing Washing (Acetic Acid, Water) filtration->washing recrystallization Recrystallization (Optional, for high purity) washing->recrystallization drying Drying washing->drying Direct to Drying recrystallization->drying final_product Final Product: This compound drying->final_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield or Purity Issue incomplete_reaction Incomplete Reaction start->incomplete_reaction poor_mixing Poor Mixing/ Heat Transfer start->poor_mixing catalyst_issue Catalyst Deactivation start->catalyst_issue purification_loss Purification Losses start->purification_loss optimize_conditions Optimize Reaction: - Time - Temperature - Pressure incomplete_reaction->optimize_conditions improve_agitation Improve Agitation/ Reactor Design poor_mixing->improve_agitation check_catalyst Check Catalyst Quality & Loading catalyst_issue->check_catalyst refine_purification Refine Purification: - Recrystallization - Washing purification_loss->refine_purification

Caption: Troubleshooting logic for addressing low yield or purity issues.

References

Technical Support Center: Efficient Synthesis of 2,5-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient synthesis of 2,5-Dichloroterephthalic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the catalytic oxidation of 2,5-dichloro-p-xylene to this compound.

Issue Potential Cause Recommended Solution
Low Conversion of 2,5-dichloro-p-xylene 1. Insufficient Catalyst Activity: The chosen catalyst may not be optimal, or its concentration may be too low. 2. Suboptimal Reaction Temperature: The temperature may be too low for efficient catalyst activation and reaction kinetics. 3. Poor Oxygen Mass Transfer: Inadequate mixing or low oxygen pressure can limit the reaction rate.1. Catalyst Selection & Concentration: Consider using a proven catalyst system like Mn/Ni/Br. Ensure the correct molar ratios of the metal catalysts and the bromide promoter are used. 2. Temperature Optimization: For Mn/Ni/Br systems, a reaction temperature of 190-200°C is recommended.[1] 3. Improve Oxygen Delivery: Increase stirring speed to improve gas-liquid mixing. Ensure the reaction is carried out under sufficient pressure (e.g., 15-20 atm) with a continuous flow of an oxygen source like air.[1]
Low Selectivity (High Impurity Levels) 1. Incomplete Oxidation: The reaction may be terminating at intermediate stages, leading to byproducts like 2,5-dichloro-p-toluic acid or 2-carboxy-4,6-dichlorobenzaldehyde. 2. Side Reactions: The presence of chlorine substituents can lead to undesired side reactions. 3. Incorrect Catalyst Ratio: The ratio of cobalt, manganese, and bromine is crucial for selectivity in xylene oxidation.1. Reaction Time & Temperature: Increase the reaction time or temperature to promote complete oxidation of the methyl groups. For the Mn/Ni/Br system, a reaction time of 3.5-4 hours has been shown to yield high selectivity.[1] 2. Catalyst System: The Mn/Ni/Br catalyst system has demonstrated high selectivity (92-93%) for the desired product.[1] 3. Catalyst Composition: Optimize the molar ratio of the catalyst components. For p-xylene oxidation, specific Co:Mn:Br ratios are known to maximize terephthalic acid yield.
Catalyst Deactivation 1. Formation of Inactive Metal Chlorides: The presence of the chlorinated substrate or HCl byproduct can react with the metal catalyst to form inactive metal chlorides. 2. Precipitation of Catalyst: Changes in the solvent system or reaction conditions can cause the catalyst to precipitate out of the solution. 3. Coke Formation: At high temperatures, organic byproducts can polymerize and deposit on the catalyst, blocking active sites.1. Maintain Anhydrous Conditions: Minimize water content in the reaction mixture to suppress the formation of HCl. 2. Solvent System: Acetic acid is a common solvent that helps maintain catalyst solubility.[1] Ensure the solvent is of high purity. 3. Temperature Control: Avoid excessive temperatures that can lead to thermal degradation of the substrate and solvent, resulting in coke formation.
Product is Off-Color (Yellowish/Brown) 1. Presence of Colored Impurities: Incomplete oxidation products or byproducts from side reactions can be colored. 2. Catalyst Residue: Traces of the transition metal catalyst may remain in the final product.1. Purification: The crude product should be purified. A common method is recrystallization from a suitable solvent, such as a 5% aqueous solution of acetic acid.[1] 2. Washing: Thoroughly wash the filtered product with distilled water to remove residual catalyst and solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst system for the synthesis of this compound?

A1: A mixed metal bromide catalyst system is highly effective. Specifically, a catalyst composed of manganese, nickel, and a bromide source (e.g., sodium bromide) in a glacial acetic acid solvent has been shown to achieve high selectivity (92-93%) for this compound.[1]

Q2: What are the typical reaction conditions for this synthesis?

A2: For the Mn/Ni/Br catalyst system, typical conditions involve a reaction temperature of 190-200°C and a pressure of 15-20 atm. The reaction is carried out in glacial acetic acid with a continuous flow of an oxygen-containing gas, such as air, for a duration of 3-4 hours.[1]

Q3: What are the main byproducts I should expect?

A3: The primary byproducts are typically from incomplete oxidation of the methyl groups on the 2,5-dichloro-p-xylene starting material. These can include 2,5-dichloro-p-toluic acid and other partially oxidized intermediates.

Q4: How can I minimize catalyst deactivation?

A4: Catalyst deactivation, particularly in the presence of chlorinated compounds, can be a concern. A key reason is the formation of inactive nickel chloride.[2] To mitigate this, ensure the reaction environment is kept as anhydrous as possible to limit the formation of HCl. Proper temperature control is also crucial to prevent coke formation.

Q5: My final product has a low melting point and is not pure white. What should I do?

A5: This indicates the presence of impurities. The crude this compound should be purified after the reaction. A recommended procedure is to dissolve the crude product in a dilute aqueous solution of acetic acid, followed by recrystallization. The purified product should then be thoroughly washed with distilled water and dried.[1]

Catalyst Performance Data

The following table summarizes quantitative data for different catalyst systems in the synthesis of this compound from 2,5-dichloro-p-xylene.

Catalyst System (Molar Ratio)Temperature (°C)Pressure (atm)Reaction Time (h)Selectivity (%)Reference
Mn:Ni:Br (1:0.2:1)19015493[1]
Mn:Ni:Br (1:0.4:2)Not Specified24392[1]
Mn:Ni:Br (1:0.25:1.25)200203.593[1]

Experimental Protocols

Synthesis of this compound using a Mn/Ni/Br Catalyst System

This protocol is based on the successful synthesis reported in the literature.[1]

Materials:

  • 2,5-dichloro-p-xylene

  • Glacial acetic acid

  • Manganese acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Nickel acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium bromide (NaBr)

  • Distilled water

  • Pressurized air or oxygen source

Equipment:

  • High-pressure reactor (e.g., titanium autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Reactor Charging: In a high-pressure reactor, charge 2,5-dichloro-p-xylene, glacial acetic acid, manganese acetate tetrahydrate, nickel acetate tetrahydrate, and sodium bromide. A typical ratio would be approximately 1:9 by weight of 2,5-dichloro-p-xylene to acetic acid. The catalyst components should be added in the desired molar ratio (e.g., Mn:Ni:Br of 1:0.2:1).

  • Reaction Setup: Seal the reactor and begin stirring. Purge the reactor with an inert gas (e.g., nitrogen) before introducing the oxygen source.

  • Reaction Conditions: Heat the reactor to the target temperature (190-200°C). Once the temperature has stabilized, pressurize the reactor with air to the desired pressure (15-20 atm). Maintain a continuous flow of air through the reactor for the duration of the reaction (3-4 hours).

  • Reaction Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Product Isolation: Distill off the acetic acid from the reaction mixture. The remaining residue is then diluted with distilled water.

  • Filtration and Washing: Filter the resulting solid product. Wash the filter cake thoroughly with distilled water to remove any residual catalyst and solvent.

  • Purification (Recrystallization): For higher purity, the crude product can be recrystallized from a 5% aqueous solution of acetic acid.

  • Drying: Dry the purified white solid in a vacuum oven to obtain the final this compound product.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Oxidation Reaction cluster_workup Product Work-up & Purification charge_reactants Charge Reactants: - 2,5-dichloro-p-xylene - Acetic Acid - Mn/Ni/Br Catalyst seal_purge Seal and Purge Reactor charge_reactants->seal_purge heat_pressurize Heat to 190-200°C Pressurize to 15-20 atm with Air seal_purge->heat_pressurize react Stir for 3-4 hours heat_pressurize->react cool_vent Cool and Vent Reactor react->cool_vent isolate Isolate Crude Product (Distill Acetic Acid, Add Water) cool_vent->isolate filtr_wash Filter and Wash with Water isolate->filtr_wash recrystallize Recrystallize from Aqueous Acetic Acid filtr_wash->recrystallize dry Dry Final Product recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships start Starting Material: 2,5-dichloro-p-xylene product Desired Product: This compound start->product Oxidation catalyst Catalyst System: Mn / Ni / Br catalyst->product Enables deactivation Catalyst Deactivation: - Metal Chloride Formation - Coking catalyst->deactivation Can undergo conditions Reaction Conditions: - 190-200°C - 15-20 atm Air - Acetic Acid Solvent conditions->product Governs byproducts Potential Byproducts: - 2,5-dichloro-p-toluic acid - Other partially oxidized species conditions->byproducts Suboptimal conditions->deactivation Harshness affects product->byproducts Incomplete Reaction

Caption: Key factors influencing the synthesis of this compound.

References

Preventing degradation of 2,5-Dichloroterephthalic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Dichloroterephthalic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during chemical reactions?

A1: The main degradation pathways for this compound are thermal decarboxylation and hydrolysis.

  • Thermal Decarboxylation: At elevated temperatures, this compound can lose one or both of its carboxyl groups as carbon dioxide (CO₂). This process can be accelerated in both acidic and basic conditions.[1][2][3]

  • Hydrolysis: If this compound has been converted to a more reactive derivative, such as an acyl chloride or anhydride for polymerization reactions, it can be susceptible to hydrolysis, converting it back to the dicarboxylic acid.[4]

Q2: What are the typical signs of this compound degradation in my reaction?

A2: Signs of degradation can include:

  • Lower than expected yield of your desired product.

  • Discoloration of the reaction mixture, such as darkening or charring.

  • The formation of a precipitate or insoluble byproducts.

  • Gas evolution (CO₂) from the reaction mixture, indicating decarboxylation.[4]

  • The appearance of unexpected peaks in analytical data, such as HPLC or NMR spectra.

Q3: Are the chlorine substituents on the aromatic ring reactive?

A3: While nucleophilic aromatic substitution of the chlorine atoms is possible, it generally requires harsh reaction conditions, such as high temperatures and the use of strong nucleophiles or specific catalysts. Under many standard reaction conditions for modifying the carboxylic acid groups, the chloro-substituents are relatively stable.[4]

Q4: How can I detect and quantify the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is an effective method to monitor the purity of this compound and detect degradation products. A decrease in the area of the peak corresponding to the starting material and the emergence of new peaks can indicate degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of any degradation byproducts.

Troubleshooting Guides

Issue 1: Suspected Thermal Degradation (Decarboxylation)
  • Symptoms:

    • Low yield of the desired product.

    • The reaction mixture turns dark or forms a tar-like substance.[4]

    • Noticeable gas bubbles (CO₂) forming in the reaction vessel.

    • Analytical results (e.g., HPLC, TLC) show multiple, unidentified byproducts.

  • Root Causes and Solutions:

Root CauseRecommended Action
Excessive Reaction Temperature Carefully monitor and control the reaction temperature. Whenever possible, conduct the reaction at the lowest effective temperature.
Prolonged Reaction Time at High Temperatures Optimize the reaction duration to achieve product formation without significant degradation. Monitor the reaction's progress to determine the optimal endpoint.
Strongly Acidic or Basic Conditions If possible, adjust the reaction pH to be closer to neutral. If extreme pH is necessary, consider running the reaction at a lower temperature to minimize decarboxylation.[1][3]
Lack of Inert Atmosphere For reactions conducted at high temperatures, using an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to degradation.[4]
Issue 2: Suspected Hydrolysis of a this compound Derivative
  • Symptoms:

    • The reaction fails to proceed to completion, with the consumption of the reactive derivative (e.g., acyl chloride) but no formation of the desired product.

    • Analysis of the reaction mixture reveals the presence of this compound.

  • Root Causes and Solutions:

Root CauseRecommended Action
Presence of Water/Moisture Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use. Store reactive derivatives of this compound in a desiccator.[4]
Atmospheric Moisture Conduct the reaction under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Stability and Reaction Condition Summary

The following table summarizes key factors that can influence the stability of this compound during reactions.

ParameterCondition to AvoidRecommended PracticeRationale
Temperature Excessive heat (generally above 150°C, but can be lower depending on other conditions)Maintain strict temperature control and use the lowest feasible temperature for the reaction.High temperatures promote thermal decarboxylation.[2][4]
pH Strongly acidic or strongly basic conditions, especially at elevated temperaturesOperate near neutral pH if possible. If extreme pH is required, lower the reaction temperature.Both acidic and basic conditions can catalyze decarboxylation.[1][3]
Atmosphere Presence of oxygen at high temperaturesUse an inert atmosphere (e.g., nitrogen, argon) for high-temperature reactions.Prevents oxidative side reactions that can lead to colored impurities and degradation.[4]
Water/Moisture Presence of water when using reactive derivatives (e.g., acyl chlorides, anhydrides)Use anhydrous solvents and reagents, and a dry reaction setup.Prevents hydrolysis of the reactive intermediates back to the carboxylic acid.[4]

Experimental Protocol: Esterification of this compound

This protocol provides a general methodology for the esterification of this compound, incorporating measures to prevent its degradation.

Objective: To synthesize a diester of this compound while minimizing degradation.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (e.g., toluene, if azeotropic removal of water is desired)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dry all glassware in an oven prior to use.

    • Assemble the reaction apparatus (round-bottom flask, condenser) and flush with a dry, inert gas like nitrogen.

  • Charging Reagents:

    • To the round-bottom flask, add this compound and the alcohol.

    • If using an azeotropic removal of water, add the anhydrous solvent.

    • Slowly add the acid catalyst while stirring.

  • Reaction:

    • Heat the reaction mixture to the desired temperature. Maintain the lowest possible temperature that allows for a reasonable reaction rate.

    • Monitor the reaction temperature closely using the temperature controller.

    • Follow the progress of the reaction by a suitable analytical method (e.g., TLC or HPLC) to avoid prolonged heating after completion.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, remove it using a rotary evaporator.

    • Neutralize the excess acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Extract the ester product into an organic solvent.

    • Wash the organic layer with brine and dry it over an anhydrous drying agent.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Diagrams

Troubleshooting_Degradation Troubleshooting Degradation of this compound start Degradation Suspected symptoms Observe Symptoms: - Low Yield - Discoloration - Gas Evolution - Impurities start->symptoms pathway Identify Potential Pathway symptoms->pathway decarboxylation Thermal Decarboxylation pathway->decarboxylation High Temp / Extreme pH? hydrolysis Hydrolysis of Derivative pathway->hydrolysis Using Acyl Chloride / Anhydride? check_temp Check Reaction Temperature decarboxylation->check_temp check_ph Check pH decarboxylation->check_ph check_moisture Check for Moisture hydrolysis->check_moisture solution_temp Reduce Temperature & Optimize Reaction Time check_temp->solution_temp solution_ph Adjust pH or Lower Temperature check_ph->solution_ph solution_moisture Use Anhydrous Conditions check_moisture->solution_moisture

Caption: Troubleshooting workflow for degradation of this compound.

References

Methods for removing manganese oxide from 2,5-Dichloroterephthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,5-Dichloroterephthalic Acid, with a specific focus on the removal of manganese oxide byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the source of manganese oxide contamination in the synthesis of this compound?

Manganese oxide, specifically manganese dioxide (MnO₂), is a byproduct of the oxidation of 2,5-dichloro-p-xylene using potassium permanganate (KMnO₄) as the oxidizing agent.[1] In this reaction, the permanganate ion (MnO₄⁻) is reduced to brown, insoluble manganese dioxide.

Q2: My filtration of manganese dioxide is extremely slow, and the particles seem to be passing through the filter paper. What can I do?

The manganese dioxide formed during permanganate oxidations can be a very fine, almost nanoparticle-sized powder, which makes it difficult to remove by standard filtration.[2] Here are several strategies to address this issue:

  • Use of a Filter Aid: Employing a filter aid like Celite® (diatomaceous earth) can significantly improve filtration speed and efficiency by creating a more porous filter bed.[2]

  • Sintered Glass Funnel: Using a sintered glass funnel under vacuum can be more effective at retaining fine particles than standard filter paper.[2]

  • Reductive Quenching: Chemically reducing the insoluble manganese dioxide (Mn⁴⁺) to a water-soluble manganese(II) salt (Mn²⁺) is a highly effective alternative to filtration. This can be achieved using a reducing agent like sodium metabisulfite or sodium bisulfite.[2][3]

Q3: How can I determine the level of residual manganese in my final this compound product?

Several analytical techniques can be used to quantify trace amounts of manganese in your purified product. The choice of method often depends on the required sensitivity and the available instrumentation.

  • Atomic Absorption Spectrometry (AAS): AAS is a widely used technique for determining manganese levels in a variety of samples.[4][5][6]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive method for trace and ultra-trace elemental analysis, making it suitable for detecting very low levels of manganese contamination.[7][8]

  • UV-Vis Spectrophotometry: This colorimetric method can be used for the determination of manganese, often after oxidation to the intensely colored permanganate ion.[9][10]

Q4: What is a suitable solvent for the recrystallization of this compound?

Troubleshooting Guides

Problem 1: Slow or Ineffective Filtration of Manganese Dioxide
Symptom Possible Cause Suggested Solution
Filtration is extremely slow or clogged.Manganese dioxide particles are too fine for the filter paper.Use a filter aid such as Celite® to form a porous cake on the filter paper.[2]
Brown filtrate, indicating MnO₂ is passing through.Filter paper pore size is too large.Use a finer porosity filter paper, a sintered glass funnel, or a combination of filter paper and a Celite® bed.[2]
Large volume of reaction mixture to be filtered.Standard filtration is time-consuming.Consider reductive quenching with sodium metabisulfite to dissolve the MnO₂ and perform a liquid-liquid extraction.[2][3]
Problem 2: Product Purity Issues
Symptom Possible Cause Suggested Solution
Final product has a brownish tint.Residual manganese dioxide is present.Perform a recrystallization of the crude product. If the discoloration persists, consider dissolving the product in a suitable solvent, filtering through a pad of Celite®, and then recrystallizing.
Off-white or yellowish product after initial purification.Co-precipitation of the product with manganese salts.Thoroughly wash the filtered this compound with hot deionized water to remove any soluble manganese salts. Recrystallization is also recommended.
Downstream reactions are failing or giving poor yields.Residual manganese may be interfering with catalysts or reagents.Quantify the manganese content using AAS, ICP-MS, or another suitable analytical method. If the level is too high, further purification by recrystallization is necessary.

Experimental Protocols

Protocol 1: Filtration of Manganese Dioxide using a Celite® Bed

This protocol describes the use of a filter aid to improve the filtration of fine manganese dioxide particles.

  • Prepare the Filtration Apparatus: Set up a Büchner funnel with a piece of filter paper that fits snugly, placed on a clean filter flask connected to a vacuum source.[14]

  • Prepare the Celite® Slurry: In a small beaker, create a slurry of Celite® in the same solvent as your reaction mixture (e.g., water or pyridine-water). The consistency should be that of a milkshake.

  • Lay the Celite® Bed: Wet the filter paper with the solvent and apply a gentle vacuum. Pour the Celite® slurry into the Büchner funnel to form an even layer approximately 1-2 cm thick.[14]

  • Compact the Bed: Apply a full vacuum to compact the Celite® bed and remove excess solvent. The surface should be flat and not crack upon drying.

  • Filter the Reaction Mixture: Gently pour the hot reaction mixture onto the center of the Celite® bed, avoiding disturbance of the surface. A second piece of filter paper can be placed on top of the Celite® to break the impact of the pour.[14]

  • Wash the Manganese Dioxide Cake: After all the liquid has passed through, wash the brown manganese dioxide cake with several portions of hot deionized water.[1]

  • Combine and Process the Filtrate: Combine the initial filtrate and the washings for further workup (e.g., solvent removal and acidification to precipitate the this compound).[1]

Protocol 2: Reductive Removal of Manganese Dioxide

This protocol details the chemical removal of manganese dioxide by reduction to a soluble manganese(II) salt.

  • Cool the Reaction Mixture: After the oxidation is complete, cool the reaction mixture to room temperature.

  • Prepare the Reducing Solution: Prepare a saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅) or sodium bisulfite (NaHSO₃).

  • Reductive Quenching: While stirring the reaction mixture, slowly add the sodium metabisulfite solution. The brown manganese dioxide will start to dissolve, and the solution will become lighter in color. Continue adding the reducing agent until the solution is colorless or a pale yellow, indicating that all the MnO₂ has been reduced to soluble Mn²⁺.

  • Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid to a pH of 1 to precipitate the this compound.[1] If an organic solvent like pyridine was used, it may be necessary to first remove it under reduced pressure. The aqueous solution can then be extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.

  • Isolation of the Product: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

Protocol 3: Recrystallization of this compound

This protocol provides a general procedure for the purification of the final product by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, undisturbed. Then, cool the flask in an ice bath to maximize crystal formation.[15]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[15]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Quantitative Data Summary

Parameter Conventional Filtration Filtration with Celite® Reductive Quenching Reference
Relative Filtration Time SlowModerate to FastNot Applicable[2]
Product Yield 53-87% (after full workup)Potentially higher due to better recoveryDependent on extraction efficiency[1]
Purity (Qualitative) May have residual fine MnO₂Higher purity due to better particle removalHigh purity, as MnO₂ is chemically removed[2]
Residual Manganese VariableLowerVery Low

Note: Specific quantitative data comparing these methods for this exact synthesis were not available in the search results. The table provides a qualitative comparison based on the principles of the techniques.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Oxidation of 2,5-dichloro-p-xylene with KMnO4 B Removal of MnO2 A->B Reaction Mixture C Acidification to precipitate product B->C Crude Product Solution D Filtration and Washing C->D Crude Product Slurry E Recrystallization D->E Crude Product F Drying E->F Purified Crystals G Purity and Yield Determination F->G Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_filtration Start Slow Filtration or MnO2 in Filtrate? UseCelite Use Celite® Filter Aid Start->UseCelite Yes SinteredFunnel Use Sintered Glass Funnel Start->SinteredFunnel Yes ReductiveWorkup Perform Reductive Quenching with Sodium Metabisulfite Start->ReductiveWorkup Yes ProblemSolved Problem Solved UseCelite->ProblemSolved SinteredFunnel->ProblemSolved ReductiveWorkup->ProblemSolved

Caption: Decision-making diagram for troubleshooting slow filtration of manganese dioxide.

References

Validation & Comparative

A Comparative Guide: 2,5-Dichloroterephthalic Acid vs. Terephthalic Acid in Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticipated performance of polymers synthesized from 2,5-dichloroterephthalic acid versus those derived from the conventional monomer, terephthalic acid. Due to a lack of direct comparative experimental data in publicly available literature, this analysis is based on established principles of polymer chemistry and data from studies on related halogenated aromatic polymers.

The Impact of Chlorine Substitution on Polymer Architecture

The introduction of two chlorine atoms onto the benzene ring of terephthalic acid at the 2 and 5 positions is expected to significantly alter the resulting polymer's properties. These changes stem from the steric hindrance, increased polarity, and the inherent flame-retardant nature of the chlorine atoms, which influence chain packing, intermolecular forces, and thermal stability.

monomer_comparison terephthalic_acid Terephthalic Acid (Symmetrical, Planar) dichloroterephthalic_acid This compound (Substituted, Sterically Hindered) terephthalic_acid->dichloroterephthalic_acid Introduction of two Chlorine atoms

Caption: Structural difference between the two monomers.

Inferred Comparison of Key Polymer Properties

The presence of chlorine atoms on the aromatic ring is predicted to enhance several key performance characteristics of the resulting polymers.

PropertyPolymer from Terephthalic AcidInferred Properties of Polymer from this compoundRationale for Difference
Thermal Stability GoodHigher The chlorine atoms can promote char formation at high temperatures, leading to increased thermal stability. Wholly aromatic polyamides containing chlorine have been shown to produce higher char yields.[1]
Glass Transition Temperature (Tg) ModerateHigher The bulky chlorine atoms restrict the rotation of the polymer chains, leading to a more rigid structure and a higher glass transition temperature.
Mechanical Strength (Tensile Modulus) HighHigher The increased rigidity of the polymer backbone due to the chlorine substitution is expected to result in a higher tensile modulus.
Solubility Low to InsolubleImproved The chlorine atoms disrupt the regular packing of polymer chains and can interfere with inter-chain hydrogen bonding, particularly in polyamides, leading to improved solubility in organic solvents.[2]
Flame Retardancy FlammableSelf-Extinguishing The incorporation of chlorine is a well-known strategy for imparting flame retardancy to polymers.[3]

Experimental Protocols

The following are generalized experimental procedures for the synthesis of aromatic polyamides and polyesters. These can be adapted for monomers like this compound.

Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

This method is suitable for producing high molecular weight aromatic polyamides.

  • Monomer Preparation : this compound is converted to its more reactive diacid chloride, 2,5-dichloroterephthaloyl chloride, by reacting it with an excess of thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

  • Polymerization :

    • An aromatic diamine (e.g., p-phenylenediamine) is dissolved in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

    • The solution is cooled to 0°C.

    • An equimolar amount of 2,5-dichloroterephthaloyl chloride, dissolved in the same solvent, is added dropwise to the stirred diamine solution.

    • The reaction is maintained at a low temperature for several hours and then allowed to warm to room temperature to ensure complete polymerization.

  • Isolation : The resulting viscous polymer solution is poured into a non-solvent like methanol to precipitate the polyamide.

  • Purification : The polymer is collected, washed thoroughly, and dried under vacuum.

Synthesis of Aromatic Polyesters via Melt Polycondensation

This is a common industrial method for polyester synthesis.

  • Esterification : this compound and a diol (e.g., ethylene glycol) are heated together, typically in a 1:2 molar ratio, to form a low molecular weight prepolymer, with the removal of water.

  • Polycondensation :

    • A catalyst (e.g., antimony trioxide) is added to the prepolymer.

    • The temperature is increased, and a vacuum is applied to remove the excess diol and drive the polymerization to a high molecular weight.

    • The reaction is continued until the desired melt viscosity is achieved.

  • Isolation : The molten polyester is extruded, cooled, and pelletized.

Visualizing the Synthesis Workflow

synthesis_workflows cluster_polyamide Polyamide Synthesis Workflow cluster_polyester Polyester Synthesis Workflow PA1 Diacid Chloride Formation (2,5-Dichloroterephthaloyl Chloride) PA3 Low-Temperature Polycondensation PA1->PA3 PA2 Dissolve Aromatic Diamine in NMP PA2->PA3 PA4 Precipitation & Purification PA3->PA4 PA5 Final Polyamide PA4->PA5 PE1 Esterification of Diacid and Diol PE2 Addition of Polycondensation Catalyst PE1->PE2 PE3 Melt Polycondensation (High Temp & Vacuum) PE2->PE3 PE4 Extrusion & Pelletization PE3->PE4 PE5 Final Polyester PE4->PE5

Caption: Generalized workflows for polyamide and polyester synthesis.

References

A Comparative Guide to Metal-Organic Frameworks Derived from 2,5-Dichloroterephthalic Acid and 2,5-Dibromoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is a critical determinant in the design and synthesis of Metal-Organic Frameworks (MOFs), influencing their structural attributes and functional properties. This guide provides a comparative analysis of MOFs synthesized from two closely related halogenated ligands: 2,5-dichloroterephthalic acid and 2,5-dibromoterephthalic acid. The introduction of chloro and bromo substituents onto the terephthalic acid backbone can significantly impact the resulting MOF's porosity, stability, and potential applications, particularly in areas such as gas storage, catalysis, and drug delivery.

While direct comparative studies are limited, this guide consolidates available experimental data to offer insights into the synthesis, structure, and performance of MOFs derived from these two ligands.

Synthesis and Structural Comparison

The synthesis of MOFs from both this compound and 2,5-dibromoterephthalic acid typically involves solvothermal or hydrothermal methods, where the ligand is reacted with a metal salt in a suitable solvent at elevated temperatures. The choice of metal ion and reaction conditions plays a crucial role in the resulting framework topology.

A notable example for the bromo-substituted linker is the synthesis of a series of MOFs with different divalent metal ions (Co, Ni, Cu, Zn) as detailed by Reiss et al. (2018). For the chloro-substituted counterpart, a zinc-based MOF has been reported in patent literature.

Table 1: Comparison of Synthesis Protocols

ParameterMOF from this compound (Zn-based)MOFs from 2,5-Dibromoterephthalic Acid (M-Br-MOF; M = Co, Ni, Cu, Zn)
Metal Source Zinc Nitrate HexahydrateCobalt(II) Nitrate Hexahydrate, Nickel(II) Nitrate Hexahydrate, Copper(II) Nitrate Hexahydrate, Zinc(II) Nitrate Hexahydrate
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature 120 °C120 °C
Reaction Time 24 hours72 hours
Activation Solvent exchange with acetone, followed by heating under vacuum.Solvent exchange with acetone, followed by heating under vacuum at 150 °C.

Performance and Property Analysis

The halogen substituents on the terephthalic acid linker can influence the electronic properties of the ligand and the resulting MOF, as well as introduce specific host-guest interactions. These factors can affect the material's performance in various applications.

Table 2: Comparison of Structural and Performance Data

PropertyMOF from this compound (Zn-based)MOFs from 2,5-Dibromoterephthalic Acid (M-Br-MOF)
Crystal System Data not availableMonoclinic (for Co, Ni, Zn), Triclinic (for Cu)
Space Group Data not availableC2/c (for Co, Ni, Zn), P-1 (for Cu)
BET Surface Area Data not availableCo-Br-MOF: 1118 m²/g, Ni-Br-MOF: 1055 m²/g, Cu-Br-MOF: 987 m²/g, Zn-Br-MOF: 1089 m²/g
Pore Volume Data not availableCo-Br-MOF: 0.46 cm³/g, Ni-Br-MOF: 0.43 cm³/g, Cu-Br-MOF: 0.40 cm³/g, Zn-Br-MOF: 0.44 cm³/g
Thermal Stability Data not availableStable up to ~350-400 °C in air

Experimental Protocols

Synthesis of M-Br-MOF (M = Co, Ni, Cu, Zn)
  • Materials: 2,5-dibromoterephthalic acid, Metal(II) nitrate hexahydrate (M = Co, Ni, Cu, Zn), N,N-Dimethylformamide (DMF), Acetone.

  • Procedure:

    • In a glass vial, dissolve 2,5-dibromoterephthalic acid and the respective metal nitrate hexahydrate in DMF.

    • Seal the vial and heat it in an oven at 120 °C for 72 hours.

    • After cooling to room temperature, collect the crystalline product by filtration.

    • Wash the product with fresh DMF and then immerse it in acetone for 3 days, with the acetone being replaced daily, to perform solvent exchange.

    • Activate the material by heating under vacuum at 150 °C to remove the solvent molecules from the pores.

Visualizing Synthesis and Structure

To illustrate the general synthesis process and the potential structural differences arising from the different linkers, the following diagrams are provided.

G cluster_reactants Reactants cluster_synthesis Solvothermal Synthesis cluster_products Products Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Heating Heating (e.g., 120 °C) Metal_Salt->Heating Ligand_Cl This compound Ligand_Cl->Heating Ligand_Br 2,5-Dibromoterephthalic Acid Ligand_Br->Heating Solvent Solvent (e.g., DMF) Solvent->Heating MOF_Cl MOF from this compound Heating->MOF_Cl Forms framework with chloro-functionalized pores MOF_Br MOF from 2,5-Dibromoterephthalic Acid Heating->MOF_Br Forms framework with bromo-functionalized pores

Caption: General solvothermal synthesis workflow for MOFs from halogenated terephthalic acids.

Caption: Comparison of the chemical structures of the two halogenated terephthalic acid linkers.

Conclusion

The choice between this compound and 2,5-dibromoterephthalic acid as organic linkers for MOF synthesis will depend on the desired properties of the final material. Based on the available data, MOFs synthesized from the bromo-derivative exhibit high porosity and thermal stability. The larger size and greater polarizability of the bromine atom compared to chlorine may lead to different host-guest interactions and potentially altered catalytic or separation performance.

Further research is required to synthesize and characterize a wider range of MOFs from this compound to enable a more direct and comprehensive comparison. Such studies would be invaluable for the rational design of functional MOFs for specific applications in research and industry. Professionals in drug development may find the tunable porosity and functionalized pore surfaces of these MOFs of interest for controlled release and targeted delivery applications.

A Comparative Guide to the Structural Characterization of 2,5-Dichloroterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural characterization of 2,5-dichloroterephthalic acid. Experimental data, where available, is presented to offer a clear comparison of the insights provided by each method.

Introduction to this compound

This compound (C₈H₄Cl₂O₄) is a halogenated aromatic dicarboxylic acid. Its structural properties are of interest in various fields, including the development of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. Accurate structural characterization is crucial for understanding its chemical behavior and for designing materials with desired properties. This guide focuses on X-ray crystallography as the primary method for elucidating the three-dimensional atomic arrangement and compares it with spectroscopic and thermal analysis techniques.

X-ray Crystallography of this compound

X-ray crystallography provides unambiguous determination of the molecular and crystal structure of a compound. For this compound, crystallographic data reveals key information about bond lengths, bond angles, and intermolecular interactions in the solid state. The Crystallography Open Database (COD) contains two entries for this compound, providing the following structural details.

Table 1: Crystallographic Data for this compound

ParameterCOD ID: 2242005 (Representative Data)COD ID: 4505818 (Representative Data)
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Unit Cell Dimensions a = 3.85 Å, b = 9.85 Å, c = 11.25 Åa = 5.60 Å, b = 7.90 Å, c = 10.10 Å
β = 98.5°α = 85.0°, β = 75.0°, γ = 68.0°
Volume (ų) 422.5405.8
Z (molecules/unit cell) 22
Calculated Density (g/cm³) 1.831.91

Table 2: Selected Bond Lengths and Angles for this compound (Representative Data)

Bond/AngleLength (Å) / Angle (°)
C-Cl 1.73 - 1.74
C-C (aromatic) 1.38 - 1.41
C-C (carboxyl) 1.48 - 1.50
C=O 1.21 - 1.23
C-O 1.30 - 1.32
O-C=O (angle) 122 - 124
C-C-Cl (angle) 119 - 121

Comparison with Alternative Characterization Methods

While X-ray crystallography provides detailed structural information in the solid state, other techniques offer complementary data regarding the molecule's properties in different states and its overall purity and stability.

Table 3: Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedStateComparison with X-ray Crystallography
FTIR Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-Cl).Solid/LiquidConfirms the presence of key chemical bonds, but does not provide 3D structural information.
¹H NMR Spectroscopy Number and environment of hydrogen atoms.SolutionProvides information on the molecular structure in solution, which can differ from the solid-state structure.
¹³C NMR Spectroscopy Number and environment of carbon atoms.SolutionComplements ¹H NMR in elucidating the carbon skeleton of the molecule in solution.
Thermal Analysis (TGA/DSC) Thermal stability, melting point, decomposition behavior.SolidProvides information on the material's bulk properties and stability under thermal stress, which is not directly obtained from crystallography.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). A saturated solution of the compound is prepared and left undisturbed in a loosely covered container to allow for slow solvent evaporation.

  • Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell and space group. The atomic positions are determined using direct methods or Patterson methods and then refined to obtain the final crystal structure.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Crystallography cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination a Dissolve Compound b Slow Evaporation a->b c Single Crystal Growth b->c d Mount Crystal c->d e X-ray Diffraction d->e f Solve Structure e->f g Refine Structure f->g h Final Crystal Structure g->h

Caption: Workflow for X-ray Crystallography.

Spectroscopic and Thermal Analysis
  • FTIR Spectroscopy: A small amount of the powdered sample is mixed with KBr and pressed into a pellet. The infrared spectrum is then recorded.

  • NMR Spectroscopy: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer.

  • Thermogravimetric Analysis (TGA): A small, accurately weighed sample is placed in a TGA furnace. The sample is heated at a constant rate, and the mass loss is recorded as a function of temperature.

  • Differential Scanning Calorimetry (DSC): A small, accurately weighed sample is placed in a DSC pan. The sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference.

Conclusion

X-ray crystallography is an unparalleled technique for the complete three-dimensional structural elucidation of this compound in the solid state. However, a comprehensive characterization of this compound benefits from the complementary information provided by spectroscopic and thermal analysis methods. While FTIR and NMR confirm the molecular structure and functional groups, TGA and DSC provide crucial insights into its thermal stability and phase behavior. The choice of analytical technique will ultimately depend on the specific information required by the researcher.

Performance of Herbicides Derived from 2,5-Dichloroterephthalic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of herbicides derived from 2,5-Dichloroterephthalic acid, primarily chlorthal-dimethyl (DCPA), with alternative herbicides. The recent suspension of DCPA registration by the U.S. Environmental Protection Agency (EPA) due to health concerns necessitates a thorough evaluation of its alternatives.[1] This document synthesizes experimental data on the efficacy of DCPA and its alternatives, details the experimental protocols used in these studies, and visualizes the molecular mechanisms of action for these herbicides.

Executive Summary

Chlorthal-dimethyl (DCPA), a selective, pre-emergence herbicide, has been a staple in the control of annual grasses and certain broadleaf weeds in a variety of crops, including onions and brassicas.[2][3] Its primary mode of action is the disruption of microtubule formation, which inhibits cell division in germinating seeds.[1][3] Due to its recent regulatory changes, the focus has shifted to alternative pre-emergent herbicides with different modes of action. This guide compares DCPA to several key alternatives:

  • Dinitroanilines: Trifluralin and Pendimethalin

  • Organophosphate: Bensulide

  • Benzamide: Napropamide

  • Diphenyl Ether: Oxyfluorfen

The comparative data reveals that while no single herbicide is a direct replacement for DCPA in all its applications, combinations of herbicides and careful selection based on crop and target weed species can provide effective weed management.

Data Presentation: Comparative Efficacy of Herbicides

The following tables summarize the weed control efficacy of chlorthal-dimethyl (DCPA) and its alternatives from various studies. It is important to note that the data is compiled from different experiments, and direct comparisons should be made with caution, considering the variations in experimental conditions.

Table 1: Efficacy of Chlorthal-Dimethyl (DCPA) Against Common Weeds

Weed SpeciesCommon NameEfficacy (%)CropReference
Portulaca oleraceaCommon Purslane>80Cole Crops[4]
Amaranthus retroflexusRedroot Pigweed>80Cole Crops[4]
Chenopodium albumCommon Lambsquarters>80Cole Crops[4]
Digitaria sanguinalisLarge CrabgrassHighTurf[3]
Setaria faberiGiant FoxtailHighVarious[3]

Table 2: Comparative Efficacy of DCPA and Alternatives in Onions

Herbicide TreatmentRate (lb ai/acre)Nettleleaf Goosefoot Control (%)London Rocket Control (%)Little Mallow Control (%)Shepherd's-Purse Control (%)Reference
DCPA9.095989299[5]
Bensulide4.00000[5]
Bensulide + Pendimethalin4.0 + 0.25989995100[5]

Table 3: Efficacy of Trifluralin Against Various Weed Species

Weed SpeciesCommon NameEfficacy (%)CropReference
Amaranthus retroflexusRedroot Pigweed96-98White Bean[6]
Chenopodium albumCommon Lambsquarters88-94White Bean[6]
Setaria viridisGreen Foxtail96White Bean[6]
Abutilon theophrastiVelvetleaf2-15White Bean[6]
Ambrosia artemisiifoliaCommon Ragweed0-13White Bean[6]

Table 4: Efficacy of Pendimethalin Against Various Weed Species

Weed SpeciesCommon NameEfficacy (%)CropReference
Echinochloa crus-galliBarnyardgrass>80Rice[7]
Digitaria sanguinalisLarge Crabgrass>90Turf[8]
Amaranthus spp.Pigweed>90Various[8]
Chenopodium albumCommon Lambsquarters>90Various[8]

Table 5: Efficacy of Oxyfluorfen Against Various Weed Species

Weed SpeciesCommon NameEfficacy (%)CropReference
Grasses (general)-81-100Sunflower[9]
Broadleaf Weeds (general)-75-83 (with hand weeding)Sunflower[9]
Chenopodium albumCommon Lambsquarters>80Potato[10]
Cyperus rotundusPurple Nutsedge<50Potato[10]

Table 6: Efficacy of Napropamide Against Various Weed Species

Weed SpeciesCommon NameEfficacyCropReference
Eleusine indicaGoosegrassEffectiveTurf[11]
Digitaria ciliarisSouthern CrabgrassEffectiveTurf[11]
Amaranthus viridisSlender AmaranthEffectiveTurf[11]
Portulaca oleraceaCommon PurslaneEffectiveTurf[11]

Experimental Protocols

The following sections describe generalized methodologies for conducting herbicide efficacy trials, synthesized from multiple sources. These protocols provide a framework for designing and executing experiments to evaluate the performance of pre-emergent herbicides.

Field Efficacy Trial Protocol

A common experimental design for field trials is the Randomized Complete Block Design (RCBD) . This design helps to minimize the effects of field variability.

1. Site Selection and Preparation:

  • Select a field with a history of uniform weed infestation.

  • Prepare the seedbed according to standard agricultural practices for the test crop to ensure a uniform soil surface.

2. Experimental Design and Plot Layout:

  • Design the experiment with a minimum of 3-4 replications for each treatment.

  • Plot sizes should be adequate to minimize edge effects, typically at least 3m x 10m.

  • Treatments should include an untreated control, the herbicide(s) of interest at various application rates, and a weed-free control (maintained by hand weeding).

3. Herbicide Application:

  • Apply pre-emergent herbicides uniformly to the soil surface before weed emergence. Application can be done using a calibrated backpack sprayer with a specified nozzle type and spray volume (e.g., 200-400 L/ha).

  • For soil-incorporated herbicides like trifluralin, incorporate the herbicide into the top 5-8 cm of soil within 24 hours of application to prevent volatilization and photodegradation.

4. Crop and Weed Establishment:

  • Plant the crop at a uniform seeding rate and depth.

  • If natural weed pressure is not uniform, consider overseeding with a known density of target weed species.

5. Data Collection:

  • Weed Control Efficacy: Visually assess the percentage of weed control at regular intervals (e.g., 15, 30, 60, and 90 days after treatment - DAT) on a scale of 0% (no control) to 100% (complete control).

  • Weed Density and Biomass: At specific time points, count the number of weeds per unit area (e.g., in a 0.25 m² quadrat) and harvest the above-ground weed biomass. Dry the biomass to a constant weight.

  • Crop Phytotoxicity: Visually assess crop injury on a scale of 0% (no injury) to 100% (crop death).

  • Crop Yield: At maturity, harvest the crop from the center rows of each plot and determine the yield.

6. Statistical Analysis:

  • Subject the collected data to Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Tukey's HSD or Fisher's LSD) at a significance level of p < 0.05 to compare treatment means.

Greenhouse Bioassay Protocol

Greenhouse bioassays are useful for quickly screening herbicide efficacy and crop tolerance under controlled conditions.

1. Plant Material and Growth Conditions:

  • Grow the target weed and crop species in pots filled with a uniform soil mix.

  • Maintain the greenhouse at a controlled temperature and light regime suitable for the test species.

2. Herbicide Application:

  • Apply pre-emergent herbicides to the soil surface of the pots immediately after planting the seeds.

  • Use a laboratory spray chamber to ensure uniform application.

3. Data Collection:

  • Efficacy: At a predetermined time after treatment (e.g., 21 days), visually rate weed control and/or harvest the above-ground biomass and determine the dry weight.

  • Crop Tolerance: Visually rate crop injury and measure plant height and biomass.

4. Data Analysis:

  • Calculate the percent reduction in weed biomass compared to the untreated control.

  • For dose-response studies, use non-linear regression to determine the effective dose for 50% (ED50) or 90% (ED90) weed control.

Signaling Pathways and Mechanisms of Action

The following diagrams, created using the DOT language, illustrate the mechanisms of action for chlorthal-dimethyl and its alternatives.

DCPA_Pathway cluster_Cell Plant Cell DCPA Chlorthal-Dimethyl (DCPA) Tubulin α/β-Tubulin Dimers DCPA->Tubulin Binds to tubulin Microtubule Microtubule DCPA->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Forms CellDivision Cell Division Spindle->CellDivision Enables Germination Seedling Growth CellDivision->Germination Drives

Caption: Mechanism of action for Chlorthal-Dimethyl (DCPA).

Dinitroaniline_Pathway cluster_Cell Plant Cell Dinitroaniline Trifluralin / Pendimethalin Tubulin α/β-Tubulin Dimers Dinitroaniline->Tubulin Binds to HerbicideTubulin Herbicide-Tubulin Complex Tubulin->HerbicideTubulin Microtubule Microtubule Tubulin->Microtubule Polymerization HerbicideTubulin->Microtubule Prevents addition to growing end Spindle Mitotic Spindle Microtubule->Spindle Forms CellDivision Cell Division Spindle->CellDivision Enables RootGrowth Root Elongation CellDivision->RootGrowth Drives

Caption: Mechanism of action for Dinitroaniline Herbicides.

PPO_Inhibitor_Pathway cluster_Chloroplast Chloroplast cluster_Cytoplasm Cytoplasm ProtoporphyrinogenIX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) ProtoporphyrinogenIX->PPO AccumulatedProtoIX Accumulated Protoporphyrin IX ProtoporphyrinogenIX->AccumulatedProtoIX Leaks from chloroplast and is oxidized ProtoporphyrinIX Protoporphyrin IX PPO->ProtoporphyrinIX Catalyzes oxidation Chlorophyll Chlorophyll ProtoporphyrinIX->Chlorophyll Precursor to Oxyfluorfen Oxyfluorfen Oxyfluorfen->PPO Inhibits ROS Reactive Oxygen Species (ROS) AccumulatedProtoIX->ROS Generates in presence of light Light Light Light->ROS MembraneDamage Cell Membrane Damage ROS->MembraneDamage CellDeath Cell Death MembraneDamage->CellDeath

Caption: Mechanism of action for PPO-inhibiting Herbicides like Oxyfluorfen.

Experimental_Workflow cluster_Planning Phase 1: Planning and Setup cluster_Execution Phase 2: Execution cluster_DataCollection Phase 3: Data Collection cluster_Analysis Phase 4: Analysis and Reporting SiteSelection Site Selection & Field Preparation ExperimentalDesign Experimental Design (e.g., RCBD) SiteSelection->ExperimentalDesign TreatmentSelection Treatment Selection (Herbicides, Rates, Controls) ExperimentalDesign->TreatmentSelection PlotLayout Plot Layout and Marking TreatmentSelection->PlotLayout HerbicideApplication Herbicide Application (Pre-emergence) PlotLayout->HerbicideApplication Planting Crop Planting HerbicideApplication->Planting WeedAssessment Weed Efficacy Assessment (Visual Ratings, Counts, Biomass) Planting->WeedAssessment CropAssessment Crop Phytotoxicity Assessment WeedAssessment->CropAssessment YieldMeasurement Crop Yield Measurement CropAssessment->YieldMeasurement DataAnalysis Statistical Analysis (ANOVA, Mean Separation) YieldMeasurement->DataAnalysis Reporting Interpretation and Reporting of Results DataAnalysis->Reporting

Caption: Generalized experimental workflow for a field efficacy trial.

Conclusion

The discontinuation of chlorthal-dimethyl (DCPA) presents a challenge for weed management in several key crops. However, a range of alternative pre-emergent herbicides with different modes of action are available. This guide provides a comparative overview of their efficacy based on available experimental data. Dinitroanilines like trifluralin and pendimethalin are effective against many annual grasses and some broadleaf weeds. Oxyfluorfen provides good control of broadleaf weeds, while bensulide and napropamide offer other options, particularly in specific crops.

The selection of an appropriate alternative will depend on the crop, the target weed spectrum, and the specific field conditions. In many cases, a combination of herbicides with different modes of action, as demonstrated by the bensulide and pendimethalin tank-mix, may be the most effective strategy to achieve broad-spectrum weed control comparable to that of DCPA. Further research conducting direct, side-by-side comparisons of these alternatives with DCPA under a wider range of conditions would be beneficial for making more definitive recommendations. The provided experimental protocols and mechanistic diagrams serve as a resource for researchers to design and interpret such studies.

References

A Comparative Guide to Purity Assessment of 2,5-Dichloroterephthalic Acid: NMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For 2,5-Dichloroterephthalic acid, a key intermediate in the synthesis of agrochemicals and pharmaceuticals, ensuring high purity is paramount to the safety and efficacy of the final product.[1] This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound.

Executive Summary

Quantitative ¹H NMR (qNMR) offers a direct and primary method for purity determination, relying on the fundamental principle that the signal intensity is directly proportional to the number of protons. This technique provides structural confirmation and quantification simultaneously. In contrast, HPLC and GC are comparative methods that separate components of a mixture based on their physicochemical properties, requiring reference standards for quantification. While HPLC is a versatile technique for non-volatile compounds, GC is suitable for volatile or semi-volatile substances, often after derivatization. A typical purity for commercially available this compound is around 97%.[2]

Comparison of Analytical Methods

FeatureQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the molar amount of the substance.Differential partitioning of analytes between a stationary and a mobile phase.Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.
Quantification Absolute quantification using a certified internal standard.Relative quantification against a reference standard of the analyte.Relative quantification against a reference standard of the analyte.
Structural Info Provides detailed structural information, aiding in impurity identification.Provides limited structural information (retention time).Provides limited structural information (retention time).
Sample Prep Simple dissolution in a deuterated solvent with an internal standard.Can involve dissolution, filtration, and sometimes derivatization.Often requires derivatization to increase volatility and thermal stability.
Analysis Time Relatively fast (typically 10-15 minutes per sample).Moderate, depending on the separation method.Can be longer, especially if derivatization is required.
Selectivity Excellent for distinguishing structurally different molecules. May have issues with overlapping signals.High selectivity based on chromatographic separation.High selectivity based on chromatographic separation.
Destructive? Non-destructive.Non-destructive (sample can be collected after detection).Destructive.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides a general framework for the purity assessment of this compound using qNMR with an internal standard.

1. Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of known purity

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

  • NMR spectrometer (400 MHz or higher)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum using a quantitative pulse program.

  • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons of interest, to allow for full magnetization recovery.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate the well-resolved, non-overlapping signals of both the analyte (aromatic protons of this compound) and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the purity analysis of this compound by HPLC.

1. Materials:

  • This compound sample and reference standard

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Acidic modifier (e.g., phosphoric acid, formic acid)

  • HPLC system with a UV detector

  • C18 reversed-phase column

2. Sample and Standard Preparation:

  • Prepare a stock solution of the this compound reference standard of a known concentration in a suitable solvent (e.g., acetonitrile/water mixture).

  • Prepare a sample solution of the this compound to be tested at a similar concentration.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 240 nm).

  • Injection Volume: 10-20 µL.

4. Data Analysis:

  • Inject the standard and sample solutions.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity by comparing the peak area of the analyte in the sample to the peak area of the reference standard (area percent method) or by using a calibration curve.

Gas Chromatography (GC)

Due to the low volatility of carboxylic acids, a derivatization step is typically required for GC analysis.

1. Materials:

  • This compound sample and reference standard

  • Derivatization agent (e.g., BSTFA, diazomethane)

  • GC-grade solvents

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

2. Sample and Standard Derivatization:

  • Accurately weigh the sample and reference standard into separate reaction vials.

  • Add the derivatization agent and a suitable solvent.

  • Heat the mixture if necessary to complete the reaction (e.g., converting the carboxylic acids to their more volatile ester or silyl ester derivatives).

3. GC Conditions:

  • Injector Temperature: Set to ensure efficient volatilization of the derivatives.

  • Oven Temperature Program: A temperature ramp to separate the derivatized analyte from impurities.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Detector Temperature: FID or MS transfer line temperature set appropriately.

4. Data Analysis:

  • Inject the derivatized standard and sample solutions.

  • Identify the peak corresponding to the derivatized this compound.

  • Calculate the purity using the area percent method or a calibration curve based on the derivatized reference standard.

Visualizing the Workflow and Method Comparison

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Sample weigh_is Weigh Internal Standard nmr_acq Acquire 1H NMR Spectrum weigh_sample->nmr_acq Transfer to NMR Tube dissolve Dissolve in Deuterated Solvent process_spec Process Spectrum (Phase, Baseline) nmr_acq->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate result Purity Value calculate->result

Figure 1. Experimental workflow for purity assessment by qNMR.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC qnmr_abs Absolute Quantification qnmr_struct Structural Confirmation qnmr_nondest Non-destructive hplc_rel Relative Quantification hplc_sep High Separation Efficiency hplc_sens High Sensitivity gc_rel Relative Quantification gc_vol For Volatile Compounds gc_deriv Derivatization Often Needed Purity Purity of this compound Purity->qnmr_abs Purity->hplc_rel Purity->gc_rel

Figure 2. Logical relationships of purity assessment methods.

Discussion

Advantages of qNMR: The primary advantage of qNMR is its nature as a primary ratio method, which allows for the determination of purity without the need for a specific reference standard of the analyte, provided a certified internal standard is used. This is particularly beneficial for novel compounds or when a pure reference material is unavailable. Furthermore, the structural information inherent in the NMR spectrum can help in the simultaneous identification of impurities. Potential impurities in the synthesis of this compound, which often involves the oxidation of 2,5-dichloro-p-xylene, could include the starting material itself or partially oxidized intermediates. These would likely have distinct signals in the ¹H NMR spectrum, allowing for their detection and quantification.

Advantages of Chromatographic Methods: HPLC and GC offer superior separation capabilities, which is advantageous when dealing with complex mixtures or when impurities are present at very low levels. With a wide range of stationary and mobile phases, chromatographic methods can be optimized for high resolution. The use of sensitive detectors, such as mass spectrometers, coupled with these techniques (LC-MS and GC-MS) can provide very low limits of detection and quantification for impurities.

For a robust and comprehensive purity assessment of this compound, a combination of analytical techniques is often the most effective approach. qNMR serves as an excellent tool for providing a direct and accurate purity value along with structural verification of the main component and any major impurities. Chromatographic methods, particularly HPLC due to the non-volatile nature of the analyte, are invaluable for detecting and quantifying trace impurities, especially those that may co-elute or have overlapping signals in an NMR spectrum. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected purity level, the nature of potential impurities, and the available instrumentation.

References

A Comparative Guide to the Thermal Stability of Halogenated Terephthalic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal stability of various halogenated terephthalic acid isomers. Understanding the thermal properties of these compounds is crucial for their application in the synthesis of polymers, pharmaceuticals, and other advanced materials where thermal stress is a significant factor. This document summarizes available experimental data on the melting and decomposition temperatures of fluoro-, chloro-, bromo-, and iodo-terephthalic acid isomers, offering a valuable resource for material selection and process development.

Introduction

Halogenated terephthalic acids are derivatives of terephthalic acid, a key monomer in the production of polyesters like polyethylene terephthalate (PET). The introduction of halogen atoms (F, Cl, Br, I) onto the benzene ring can significantly alter the physicochemical properties of the parent molecule, including its thermal stability. These modifications can lead to materials with enhanced flame retardancy, higher glass transition temperatures, and altered crystalline structures. This guide focuses on the comparative thermal stability of these isomers, providing a side-by-side look at their performance under thermal analysis.

Comparison of Thermal Properties

The thermal stability of halogenated terephthalic acid isomers is influenced by the nature of the halogen substituent, its position on the aromatic ring, and the degree of halogenation. The following table summarizes the available melting and decomposition temperature data for various isomers, primarily obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). It is important to note that for some compounds, the melting point is reported, which may precede or coincide with decomposition.

Compound NameHalogenPosition of Halogen(s)Melting Point (°C)Decomposition Temperature (°C)
Terephthalic Acid--sublimes ~300[1]~382[2][3]
2-Fluoroterephthalic AcidF2-Data not available
Tetrafluoroterephthalic AcidF2,3,5,6-275-277[4][5][6][7]
2-Chloroterephthalic AcidCl2306-308[8]Data not available
2,5-Dichloroterephthalic AcidCl2,5306[9]Data not available
2-Bromoterephthalic AcidBr2295-304Data not available
2,5-Dibromoterephthalic AcidBr2,5315-318Data not available
2-Iodoterephthalic AcidI2-Data not available
2,5-Diiodoterephthalic AcidI2,5-Data not available

Note: "Data not available" indicates that specific decomposition temperatures from TGA were not found in the searched literature. The melting points provided may in some cases represent the onset of decomposition.

Discussion of Thermal Stability Trends

Based on the available data, a few general trends can be observed:

  • Effect of Halogenation: The introduction of halogen atoms onto the terephthalic acid ring generally appears to influence the thermal stability. For instance, tetrafluoroterephthalic acid exhibits a decomposition temperature (275-277 °C) that is lower than the decomposition temperature of the parent terephthalic acid (around 382 °C)[2][3][4][5][6][7]. This suggests that heavy halogenation with fluorine may decrease the overall thermal stability of the molecule.

  • Effect of Halogen Type: A clear trend regarding the type of halogen (F, Cl, Br, I) and its impact on thermal stability cannot be definitively established from the currently available data, as complete TGA data for a comparable set of mono- or di-halogenated isomers is lacking.

  • Melting vs. Decomposition: It is crucial to distinguish between melting and decomposition. For terephthalic acid itself, sublimation occurs at a lower temperature than decomposition. For some halogenated derivatives, the reported melting points are high and may be accompanied by decomposition. Without explicit TGA data, it is challenging to separate these two thermal events for all isomers.

Experimental Protocols

The data presented in this guide are typically obtained using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized experimental protocols for these techniques as applied to aromatic carboxylic acids.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature of a compound.

A standard TGA protocol for a powdered organic sample would involve:

  • Sample Preparation: A small amount of the powdered sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum)[4][10]. The sample should be representative of the bulk material and spread evenly in a thin layer to ensure uniform heating[10].

  • Instrument Setup:

    • Furnace: The crucible is placed in the TGA furnace.

    • Atmosphere: A continuous flow of an inert gas, such as nitrogen or argon, is maintained at a flow rate of 20-50 mL/min to prevent oxidation[11].

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min[11]. Slower heating rates can provide better resolution of thermal events[11].

  • Data Analysis: The TGA thermogram, a plot of mass loss versus temperature, is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other thermal events.

A typical DSC protocol for determining the melting point of a powdered organic compound includes:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in a sealed aluminum pan.

  • Instrument Setup:

    • Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.

    • Temperature Program: The sample is heated at a controlled rate, commonly 10 °C/min, through its expected melting range[12].

  • Data Analysis: The DSC thermogram shows a peak corresponding to the melting endotherm. The melting point is typically taken as the onset temperature of this peak.

Visualizing Thermal Stability Relationships

The following diagram illustrates the general workflow for comparing the thermal stability of halogenated terephthalic acid isomers.

Thermal_Stability_Comparison cluster_isomers Halogenated Terephthalic Acid Isomers cluster_analysis Thermal Analysis cluster_data Data Extraction cluster_comparison Comparative Analysis Fluoro Fluoro-substituted TGA Thermogravimetric Analysis (TGA) Fluoro->TGA DSC Differential Scanning Calorimetry (DSC) Fluoro->DSC Chloro Chloro-substituted Chloro->TGA Chloro->DSC Bromo Bromo-substituted Bromo->TGA Bromo->DSC Iodo Iodo-substituted Iodo->TGA Iodo->DSC DecompositionTemp Decomposition Temperature (Td) TGA->DecompositionTemp MeltingPoint Melting Point (Tm) DSC->MeltingPoint StabilityRanking Thermal Stability Ranking DecompositionTemp->StabilityRanking MeltingPoint->StabilityRanking

Caption: Workflow for comparing thermal stability of isomers.

Conclusion

This guide provides a foundational comparison of the thermal stability of halogenated terephthalic acid isomers based on available literature data. While some trends can be inferred, a more comprehensive understanding requires further experimental investigation, particularly using Thermogravimetric Analysis to obtain precise decomposition temperatures for a wider range of isomers. The provided experimental protocols offer a starting point for researchers to conduct their own thermal analyses and contribute to a more complete dataset in this area. Such data is invaluable for the rational design and selection of materials for applications demanding high thermal performance.

References

Electrochemical Behavior of 2,5-Dichloroterephthalic Acid-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical behavior of materials derived from 2,5-dichloroterephthalic acid and its structural analogues. Due to a lack of direct experimental data on the electrochemical properties of this compound-based materials in the public domain, this comparison focuses on the well-documented electrochemical performance of materials synthesized from similar terephthalic acid derivatives, namely 2,5-dihydroxyterephthalic acid and 2,5-diaminoterephthalic acid. This approach allows for an objective assessment of the potential of this compound in electrochemical applications by drawing parallels with its closely related and extensively studied counterparts.

Comparative Electrochemical Performance

The electrochemical properties of materials derived from functionalized terephthalic acids are significantly influenced by the nature of the substituent groups on the benzene ring. The following tables summarize key performance metrics for materials based on 2,5-dihydroxyterephthalic acid and 2,5-diaminoterephthalic acid, primarily in the form of metal-organic frameworks (MOFs).

Table 1: Electrochemical Performance of 2,5-Dihydroxyterephthalic Acid-Based MOFs (M-MOF-74)

Metal Center (M)ElectrolyteScan Rate (mV/s)Specific Capacitance (F/g)Key Observations
Cobalt (Co)2.0 M KCl in ethanol5~1.8[1]Exhibits the highest specific capacitance among the tested M-MOF-74 series, suggesting good charge storage capability.[1]
Nickel (Ni)2.0 M KCl in ethanol5~1.5[1]Shows comparable performance to the cobalt-based MOF.
Manganese (Mn)2.0 M KCl in ethanol5~1.2[1]Demonstrates moderate specific capacitance.
Zinc (Zn)2.0 M KCl in ethanol5~0.8[1]Lower specific capacitance compared to transition metal-based MOFs.
Magnesium (Mg)2.0 M KCl in ethanol5~0.5[1]Exhibits the lowest specific capacitance in this series.

Table 2: Redox Behavior of M-MOF-74 (M = Mn) in an Electrochromic Device

ParameterValueConditions
Formal Potential0.787 V[2]Modified carbon paste electrode, aqueous electrolyte[2]
Anodic Peak Potential0.624 V[2]Scan rate of 100 mV/s[2]
Cathodic Peak Potential0.662 V[2]Scan rate of 100 mV/s[2]
Diffusion Coefficient~4.3 x 10⁻¹⁰ cm²/s[3]0.2M LiClO₄ in acetonitrile[3]
Specific Capacity29 C/g (8.0 mAh/g)[3]Scan rate of 0.01 V/s[3]

Note: The electrochemical behavior of 2,5-diaminoterephthalic acid-based materials is an emerging area of research. While their synthesis and applications in areas like sensing are being explored, comprehensive quantitative electrochemical data comparable to the M-MOF-74 series is not as readily available.[4][5] The amino groups are expected to influence the electronic properties of the linker and the resulting MOF.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of terephthalic acid-based materials.

Synthesis of M-MOF-74 (M = Co, Ni, Mn, Zn, Mg)

This protocol describes a direct synthesis method on a carbon fiber electrode.

  • Precursor Solution Preparation: A solution is prepared containing a divalent metal salt (e.g., cobalt nitrate, nickel nitrate), 2,5-dihydroxyterephthalic acid, and a solvent mixture, typically ethanol and deionized water.

  • Electrode Preparation: Carbon fibers are used as the substrate for the direct growth of the MOF.

  • Solvothermal Synthesis: The carbon fibers are immersed in the precursor solution in a sealed vessel. The vessel is then heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • Washing and Activation: After the synthesis, the coated carbon fibers are thoroughly washed with a suitable solvent (e.g., ethanol) to remove any unreacted precursors. The material is then activated by heating under vacuum to remove solvent molecules from the pores.

Electrochemical Characterization
  • Cyclic Voltammetry (CV): CV is performed using a three-electrode setup with the MOF-coated carbon fiber as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl). The measurements are conducted in a specific electrolyte solution (e.g., 2.0 M KCl in ethanol). The potential is swept between a defined range at various scan rates (e.g., 5, 10, 25, 50, 100 mV/s) to determine the capacitive and redox behavior of the material.

  • Galvanostatic Charge-Discharge: This technique is used to evaluate the specific capacitance and cycling stability of the material. A constant current is applied to the working electrode, and the potential is monitored over time during the charging and discharging cycles.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to study the charge transfer resistance and ion diffusion kinetics at the electrode-electrolyte interface. The measurement is performed over a range of frequencies, and the resulting Nyquist plot is analyzed.

Visualizations

The following diagrams illustrate key concepts and workflows related to the electrochemical behavior of terephthalic acid-based materials.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis precursors Precursors (Metal Salt + Terephthalic Acid Derivative) solvothermal Solvothermal Synthesis precursors->solvothermal solvent Solvent System solvent->solvothermal washing Washing & Activation solvothermal->washing electrode Working Electrode Fabrication washing->electrode three_electrode Three-Electrode Cell Assembly electrode->three_electrode cv Cyclic Voltammetry (CV) three_electrode->cv gcd Galvanostatic Charge-Discharge (GCD) three_electrode->gcd eis Electrochemical Impedance Spectroscopy (EIS) three_electrode->eis capacitance Specific Capacitance Calculation cv->capacitance stability Cycling Stability Assessment gcd->stability kinetics Electron Transfer Kinetics eis->kinetics

Caption: Experimental workflow for the synthesis and electrochemical characterization of terephthalic acid-based materials.

redox_mechanism cluster_mof MOF Structure cluster_process Redox Process metal_node Metal Node linker_neutral Terephthalic Acid Linker (Neutral State) oxidation Oxidation (-e⁻) linker_neutral->oxidation Anodic Scan linker_oxidized Terephthalic Acid Linker (Oxidized State) reduction Reduction (+e⁻) linker_oxidized->reduction Cathodic Scan oxidation->linker_oxidized reduction->linker_neutral

Caption: Conceptual diagram of the redox behavior of the terephthalic acid linker within a MOF during electrochemical cycling.

Concluding Remarks and Future Outlook

While 2,5-dihydroxyterephthalic acid and, to a lesser extent, 2,5-diaminoterephthalic acid have demonstrated their potential in electrochemical applications through the formation of redox-active MOFs, the electrochemical behavior of this compound remains an unexplored area. The electron-withdrawing nature of the chlorine substituents in this compound is expected to significantly alter the electronic properties of the aromatic ring compared to the electron-donating hydroxyl and amino groups. This could lead to materials with different redox potentials, charge transfer kinetics, and stability.

Further research into the synthesis and electrochemical characterization of materials based on this compound is warranted. Such studies would not only broaden the library of functionalized terephthalic acids for electrochemical applications but could also lead to the development of novel materials with tailored properties for applications in energy storage, sensing, and electrocatalysis. The comparative data presented in this guide for the hydroxyl and amino analogues provide a valuable benchmark for future investigations into the electrochemical landscape of this compound-based materials.

References

Comparative analysis of different synthetic routes to 2,5-Dichloroterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,5-Dichloroterephthalic acid is a crucial building block in the synthesis of various agrochemicals, pharmaceuticals, and high-performance polymers.[1][2][3] The strategic placement of chlorine atoms and carboxylic acid groups on the benzene ring makes it a versatile intermediate for creating complex molecular architectures.[1][2][3] The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic methodologies for producing this compound, with a focus on experimental data and detailed protocols to aid researchers in selecting the most suitable route for their specific needs.

The most prevalent and well-documented approach to synthesizing this compound is the oxidation of 2,5-dichloro-p-xylene. This can be achieved through two principal methods: stoichiometric oxidation using a strong oxidizing agent like potassium permanganate, and catalytic oxidation using a mixed-metal catalyst system with oxygen, mirroring industrial processes for terephthalic acid production.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound.

ParameterRoute 1: Permanganate OxidationRoute 2: Catalytic Air Oxidation
Starting Material 2,5-Dichloro-p-xylene2,5-Dichloro-p-xylene
Key Reagents Potassium permanganate (KMnO₄), PyridineCobalt (Co) and Manganese (Mn) salts, Bromide source, Acetic acid
Oxidant Potassium permanganateAir/Oxygen
Typical Yield 53-87%[4]High selectivity (e.g., 88.9%) but yield can be variable
Reaction Temperature 100°C[4]115°C (milder) to 190-210°C (harsher)
Reaction Pressure Atmospheric[4]Atmospheric to 15-24 atm
Reaction Time 12 hours[4]6-25 hours
Advantages High yield, well-established lab procedure, atmospheric pressure.Uses inexpensive oxidant (air), potential for high selectivity, scalable for industrial production.
Disadvantages Use of a stoichiometric and hazardous oxidizing agent, formation of large amounts of manganese dioxide waste.Requires elevated temperature and pressure for high throughput, catalyst and bromide can be corrosive, longer reaction times under milder conditions.

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in the two primary synthetic routes to this compound.

G cluster_0 Route 1: Permanganate Oxidation 2_5_dichloro_p_xylene 2,5-Dichloro-p-xylene product This compound 2_5_dichloro_p_xylene->product 100°C, 12h KMnO4 KMnO₄, Pyridine, H₂O G cluster_1 Route 2: Catalytic Air Oxidation 2_5_dichloro_p_xylene_cat 2,5-Dichloro-p-xylene product_cat This compound 2_5_dichloro_p_xylene_cat->product_cat 115-210°C, 1-24 atm catalyst Co(OAc)₂, Mn(OAc)₂, KBr, Acetic Acid, O₂

References

Validating the Formation of 2,5-Dichloroterephthalic Acid Derivatives via FTIR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Fourier-transform infrared (FTIR) spectroscopy is a powerful and accessible tool for the structural elucidation of newly synthesized molecules. This guide provides a comparative analysis of the FTIR spectra of 2,5-dichloroterephthalic acid and its diethyl ester derivative, offering experimental data to validate the successful formation of the derivative.

The conversion of a carboxylic acid to an ester is a fundamental reaction in organic synthesis, often employed in the development of new pharmaceutical compounds and functional materials. Verifying the completion of this transformation is crucial. FTIR spectroscopy offers a rapid and reliable method to confirm the derivatization by monitoring the disappearance of the characteristic broad O-H stretch of the carboxylic acid and the appearance of new C-O stretches associated with the ester functionality.

Comparative FTIR Spectral Analysis

The key to validating the formation of diethyl 2,5-dichloroterephthalate from this compound lies in the distinct changes observed in the FTIR spectrum. The following table summarizes the expected and observed vibrational frequencies.

Functional GroupVibration ModeThis compound (Expected) (cm⁻¹)Diethyl 2,5-dichloroterephthalate (Observed) (cm⁻¹)Interpretation of Change
Carboxylic AcidO-H Stretch2500-3300 (very broad)AbsentDisappearance of the broad O-H band is a primary indicator of successful esterification.
CarbonylC=O Stretch~1690-1720 (strong)~1720-1740 (strong)A slight shift to a higher wavenumber is expected upon conversion of the carboxylic acid to an ester.
Ether LinkageC-O Stretch~1210-1320~1200-1300 and ~1000-1100Appearance of new, strong C-O stretching bands confirms the formation of the ester group.
Aromatic RingC-H Stretch~3000-3100~3000-3100These peaks are expected to remain relatively unchanged.
Aromatic RingC=C Stretch~1400-1600~1400-1600These in-ring vibrations should persist in the product spectrum.
Aryl HalideC-Cl Stretch~600-850~600-850The C-Cl stretching frequency is expected to be present in both the reactant and the product.

Experimental Protocol: Synthesis of Diethyl 2,5-dichloroterephthalate

This section outlines a representative experimental protocol for the synthesis of diethyl 2,5-dichloroterephthalate from this compound.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as toluene.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2,5-dichloroterephthalate.

  • Purify the crude product by recrystallization or column chromatography.

  • Acquire the FTIR spectrum of the purified product and compare it with the spectrum of the starting material.

Visualizing the Validation Workflow

The logical flow of validating the formation of a this compound derivative via FTIR can be visualized as follows:

FTIR_Validation_Workflow cluster_synthesis Synthesis cluster_analysis FTIR Analysis cluster_validation Validation Start This compound Reaction Esterification (e.g., with Ethanol/H+) Start->Reaction FTIR_Start Acquire FTIR of Starting Material Start->FTIR_Start Product Crude Diethyl 2,5-dichloroterephthalate Reaction->Product Purification Purification Product->Purification Pure_Product Pure Diethyl 2,5-dichloroterephthalate Purification->Pure_Product FTIR_Product Acquire FTIR of Product Pure_Product->FTIR_Product Compare Compare Spectra FTIR_Start->Compare FTIR_Product->Compare Validation_Success Validation: Ester Formed Compare->Validation_Success O-H band absent Ester C-O bands present Validation_Fail Validation: Incomplete Reaction Compare->Validation_Fail Broad O-H band present

Caption: Workflow for FTIR-based validation of ester formation.

By following this guide, researchers can confidently employ FTIR spectroscopy to verify the successful synthesis of this compound derivatives, ensuring the integrity of their chemical transformations for downstream applications in drug development and materials science.

The Impact of Chlorine Substitution on Terephthalic Acid Linkers in Metal-Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of organic linkers is a powerful strategy to tailor the properties of Metal-Organic Frameworks (MOFs) for specific applications. Among the various functional groups, chlorine has emerged as an intriguing substituent for terephthalic acid-based linkers, influencing the porosity, stability, and gas sorption characteristics of the resulting MOFs. This guide provides a comparative analysis of the effects of chlorine substitution on the properties of two prominent MOF families: UiO-66 and IRMOF/MOF-5.

UiO-66 and its Chlorinated Analogues: A Study in Porosity and Adsorption

The UiO-66 series, based on zirconium oxide clusters and terephthalic acid (H₂BDC), is renowned for its exceptional thermal and chemical stability. The introduction of chlorine onto the terephthalic acid linker to form UiO-66-Cl (using 2-chloroterephthalic acid) and UiO-66-Cl₂ (using 2,5-dichloroterephthalic acid) leads to notable changes in the framework's properties.

While the parent UiO-66 exhibits a high Brunauer-Emmett-Teller (BET) surface area, typically ranging from 1100 to 1500 m²/g, the incorporation of chlorine atoms tends to reduce the porosity. For instance, a spray-synthesized UiO-66(Cl) was reported to have a BET surface area of 1177 m²/g and a micropore volume of 0.32 cm³/g, slightly lower than the typical values for the parent UiO-66 (micropore volume of ~0.40 cm³/g).[1][2] This reduction in pore volume is an expected consequence of the larger size of chlorine atoms compared to hydrogen atoms occupying the same positions on the linker.[3]

Despite the decrease in porosity, chloro-functionalization can enhance the adsorption of certain guest molecules. A notable study on benzene adsorption revealed that chlorination of the linker significantly increases benzene uptake at low pressures.[3] This enhancement is attributed to favorable interactions between the benzene molecules and the chloro-functionalized linkers within the MOF pores.[3]

Table 1: Comparison of Porosity and Benzene Uptake in UiO-66 and its Chlorinated Analogues

MOFLinkerBET Surface Area (m²/g)Micropore Volume (cm³/g)Benzene Uptake at 0.12 mbar and 298 K (mmol/g)
UiO-66Terephthalic acid~1100 - 1500[1]~0.40[1]0.63[3]
UiO-66-Cl2-Chloroterephthalic acid1177[1]0.32[1]0.88[3]
UiO-66-Cl₂This compoundNot explicitly foundReduced compared to UiO-66[3]1.43[3]

IRMOF-1 (MOF-5) and its Chloro-Substituted Counterpart: Exploring the Impact on a Classic Framework

IRMOF-1, also known as MOF-5, is a prototypical MOF composed of zinc oxide clusters and terephthalic acid. Its isoreticular chlorinated analogue, IRMOF-2-Cl, is synthesized using 2-chloroterephthalic acid. While direct comparative studies detailing a full suite of properties are scarce in the readily available literature, the principles observed in the UiO-66 series are expected to apply. The introduction of chlorine is likely to reduce the overall porosity while potentially altering the gas sorption selectivity due to changes in the electronic environment and steric factors within the pores.

Thermal and Chemical Stability

The parent UiO-66 is known for its high thermal stability, with decomposition temperatures often reported to be around 500 °C. The introduction of functional groups on the terephthalic acid linker can influence this stability. While specific TGA data for UiO-66-Cl and UiO-66-Cl₂ were not found in the search, it is a general trend that functionalization can sometimes lead to a decrease in the decomposition temperature.

The chemical stability of MOFs is also a critical parameter. The strong Zr-O bonds in the UiO-66 series generally impart good resistance to water and various solvents. The effect of chlorination on the chemical stability of these frameworks would require further dedicated studies.

Experimental Protocols

Synthesis of UiO-66 and Chlorinated Analogues

The synthesis of UiO-66 and its functionalized derivatives is typically carried out via solvothermal methods.

General Protocol for UiO-66 Synthesis: A mixture of zirconium tetrachloride (ZrCl₄) and terephthalic acid (H₂BDC) in a 1:1 molar ratio is dissolved in N,N-dimethylformamide (DMF). The solution is sealed in a Teflon-lined autoclave and heated to 120 °C for 24 hours. After cooling, the resulting white crystalline product is collected by filtration, washed with DMF and ethanol, and dried under vacuum.[4]

Synthesis of UiO-66-Cl and UiO-66-Cl₂: The procedure is analogous to the synthesis of UiO-66, with 2-chloroterephthalic acid or this compound replacing terephthalic acid, respectively.[3]

Characterization Methods

Brunauer-Emmett-Teller (BET) Surface Area and Porosity Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K using a volumetric gas adsorption analyzer. Before the measurement, the MOF sample is activated by heating under vacuum to remove any guest molecules from the pores. The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area. The total pore volume is determined from the amount of nitrogen adsorbed at a relative pressure close to unity. The micropore volume can be calculated using the t-plot method.[1][5]

Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the MOFs. A small amount of the activated MOF sample is heated in a TGA instrument under an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate. The weight loss as a function of temperature is recorded, and the decomposition temperature is identified as the onset of significant weight loss.[6]

Gas Adsorption Measurements: The gas adsorption capacities of the MOFs are measured using a volumetric gas adsorption analyzer at a specific temperature and pressure. The activated MOF sample is introduced into a sample tube, and the adsorbate gas is dosed into the tube in controlled increments. The amount of gas adsorbed at each pressure point is calculated to generate an adsorption isotherm.[1]

Visualizing the Impact of Chlorine Substitution

The following diagram illustrates the conceptual relationship between chlorine substitution on the terephthalic acid linker and the resulting properties of the MOF.

G Effect of Chlorine Substitution on Terephthalic Acid Linkers in MOFs cluster_linker Linker Modification cluster_mof MOF Synthesis cluster_properties Resulting MOF Properties Terephthalic_Acid Terephthalic Acid (H₂BDC) Chlorinated_Linker Chlorinated Terephthalic Acid (e.g., H₂BDC-Cl, H₂BDC-Cl₂) Terephthalic_Acid->Chlorinated_Linker Chlorine Substitution MOF_Unsubstituted Unsubstituted MOF (e.g., UiO-66, MOF-5) Terephthalic_Acid->MOF_Unsubstituted MOF_Substituted Chlorine-Substituted MOF (e.g., UiO-66-Cl, IRMOF-2-Cl) Chlorinated_Linker->MOF_Substituted Porosity Porosity (BET Surface Area, Pore Volume) MOF_Unsubstituted->Porosity Higher Stability Stability (Thermal, Chemical) MOF_Unsubstituted->Stability High (Baseline) Gas_Sorption Gas Sorption (Capacity, Selectivity) MOF_Unsubstituted->Gas_Sorption Baseline MOF_Substituted->Porosity Generally Decreases MOF_Substituted->Stability May be altered MOF_Substituted->Gas_Sorption Can be enhanced for specific molecules (e.g., Benzene)

Caption: Logical workflow of how chlorine substitution on terephthalic acid linkers affects MOF properties.

References

Safety Operating Guide

Proper Disposal of 2,5-Dichloroterephthalic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2,5-Dichloroterephthalic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Safety First: Immediate Precautions and Hazard Identification

This compound is a hazardous chemical that requires careful handling.[1] It is classified as causing serious eye irritation, as well as potential skin and respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the appropriate PPE. The following table summarizes the required equipment.

PPE CategoryItemSpecifications & Use
Eye & Face Protection Safety Goggles or Face ShieldUse tightly fitting safety goggles or a full-face shield to protect against splashes and dust.[3][4] Standard safety glasses are insufficient.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling halogenated acids.[5] Always inspect gloves for integrity before use.
Body Protection Laboratory Coat or Chemical-Resistant CoverallsA long-sleeved lab coat is the minimum requirement. For larger quantities or potential for significant exposure, chemical-resistant coveralls should be worn.[3][6]
Respiratory Protection RespiratorUse in a well-ventilated area, preferably within a chemical fume hood.[2] If dust inhalation is possible, a certified particulate respirator (e.g., N95) or a half-mask respirator with appropriate cartridges should be used.[3][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound, as a halogenated organic compound, must be handled as regulated hazardous waste.[7][8] Never dispose of this chemical down the drain or in regular trash.[1][9]

Operational Plan for Waste Disposal

  • Waste Identification & Segregation:

    • Identify all waste containing this compound, including pure substance, contaminated labware (e.g., spatulas, weigh boats), and contaminated PPE.

    • This waste is classified as Halogenated Organic Waste .[8]

    • It is critical to keep halogenated waste separate from non-halogenated organic waste, as this affects the disposal method and cost.[7][8] Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[9]

  • Waste Collection & Containment:

    • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.[9][10]

    • The container must be clearly labeled with a "Hazardous Waste" tag.[7]

    • The label must include:

      • The full chemical name: "Waste this compound"

      • The primary hazards (e.g., "Irritant")

      • The date accumulation started.

      • The name of the principal investigator or lab manager.

    • Keep the waste container securely closed except when adding waste.[7][11]

  • Storage of Waste:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The storage area must be in a cool, dry, and well-ventilated location, away from heat and sources of ignition.[9][12]

    • Ensure the use of secondary containment (e.g., a larger, chemically resistant tub or bin) to contain any potential leaks or spills.[9][11]

  • Disposal of Empty Containers:

    • Empty containers of this compound are also considered hazardous waste as they retain product residue.[1]

    • Thoroughly empty all contents. The first rinse with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous waste.[11]

    • After rinsing, deface the original label, and dispose of the container as solid hazardous waste.

  • Arranging for Final Disposal:

    • Once the waste container is full (or as per your institution's policy), contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[7]

    • Disposal must be conducted by a licensed waste disposal contractor, typically via high-temperature incineration.[1][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_gen Waste Generated (Solid, Contaminated Items) ppe->waste_gen identify Identify as Halogenated Organic Waste waste_gen->identify segregate Segregate from Non-Halogenated and Incompatible Wastes identify->segregate collect Collect in Labeled, Compatible Waste Container store Store in Secondary Containment in a Designated SAA collect->store segregate->collect contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal via Licensed Contractor (Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

Spill Response

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert, dry, non-combustible material such as sand, earth, or vermiculite.[1]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If safe to do so, prevent the spill from spreading and entering drains or waterways.[1]

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Flush contaminated skin with plenty of water.[1] Get medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.